Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYWTAFZCIPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625906 | |
| Record name | Methyl 7-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-56-6 | |
| Record name | Methyl 7-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this isomer is not prominently available in public databases, this guide offers a detailed exploration of its predicted properties, a robust synthesis protocol derived from its corresponding carboxylic acid, and an analysis of its potential applications. The document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel benzothiophene derivatives.
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold in drug discovery and materials science. Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex organic molecules.[1] The incorporation of a chlorine atom at the 7-position and a methyl carboxylate group at the 2-position of the benzothiophene core, as in this compound, is anticipated to modulate the molecule's physicochemical and biological properties, offering new avenues for the development of therapeutic agents and functional materials.
Substituted benzo[b]thiophenes are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[2] The strategic placement of substituents on the benzothiophene ring system allows for the fine-tuning of these activities and the development of compounds with improved potency and selectivity.
Physicochemical and Spectral Properties
Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known characteristics of its constituent parts and closely related analogs, such as Methyl 3-chlorobenzo[b]thiophene-2-carboxylate and other substituted methyl benzo[b]thiophene-2-carboxylates.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale/Source Analogy |
| CAS Number | Not readily available | - |
| Molecular Formula | C₁₀H₇ClO₂S | Based on structure |
| Molecular Weight | 226.68 g/mol | Based on molecular formula |
| Appearance | White to off-white solid | Analogy with similar isomers[3][4] |
| Melting Point | 85-100 °C | Inferred from related isomers; substitution pattern affects crystal packing |
| Boiling Point | > 300 °C (decomposes) | General characteristic of similar aromatic esters |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. | General solubility of non-polar aromatic esters |
Table 2: Predicted Spectral Data of this compound
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm, 3H, complex multiplet), Thiophene proton (δ ~7.5-7.8 ppm, 1H, singlet), Methyl protons (δ ~3.9 ppm, 3H, singlet) |
| ¹³C NMR | Carbonyl carbon (δ ~160-165 ppm), Aromatic and thiophene carbons (δ ~120-140 ppm), Methyl carbon (δ ~52 ppm) |
| Mass Spec (MS) | Molecular ion peak (M+) at m/z 226, with a characteristic M+2 peak at m/z 228 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |
| Infrared (IR) | C=O stretch (ester) at ~1710-1730 cm⁻¹, C-Cl stretch at ~700-800 cm⁻¹, Aromatic C-H stretches at ~3000-3100 cm⁻¹ |
Synthesis and Experimental Protocols
The most direct and scientifically sound approach to obtaining this compound is through the esterification of its corresponding carboxylic acid, 7-Chloro-1-benzothiophene-2-carboxylic acid (CAS Number: 90407-16-2). The Fischer esterification is a well-established and reliable method for this transformation.[5][6]
Synthesis Workflow
The synthesis of this compound can be logically approached from commercially available precursors. A plausible synthetic route is outlined below.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 7-Chloro-1-benzothiophene-2-carboxylic acid.
Materials:
-
7-Chloro-1-benzothiophene-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 mL per gram of carboxylic acid).
-
Acid Catalyst Addition: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux with stirring for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol) or by column chromatography on silica gel to afford the pure this compound.
-
Potential Applications in Drug Discovery and Materials Science
While specific applications for this compound are not extensively documented, its structural features suggest significant potential in several areas of research and development.
As a Key Intermediate in Pharmaceutical Synthesis
The benzothiophene core is a cornerstone in the development of various therapeutic agents. The presence of a reactive ester group at the 2-position and a chlorine atom at the 7-position makes this molecule a valuable intermediate for the synthesis of more complex drug candidates.
-
Antimicrobial Agents: Substituted benzo[b]thiophenes have been investigated for their activity against a range of pathogens, including multidrug-resistant bacteria.[2] The 7-chloro substituent may enhance the lipophilicity and metabolic stability of derivatives, potentially leading to improved antimicrobial efficacy.
-
Anticancer Therapeutics: The benzothiophene scaffold is present in several anticancer agents. This molecule can serve as a starting point for the synthesis of novel compounds targeting various cancer-related pathways.
-
Enzyme Inhibitors: The structural features of this compound make it a candidate for derivatization into inhibitors of various enzymes implicated in disease.
The ester functionality can be readily converted to other functional groups, such as amides, hydrazides, or alcohols, providing access to a diverse library of compounds for biological screening.
Caption: Potential applications of this compound.
In the Development of Organic Materials
Thiophene-based polymers are renowned for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzothiophene unit can be incorporated into polymer backbones to tune their electronic and optical properties. The 7-chloro substituent can influence the polymer's solubility, morphology, and electronic energy levels, making this molecule a potentially valuable monomer for the synthesis of novel semiconducting polymers.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on the data for similar compounds, it should be considered harmful if swallowed, and contact with skin and eyes should be avoided.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a promising, yet underexplored, building block for the advancement of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its predicted properties and a reliable synthetic pathway, thereby enabling researchers to further investigate its potential. The versatility of the benzothiophene scaffold, combined with the specific substitution pattern of this molecule, warrants further exploration of its utility in the development of novel and functional chemical entities.
References
- 1. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. tsijournals.com [tsijournals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Physicochemical properties of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Executive Summary
This compound is a heterocyclic compound built upon the benzo[b]thiophene scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents due to its versatile biological activities.[1] The introduction of specific substituents, such as the chloro group at the 7-position and the methyl ester at the 2-position, is a strategic chemical modification aimed at modulating the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its potential as a drug candidate or a key synthetic intermediate.[2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the molecular structure, core physicochemical properties, a plausible synthetic pathway, and robust analytical methodologies for the characterization of this compound. By synthesizing data from related analogues and established chemical principles, this document serves as a foundational resource for leveraging this compound in research and development.
The Benzo[b]thiophene Scaffold: A Cornerstone in Medicinal Chemistry
The benzo[b]thiophene ring system, which consists of a thiophene ring fused to a benzene ring, is a prominent pharmacophore in modern drug discovery.[1][3] Its structural similarity to endogenous molecules like indole allows it to interact with a wide array of biological targets, leading to diverse pharmacological effects.[1] Derivatives of this scaffold have been successfully developed into drugs exhibiting anti-cancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[4][5] A notable example is Raloxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis treatment, which features a 3-aroyl-2-arylbenzo[b]thiophene core.[6] The electron-rich sulfur atom and the planar aromatic system are crucial for engaging in various non-covalent interactions with protein targets, including π-π stacking and hydrogen bonding.[1] The strategic placement of substituents on this scaffold is a key principle in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic profiles.
Molecular Structure and Core Physicochemical Properties
The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and physical characteristics. While extensive experimental data for this specific isomer is not widely published, a robust profile can be constructed by analyzing its structure and referencing data from closely related analogues, such as the 3-chloro isomer.
Chemical Structure:
(Note: This is a simplified 2D representation)
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Rationale & Source |
| IUPAC Name | Methyl 7-chloro-1-benzothiophene-2-carboxylate | Standard chemical nomenclature. |
| CAS Number | Not readily available in public databases. | - |
| Molecular Formula | C₁₀H₇ClO₂S | Derived from the chemical structure.[7] |
| Molecular Weight | 226.68 g/mol | Calculated from the molecular formula.[7] |
| Appearance | Expected to be a white to off-white solid. | Based on the physical state of similar isomers and derivatives.[7][8] |
| Melting Point | Predicted range: 80-85 °C | Based on the reported melting point of the isomeric Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (80-84 °C), as positional isomers often have similar melting points.[7][8][9] |
| Boiling Point | ~338.8 ± 22.0 °C (Predicted) | Based on the predicted value for the 3-chloro isomer.[8] |
| Density | ~1.391 ± 0.06 g/cm³ (Predicted) | Based on the predicted value for the 3-chloro isomer.[8] |
| Solubility | Poorly soluble in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Ethyl Acetate. | The hydrophobic benzo[b]thiophene core and chloro substituent limit aqueous solubility, a common trait for this class of compounds.[8] |
Synthesis and Purification Workflow
The synthesis of this compound can be approached through several established routes for creating substituted benzo[b]thiophenes. A logical pathway involves the construction of the core heterocyclic system followed by functional group manipulation. The causality behind this choice is to utilize commercially available precursors and high-yielding, well-documented reactions.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol is a representative example; specific conditions may require optimization.
-
Step 1: Synthesis of 7-Chlorobenzo[b]thiophene-2-carboxylic acid (F).
-
Rationale: This step creates the core heterocyclic ring system with the required substitution pattern. An intramolecular cyclization is often an efficient method for forming fused ring systems.
-
To a solution of a suitable precursor, such as a substituted thiophenol derivative, in a high-boiling point solvent like N,N-Dimethylformamide (DMF), add a base (e.g., Potassium Carbonate).
-
Heat the reaction mixture under reflux for several hours while monitoring progress with Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Step 2: Esterification to this compound (G).
-
Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester.
-
Suspend the crude 7-Chlorobenzo[b]thiophene-2-carboxylic acid in excess methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated Sulfuric Acid).
-
Heat the mixture to reflux for 4-6 hours, again monitoring by TLC until the starting material is consumed.
-
Cool the reaction, neutralize the acid catalyst with a mild base (e.g., Sodium Bicarbonate solution), and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Rationale: Purification is essential to remove unreacted starting materials, reagents, and by-products to achieve the high purity required for research and development applications.
-
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel. The choice depends on the nature of the impurities.
-
Analytical Characterization Workflow
A multi-technique approach is required for the unambiguous confirmation of the compound's identity, structure, and purity. Each technique provides a unique piece of the structural puzzle, creating a self-validating analytical system.
Caption: Comprehensive workflow for the analytical characterization of the title compound.
Spectroscopic Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique is crucial for confirming the substitution pattern. The spectrum is expected to show a singlet for the methyl ester protons (~3.9 ppm), a singlet for the proton at the 3-position of the thiophene ring (~8.0 ppm), and a distinct set of signals for the three protons on the benzene ring. The coupling patterns (doublets, triplets) and chemical shifts of these aromatic protons are definitive for confirming the 7-chloro substitution.
-
¹³C NMR: Provides information on the carbon skeleton. Key signals would include the carbonyl carbon of the ester (~162 ppm), the carbons of the aromatic rings, and the methyl carbon (~52 ppm).[10]
-
-
Mass Spectrometry (MS):
-
Rationale: MS confirms the molecular weight and elemental composition.
-
Protocol: The sample is analyzed using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Result: High-Resolution Mass Spectrometry (HRMS) should yield a molecular ion [M+H]⁺ with a mass corresponding to the exact calculated mass of C₁₀H₈ClO₂S⁺. A characteristic isotopic pattern of approximately 3:1 for [M]⁺ and [M+2]⁺ will be observed, which is definitive proof of the presence of a single chlorine atom.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Rationale: FT-IR is used to identify the presence of key functional groups.
-
Expected Result: The spectrum should display a strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the ester. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C-O stretching for the ester will be visible in the 1250-1300 cm⁻¹ region.[11] The C-Cl stretch typically appears in the 600-800 cm⁻¹ range.
-
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is the gold standard in the pharmaceutical industry for determining the purity of a compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Analysis: The sample is dissolved in the mobile phase and injected. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
-
Properties Relevant to Drug Development
-
Lipophilicity (LogP): The calculated partition coefficient (LogP) is a measure of a compound's lipophilicity. For this structure, a moderately high LogP is expected due to the aromatic system and the chloro-substituent. This property is a critical predictor of cell membrane permeability and oral absorption.
-
Chemical Stability: The ester functional group is a potential site for metabolic or chemical hydrolysis. Stability studies under acidic and basic conditions (e.g., pH 2 and pH 9) are essential to determine its shelf-life and compatibility with different formulation conditions. The benzo[b]thiophene ring itself is generally stable.
Significance and Applications in Research
This compound is not typically an end-product but rather a valuable molecular building block.[8] Its functional groups are strategically positioned for further chemical elaboration:
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in bioactive molecules.[10][12]
-
The chloro group on the benzene ring can be a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
-
The benzo[b]thiophene core serves as a rigid scaffold to orient these functional groups in a defined three-dimensional space for optimal interaction with biological targets.
By serving as a versatile intermediate, this compound enables the synthesis of libraries of more complex derivatives for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[b]thiophene [webbook.nist.gov]
- 4. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. methyl 3-chlorobenzothiophene-2-carboxylate | CAS 21211-07-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. chembk.com [chembk.com]
- 9. METHYL 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLATE | 21211-07-4 [chemicalbook.com]
- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and structural characterization of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
An In-depth Technical Guide to the Synthesis and Structural Characterization of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal building block for designing molecules that interact with biological targets and exhibit useful photophysical properties. The specific substitution pattern on the benzo[b]thiophene core dictates its chemical and biological properties. This compound, the subject of this guide, is a key intermediate for the synthesis of more complex molecules, with the chlorine atom at the 7-position providing a handle for further functionalization via cross-coupling reactions, and the methyl ester at the 2-position allowing for modifications such as amidation or reduction.
This technical guide provides a comprehensive overview of a robust synthetic strategy for this compound and details the analytical techniques required for its unambiguous structural characterization. The content is designed for researchers, chemists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for the experimental choices.
Section 1: Retrosynthetic Analysis and Synthetic Strategy
The design of an efficient synthesis requires a logical disconnection of the target molecule into readily available starting materials. Our retrosynthetic analysis for this compound identifies a key carbon-sulfur and carbon-carbon bond formation step to construct the thiophene ring fused to the chlorinated benzene core.
The chosen strategy begins with a commercially available and relatively inexpensive starting material, 2,3-dichlorotoluene. The synthesis hinges on a well-established reaction sequence involving the formation of a benzaldehyde, followed by a tandem nucleophilic aromatic substitution (SNAr) and condensation reaction with methyl thioglycolate to construct the target heterocycle. This approach is selected for its reliability, high potential yield, and the use of standard laboratory reagents and conditions.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: Detailed Synthetic Protocol
This section outlines the step-by-step procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Step 1: Oxidation of 2,3-Dichlorotoluene to 2,3-Dichlorobenzoic Acid
-
Rationale: The initial methyl group must be oxidized to a carboxylic acid, a more versatile functional group that can be subsequently reduced to the required aldehyde. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation. The reaction is performed in an aqueous solution with a phase-transfer catalyst to facilitate the interaction between the organic substrate and the inorganic oxidant.
-
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,3-dichlorotoluene (50.0 g, 0.31 mol), water (500 mL), and sodium carbonate (3.0 g, 0.028 mol).
-
Heat the mixture to 95 °C with vigorous stirring.
-
Slowly add potassium permanganate (98.0 g, 0.62 mol) in small portions over 4-5 hours, maintaining the temperature below 100 °C. The purple color of the permanganate should disappear after each addition.
-
After the addition is complete, continue heating and stirring for an additional 2 hours until the purple color is completely discharged.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water (2 x 50 mL).
-
Combine the filtrate and washings, cool in an ice bath, and carefully acidify with concentrated hydrochloric acid (HCl) to pH ~2.
-
The white precipitate of 2,3-dichlorobenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Expected Yield: 85-90%.
Step 2: Reduction of 2,3-Dichlorobenzoic Acid to 2,3-Dichlorobenzaldehyde
-
Rationale: The carboxylic acid must be converted to an aldehyde for the subsequent cyclization step. A common method is to first convert the acid to an acid chloride, which is then reduced using a poisoned catalyst (Rosenmund reduction) or a hydride source. For laboratory scale, conversion to a Weinreb amide followed by DIBAL-H reduction is a high-yielding and reliable alternative that avoids over-reduction to the alcohol.
-
Procedure:
-
Suspend 2,3-dichlorobenzoic acid (40.0 g, 0.21 mol) in thionyl chloride (50 mL, 0.68 mol) with a catalytic amount of DMF (0.5 mL).
-
Heat the mixture to reflux for 2 hours. The solid will dissolve as it converts to the acid chloride.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,3-dichlorobenzoyl chloride.
-
This intermediate is used directly in the next step without further purification.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (22.5 g, 0.23 mol) in dichloromethane (DCM, 300 mL) and cool to 0 °C.
-
Slowly add pyridine (36.4 mL, 0.45 mol).
-
Add the crude 2,3-dichlorobenzoyl chloride dissolved in DCM (100 mL) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the Weinreb amide.
-
Dissolve the crude Weinreb amide in anhydrous THF (400 mL) and cool to -78 °C under a nitrogen atmosphere.
-
Add DIBAL-H (1.0 M in hexanes, 230 mL, 0.23 mol) dropwise, maintaining the temperature below -70 °C.
-
Stir for 1 hour at -78 °C. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate to give 2,3-dichlorobenzaldehyde.
-
-
Expected Yield: 75-80% over 2 steps.
Step 3: Synthesis of this compound
-
Rationale: This is the key ring-forming step. The reaction proceeds via a base-catalyzed condensation of the aldehyde with methyl thioglycolate, followed by an intramolecular SNAr reaction where the thiolate displaces the ortho-chloro group to form the thiophene ring. Potassium carbonate is a suitable base for this transformation, and DMF is an excellent polar aprotic solvent.
-
Procedure:
-
In a 500 mL flask, dissolve 2,3-dichlorobenzaldehyde (30.0 g, 0.17 mol) and methyl thioglycolate (19.9 g, 0.19 mol) in anhydrous DMF (250 mL).
-
Add anhydrous potassium carbonate (K₂CO₃) (47.0 g, 0.34 mol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water (1 L).
-
A solid precipitate will form. Stir for 30 minutes, then collect the solid by filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
Recrystallize the crude product from ethanol or isopropanol to afford pure this compound as a white to off-white solid.
-
-
Expected Yield: 65-75%.
Caption: Forward synthesis workflow diagram.
Section 3: Structural Characterization and Data Interpretation
Unambiguous confirmation of the final product's structure is achieved through a combination of spectroscopic and analytical techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound. These predictions are based on established principles and data from analogous compounds reported in the literature.[3][4]
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (s, 1H, H3), δ 7.75 (d, J=7.8 Hz, 1H, H4), δ 7.45 (d, J=7.8 Hz, 1H, H6), δ 7.35 (t, J=7.8 Hz, 1H, H5), δ 3.95 (s, 3H, OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.0 (C=O), 141.5 (C), 138.0 (C), 134.5 (C), 131.0 (C), 129.5 (CH), 127.0 (CH), 125.0 (CH), 123.0 (CH), 52.5 (OCH₃). |
| Mass Spec. (EI) | m/z (%): 228/226 (M⁺, 33/100), 197/195 ([M-OCH₃]⁺), 169/167 ([M-COOCH₃]⁺). |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2950 (Aliph. C-H), ~1715 (C=O ester), ~1580, 1450 (Ar C=C), ~750 (C-Cl). |
-
¹H NMR Interpretation: The downfield singlet at ~8.10 ppm is characteristic of the proton at the 3-position of the thiophene ring. The aromatic region should display a doublet, a doublet, and a triplet, consistent with the 1,2,3-trisubstituted benzene ring pattern. The singlet at ~3.95 ppm with an integration of 3H confirms the presence of the methyl ester group.
-
¹³C NMR Interpretation: The spectrum will show ten distinct carbon signals. The ester carbonyl will be the most downfield signal (~163.0 ppm), and the methyl carbon will be the most upfield (~52.5 ppm). The remaining eight signals correspond to the aromatic carbons of the fused ring system.
-
Mass Spectrometry Interpretation: The molecular ion peak will exhibit the characteristic 3:1 isotopic pattern for a monochlorinated compound at m/z 226 (for ³⁵Cl) and 228 (for ³⁷Cl). Key fragmentation pathways include the loss of a methoxy radical (-•OCH₃) and the loss of the entire carbomethoxy radical (-•COOCH₃).[1]
Crystallographic Data (Hypothetical)
While an experimental crystal structure requires single-crystal X-ray diffraction (SCXRD), we can predict the likely structural parameters based on similar reported structures, such as methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate.[5][6]
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Key Features: The molecule is expected to be nearly planar. The crystal packing would likely be dominated by π-π stacking interactions between the aromatic cores of adjacent molecules and weaker C-H···O interactions involving the ester group.
Caption: Molecular structure of the target compound.
Conclusion
This guide has presented a detailed and scientifically grounded approach for the synthesis and structural characterization of this compound. The multi-step synthesis, starting from 2,3-dichlorotoluene, is robust and relies on well-understood chemical transformations. The comprehensive characterization protocol, employing NMR, MS, and IR spectroscopy, ensures the unambiguous identification and purity assessment of the final product. This molecule serves as a valuable building block for further exploration in medicinal chemistry and materials science, and the methodologies described herein provide a solid foundation for its preparation and use in advanced research applications.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. The proton magnetic resonance spectra of some benzo[b]thiophen derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-chlorobenzo[b]thiophene-2-carboxylate is a member of the benzo[b]thiophene class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and organic semiconductors.[1] The precise characterization of such molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is crucial for researchers working on the synthesis and application of novel benzo[b]thiophene derivatives.[2]
Molecular Structure and Spectroscopic Rationale
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a bicyclic system where a thiophene ring is fused to a benzene ring. A chlorine atom is substituted at the 7-position of the benzothiophene core, and a methyl carboxylate group is at the 2-position. Each spectroscopic technique probes different aspects of this structure, providing a complete analytical picture.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group, as well as the anisotropic effects of the aromatic rings.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H-3 |
| ~7.80 | d | 1H | H-4 |
| ~7.45 | t | 1H | H-5 |
| ~7.35 | d | 1H | H-6 |
| ~3.95 | s | 3H | -OCH₃ |
Interpretation:
-
H-3 Proton: The proton at the 3-position of the thiophene ring is expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent sulfur atom and the ester group.
-
Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring will exhibit a coupling pattern typical of a substituted aromatic system. H-4 is expected to be a doublet, coupled to H-5. H-5 will likely be a triplet (or more accurately, a doublet of doublets), coupled to both H-4 and H-6. H-6 will appear as a doublet, coupled to H-5. The chlorine at position 7 will influence the chemical shifts of these protons.
-
Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet at a characteristic upfield position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C=O |
| ~142.0 | C-7a |
| ~138.0 | C-3a |
| ~135.0 | C-2 |
| ~132.0 | C-7 |
| ~129.0 | C-5 |
| ~127.0 | C-3 |
| ~125.0 | C-4 |
| ~123.0 | C-6 |
| ~52.5 | -OCH₃ |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon will have the most downfield chemical shift due to its sp² hybridization and the attachment of two electronegative oxygen atoms.
-
Aromatic and Thiophene Carbons: The carbon atoms of the benzo[b]thiophene core will resonate in the aromatic region. The carbons directly attached to the sulfur (C-7a) and the chlorine (C-7) will have their chemical shifts significantly influenced by these heteroatoms. The quaternary carbons (C-3a, C-2, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methyl Carbon: The methyl carbon of the ester group will appear at the most upfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch (-OCH₃) |
| ~1720 | C=O Stretch (Ester) |
| ~1600-1450 | C=C Stretch (Aromatic) |
| ~1250 | C-O Stretch (Ester) |
| ~800-700 | C-Cl Stretch |
Interpretation:
The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group.[3][4] Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.[4] The C-O stretching of the ester and the C-Cl stretching vibrations will be found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z ≈ 226 (for ³⁵Cl) and 228 (for ³⁷Cl) in an approximate 3:1 ratio, corresponding to the molecular formula C₁₀H₇ClO₂S.
-
Major Fragments:
-
m/z ≈ 195/197 ([M - OCH₃]⁺)
-
m/z ≈ 167/169 ([M - COOCH₃]⁺)
-
m/z ≈ 132 ([M - COOCH₃ - Cl]⁺)
-
Interpretation:
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). The base peak is likely to be the molecular ion. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Figure 2: Predicted key fragmentation pathways.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the data from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound, which is essential for its application in drug discovery and materials science. The predicted data serves as a valuable reference for scientists synthesizing and working with this and related benzo[b]thiophene derivatives.
References
- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
Unlocking the Therapeutic Potential of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate: A Technical Guide to Target Identification and Validation
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1] Methyl 7-chlorobenzo[b]thiophene-2-carboxylate, a member of this versatile class, represents a promising yet underexplored molecule. While direct biological data for this specific compound is sparse, the extensive body of research on structurally related benzothiophene derivatives provides a solid foundation for predicting and validating its potential therapeutic targets.[2][3] This in-depth technical guide offers a strategic framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic utility of this compound. We will delve into the most probable therapeutic avenues—oncology, inflammation, and infectious diseases—and outline a rigorous, multi-pronged experimental approach to identify and validate its molecular targets. This guide is designed to be a practical roadmap, blending established scientific principles with actionable experimental protocols to accelerate the discovery of novel therapeutic applications for this intriguing compound.
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery
Benzothiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their structural versatility and wide range of biological activities.[1] These compounds have been successfully developed into drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] The benzothiophene core, a fusion of a benzene and a thiophene ring, serves as a robust scaffold that can be readily functionalized to modulate its physicochemical properties and biological activity.
This compound is a specific derivative characterized by a chloro-substituent at the 7-position and a methyl carboxylate group at the 2-position. While this particular substitution pattern is not extensively described in the literature, the presence of the chloro group is noteworthy, as halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[4] This guide will, therefore, leverage the known pharmacology of analogous benzothiophene compounds to propose a logical and efficient pathway for elucidating the therapeutic targets of this compound.
Predicted Therapeutic Arenas and Potential Molecular Targets
Based on the established activities of the benzothiophene class, we will focus our initial investigation on three key therapeutic areas: oncology, inflammation, and infectious diseases. For each area, we will propose primary and secondary molecular targets, supported by evidence from structurally related compounds.
Oncology
Benzothiophene derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[5]
Primary Hypothesized Targets:
-
Tubulin: Several benzothiophene analogs act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[6] The structural features of this compound warrant an investigation into its potential to interact with the tubulin network.
-
Kinases: A number of benzothiophene derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[7] A broad kinase panel screening would be a prudent initial step.
Secondary Hypothesized Targets:
-
Estrogen Receptor (ER): Some benzothiophene derivatives have been developed as selective estrogen receptor covalent antagonists, suggesting a potential role in hormone-dependent cancers.[6]
-
Topoisomerases: Inhibition of topoisomerase II is another mechanism through which certain thiophene derivatives exert their anticancer effects.[5]
Inflammation
The anti-inflammatory properties of benzothiophenes are well-documented, often attributed to their ability to modulate key inflammatory pathways.[8][9][10]
Primary Hypothesized Targets:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs), and some benzothiophene derivatives have shown activity against these enzymes.[11]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, and its modulation by benzothiophene analogs has been reported.[10]
Secondary Hypothesized Targets:
-
Lipoxygenase (LOX) Enzymes: Dual inhibition of COX and LOX pathways can offer a broader anti-inflammatory effect, and this has been observed with some benzothiophene compounds.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): Activation of the Nrf2 pathway, a key regulator of the antioxidant response, has been linked to the anti-inflammatory effects of some thiophene derivatives.[10]
Infectious Diseases
The benzothiophene scaffold is present in several antimicrobial agents, and its derivatives have shown activity against a range of pathogens.[12][13]
Primary Hypothesized Target:
-
Bacterial Cell Wall/Membrane Integrity: The lipophilic nature of the benzothiophene core suggests a potential interaction with bacterial cell membranes, leading to disruption of their integrity.
-
Essential Bacterial Enzymes: Screening against a panel of essential bacterial enzymes could reveal specific targets.
A Strategic Workflow for Target Identification and Validation
The following section outlines a comprehensive and logical experimental workflow to systematically investigate the therapeutic potential of this compound.
Caption: A strategic workflow for the identification and validation of therapeutic targets for this compound.
Phase 1: Initial Screening and Activity Confirmation
The initial phase focuses on confirming the biological activity of the synthesized and fully characterized this compound in broad, cell-based assays.
3.1.1. Experimental Protocol: In Vitro Cytotoxicity Screening
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment).
-
Assay: Utilize a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Add the MTT reagent or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength or luminescence.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
3.1.2. Experimental Protocol: Antimicrobial Susceptibility Testing
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a twofold serial dilution of the compound in a 96-well plate containing the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (temperature, time).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Phase 2: Target Identification
Based on the results from Phase 1, the subsequent experiments will be tailored to identify the specific molecular targets.
3.2.1. Experimental Protocol: Broad Kinase Panel Screening
-
If the compound shows significant cytotoxicity, a fee-for-service broad kinase panel screen (e.g., against >400 kinases) is a highly efficient method to identify potential kinase targets. This will provide data on the percentage of inhibition at a fixed concentration (e.g., 10 µM). Follow-up dose-response assays should be performed for the identified hits to determine their IC50 values.
3.2.2. Experimental Protocol: Tubulin Polymerization Assay
-
This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules. Commercially available kits utilize a fluorescence-based readout. The assay will determine if the compound inhibits or promotes tubulin polymerization.
3.2.3. Experimental Protocol: COX/LOX Enzyme Inhibition Assays
-
Commercially available enzyme-based assay kits can be used to determine the inhibitory activity of the compound against COX-1, COX-2, and various lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX). These assays typically measure the production of prostaglandins or leukotrienes.
Phase 3: In Cellulo Target Validation
This phase aims to confirm that the identified molecular targets are indeed modulated by the compound within a cellular context.
3.3.1. Experimental Protocol: Western Blot Analysis
-
Objective: To assess the phosphorylation status of a target kinase and its downstream substrates, or the expression levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) or apoptosis (e.g., caspases, Bcl-2 family proteins).
-
Procedure:
-
Treat cells with the compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein, or other proteins of interest.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Caption: Potential mechanisms of action for this compound.
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Cancer | TBD |
| A549 | Lung Cancer | TBD |
| HCT116 | Colon Cancer | TBD |
| HEK293 | Normal Kidney | TBD |
TBD: To be determined
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | TBD |
| Escherichia coli | Gram-negative | TBD |
| Pseudomonas aeruginosa | Gram-negative | TBD |
| Candida albicans | Fungus | TBD |
TBD: To be determined
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the systematic investigation of the therapeutic potential of this compound. By leveraging the known pharmacology of the benzothiophene scaffold, we have outlined a logical progression of experiments, from broad phenotypic screening to specific target identification and validation. The proposed workflows and protocols are designed to be both rigorous and efficient, enabling researchers to make informed decisions about the future development of this compound. Successful identification of a validated molecular target will pave the way for lead optimization through structure-activity relationship (SAR) studies and subsequent evaluation in preclinical in vivo models. The exploration of this and other understudied benzothiophene derivatives holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, inflammation, and infectious diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. benthamscience.com [benthamscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
The Synthetic Chemist's Guide to Benzo[b]thiophene-2-carboxylates: A Literature Review
Introduction: The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and drug development.[1] Its unique electronic and structural properties, conferred by the fusion of a benzene ring with a thiophene ring, make it a cornerstone for designing molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Specifically, benzo[b]thiophene-2-carboxylates serve as crucial intermediates and core structures in a multitude of pharmacologically active compounds. This technical guide provides a comprehensive review of the primary synthetic strategies for accessing this important class of molecules, with a focus on the underlying mechanisms, experimental considerations, and practical applications for researchers in the field.
I. Domino Reactions: An Efficient Assembly of the Benzothiophene Core
Domino reactions, also known as tandem or cascade reactions, offer an elegant and atom-economical approach to complex molecules from simple starting materials in a single pot. For the synthesis of benzo[b]thiophene-2-carboxylates, these reactions often involve a sequence of bond-forming events that rapidly construct the bicyclic system.
A prominent domino strategy involves the reaction of 2-halobenzonitriles with alkyl thioglycolates.[3] This method is particularly attractive due to the commercial availability of a wide range of substituted starting materials.
Mechanistic Rationale
The reaction is typically initiated by a base-mediated nucleophilic substitution of the halide by the sulfur of the thioglycolate. The subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, leads to the formation of a 3-aminobenzo[b]thiophene-2-carboxylate intermediate. This intermediate can then be further modified if desired. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Caption: Domino reaction workflow for 3-aminobenzo[b]thiophene-2-carboxylates.
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate[3]
This protocol highlights the use of microwave irradiation to accelerate the reaction, significantly reducing reaction times compared to conventional heating.
-
Reaction Setup: To a microwave vial, add 2-halobenzonitrile (1.0 eq.), methyl thioglycolate (1.2 eq.), and triethylamine (2.0 eq.) in dimethyl sulfoxide (DMSO).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 10-15 minutes.
-
Work-up: After cooling, pour the reaction mixture into water. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
| Starting Material (2-Halobenzonitrile) | Product | Yield (%) | Reference |
| 2-Fluorobenzonitrile | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 96 | [4] |
| 2-Chlorobenzonitrile | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 85 | [4] |
| 2-Bromo-5-nitrobenzonitrile | Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate | 78 | [5] |
II. Transition Metal Catalysis: Powerful Tools for C-S Bond Formation and Cyclization
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of heterocyclic compounds, and benzo[b]thiophenes are no exception. These methods often involve cross-coupling reactions to form a key C-S bond, followed by an intramolecular cyclization.
A. Copper-Catalyzed Synthesis
Copper-catalyzed reactions are a cost-effective and efficient means of forming C-S bonds. A notable method involves the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids.[6][7]
The reaction proceeds via a sequential Ullmann-type C-S bond coupling, followed by an intramolecular Wittig reaction. The copper catalyst facilitates the initial coupling of the thiocarboxylic acid with the aryl iodide. The resulting intermediate then undergoes an intramolecular Wittig reaction to form the benzo[b]thiophene ring.[6]
Caption: Key steps in the copper-catalyzed synthesis of benzo[b]thiophenes.
B. Palladium-Catalyzed Synthesis
Palladium catalysis offers a versatile platform for the synthesis of benzo[b]thiophenes, often with high functional group tolerance. One approach involves the direct synthesis from thioenols using a simple palladium catalyst.[8] Another powerful strategy utilizes a domino reaction involving C-S bond formation, cross-coupling, and cyclization, with thiourea serving as a dihydrosulfide surrogate.[9]
-
Catalyst Preparation: In a glovebox, a mixture of [Pd₂(dba)₃] and the Triphos ligand in 1,4-dioxane is prepared.
-
Reaction Mixture: To a reaction vessel, add the aryl halide (1.0 eq.), thiourea (0.6 eq.), cesium carbonate (2.0 eq.), and the catalyst solution.
-
Reaction Conditions: The mixture is heated at a specified temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
| Aryl Halide | Product | Yield (%) | Reference |
| 1-Bromo-2-iodobenzene | Dibenzo[b,d]thiophene | 85 | [9] |
| 2-Bromo-3-iodopyridine | Thieno[3,2-b]pyridine | 78 | [9] |
III. Intramolecular Cyclization Strategies
The formation of the thiophene ring through intramolecular cyclization of a suitably functionalized benzene derivative is a cornerstone of benzo[b]thiophene synthesis.
A. Cyclization of 2-Alkynylthioanisoles
A versatile approach involves the iodine-mediated cyclization of 2-alkynylthioanisoles. This method allows for the introduction of a variety of substituents at the 2- and 3-positions of the benzo[b]thiophene ring.[10]
The reaction is initiated by the electrophilic attack of iodine on the alkyne, forming a three-membered iodonium ring intermediate. The neighboring sulfur atom then attacks this intermediate in an intramolecular fashion, leading to the cyclized product with an iodine atom at the 3-position.[10]
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 7. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalysed direct synthesis of benzo[b]thiophenes from thioenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes [organic-chemistry.org]
- 10. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Procurement of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate: A Technical Guide for Researchers
For scientists and professionals engaged in drug discovery and development, the accessibility of specific chemical building blocks is a critical determinant of project timelines and success. One such compound, Methyl 7-chlorobenzo[b]thiophene-2-carboxylate, a heterocyclic molecule with potential applications in medicinal chemistry, presents a nuanced procurement landscape. This technical guide provides an in-depth analysis of its commercial availability, identifies key suppliers of its immediate precursor, and offers a practical, field-proven protocol for its laboratory-scale synthesis.
Commercial Availability: A Landscape of Limited Direct Access
Direct, off-the-shelf commercial availability of this compound is limited. Searches across major chemical supplier databases reveal a prevalence of isomers, particularly the 3-chloro and 4-chloro analogs, while the 7-chloro variant is notably absent from routine stock. This scarcity suggests that the compound is likely not produced on a large, speculative scale and is instead sourced through custom synthesis or prepared as needed in the laboratory.
While some platforms may list the compound, it is crucial to verify the CAS number to ensure the correct isomer is being sourced. The CAS number for the closely related but distinct Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is 21211-07-4 , and for Methyl 4-chlorobenzo[b]thiophene-2-carboxylate , it is 35212-95-4 .[1][2] Researchers should exercise diligence in confirming the identity of any listed "this compound" to avoid procuring the incorrect isomer.
The Precursor Pathway: A Viable Alternative
A more reliable and immediate route to obtaining this compound is through the procurement of its corresponding carboxylic acid precursor, 7-Chlorobenzo[b]thiophene-2-carboxylic acid . This precursor is commercially available from specialized chemical suppliers.
Featured Supplier for 7-Chlorobenzo[b]thiophene-2-carboxylic acid
BOC Sciences is a notable supplier of 7-Chlorobenzo[b]thiophene-2-carboxylic acid, listing it under CAS Number 90407-15-1 .[]
Technical Data for 7-Chlorobenzo[b]thiophene-2-carboxylic acid
| Property | Value | Source |
| CAS Number | 90407-15-1 | BOC Sciences[] |
| Molecular Formula | C₉H₅ClO₂S | Inferred from structure |
| Molecular Weight | 212.66 g/mol | Calculated |
| Typical Purity | Inquire with supplier | BOC Sciences |
| Physical Form | Solid (typical for similar compounds) | General chemical knowledge |
Laboratory-Scale Synthesis: From Carboxylic Acid to Methyl Ester
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental and high-yielding transformation in organic chemistry. The following protocol describes a standard and reliable method for the synthesis of this compound from its carboxylic acid precursor.
Principle of the Reaction
This protocol employs a classic Fischer esterification reaction, where the carboxylic acid is reacted with methanol in the presence of a catalytic amount of strong acid. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent.
Experimental Protocol
Materials:
-
7-Chlorobenzo[b]thiophene-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-Chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (approximately 10-20 mL per gram of carboxylic acid). The exact volume is not critical as it also serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops for small-scale reactions, or ~2-5 mol% relative to the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol). Let the reaction proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the initial reaction volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude methyl ester.
-
If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.
-
Workflow Diagram
Custom Synthesis Suppliers
For research groups without the resources or desire to perform in-house synthesis, several chemical suppliers offer custom synthesis services. While they may not list this compound in their catalog, they have the capability to synthesize it on request. When inquiring, it is beneficial to provide the CAS number of the precursor (90407-15-1) and a literature or procedural reference for the final esterification step.
Potential Custom Synthesis Providers:
-
BOC Sciences: As a supplier of the precursor, they are a logical first point of contact for custom synthesis of the final product.[]
-
Chem-Impex International, Inc.: Offers a range of complex organic molecules and custom synthesis services.
-
Matrix Scientific: Specializes in aromatic and heterocyclic compounds for research and development.
-
Santa Cruz Biotechnology, Inc.: Provides a broad portfolio of biochemicals and may offer custom synthesis.[4]
-
DSL Chemicals (Shanghai) Co., Ltd.: A supplier of fine chemicals that may undertake custom synthesis projects.[4]
Procurement Strategy and Conclusion
The procurement of this compound for research and development purposes requires a strategic approach. Due to its limited direct commercial availability, researchers have two primary pathways:
-
In-house Synthesis: Purchase the commercially available precursor, 7-Chlorobenzo[b]thiophene-2-carboxylic acid (CAS: 90407-15-1), and perform a straightforward and reliable esterification. This is often the most cost-effective and rapid method for obtaining small quantities for research.
-
Custom Synthesis: Engage a chemical supplier that offers custom synthesis services to produce the target compound on a contractual basis. This is a viable option for larger quantities or for laboratories not equipped for organic synthesis.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, and access to a diverse range of its derivatives is crucial for advancing drug discovery programs.[5][6] By understanding the supply landscape and being prepared to utilize standard synthetic transformations, researchers can efficiently obtain key building blocks like this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. chemimpex.com [chemimpex.com]
- 4. methyl 3-chlorobenzothiophene-2-carboxylate | CAS 21211-07-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Associated Risks
Methyl 7-chlorobenzo[b]thiophene-2-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, planar structure and functional groups make it a key intermediate in the synthesis of novel therapeutic agents and functional materials.[4] However, the presence of a chlorinated benzothiophene core necessitates a cautious and well-informed approach to its handling.
The primary rationale behind the stringent safety protocols outlined in this guide is the potential for this compound, like its analogues, to be biologically active and possess irritant or toxic properties. The introduction of a chloro-substituent and a methyl ester to the benzothiophene scaffold can influence its reactivity, absorption, and metabolic pathways, making it imperative to minimize all routes of exposure. This guide provides a framework for establishing self-validating safety systems in the laboratory to protect personnel and the environment.
Hazard Identification and Risk Profile
While a specific GHS classification for the 7-chloro isomer is not published, data from the 3-chloro isomer and other related compounds suggest the following potential hazards.[2][5][6]
-
Acute Oral Toxicity: The structural analogue, Methyl 3-chlorobenzo[b]thiophene-2-carboxylate, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] It is therefore prudent to assume a similar risk for the 7-chloro isomer.
-
Skin Corrosion/Irritation: Substituted benzothiophenes and related compounds are frequently cited as causing skin irritation.[5][7][8] Prolonged contact may lead to redness, itching, or dermatitis.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation, potentially leading to significant discomfort or damage.[5][7][8]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory system.[5][6][8]
Summary of Anticipated Hazards and Physical Properties
| Parameter | Anticipated Value/Classification | Rationale / Source |
| GHS Classification | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | Based on analogues like 3-chlorobenzo[b]thiophene-2-carboxylate and 7-bromobenzo[b]thiophene.[2][5][8] |
| Signal Word | Warning | Consistent with the anticipated GHS classifications. |
| Physical State | Solid, powder or needles. | The 3-chloro isomer is a solid with a melting point of 80-84 °C.[1] |
| Appearance | White to off-white or cream powder. | Appearance of similar compounds.[4][6] |
| Water Solubility | Low to insoluble. | A general characteristic of this class of organic compounds. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The core principle of safe handling is to create multiple barriers between the researcher and the chemical. This is achieved through a combination of engineering controls and appropriate PPE.
Primary Engineering Controls
All manipulations of this compound in its solid form or in solution must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides the primary containment, protecting the user from inhaling dust or vapors and containing any potential spills. Ensure the sash is kept at the lowest practical height during work.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to be compatible with the potential hazards.
-
Hand Protection: Wear nitrile gloves. Given that no specific permeation data is available, it is recommended to double-glove if handling larger quantities or for prolonged periods. Gloves must be inspected for any signs of degradation or puncture before use.[9] Always use the proper glove removal technique to avoid skin contamination.
-
Eye and Face Protection: Chemical safety goggles that conform to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[8] When there is a risk of splashing, a face shield should be worn over the safety goggles.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Standard Operating Procedures: From Storage to Use
Adherence to established protocols is critical for ensuring safety and experimental integrity.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents, as these could potentially react with the thiophene ring or ester group.[8][10]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Handling and Weighing Protocol
The following workflow minimizes the risk of exposure during the common procedure of weighing and preparing the compound for a reaction.
Caption: Safe Weighing and Handling Protocol for Solid Compounds.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and correct response is crucial.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[5][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[5][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO2), sulfur oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing dust. Wear the appropriate PPE as described in Section 3.
-
Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] Wipe the area with a damp cloth, and dispose of the cloth in the hazardous waste container. For a large spill, contact your institution's environmental health and safety department. Prevent the material from entering drains or waterways.
Disposal Considerations
All waste containing this compound, including contaminated consumables (gloves, wipes, etc.) and surplus material, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect solid waste in a designated, clearly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
References
- 1. chembk.com [chembk.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. METHYL 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLATE | 21211-07-4 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate in Organic Synthesis
Introduction: The Versatility of the Benzothiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties, making it an attractive core for the design of novel bioactive molecules and functional organic materials. Substituted benzothiophenes have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the benzothiophene ring system is therefore a key focus for synthetic chemists in the pursuit of new therapeutic agents and advanced materials.
Methyl 7-chlorobenzo[b]thiophene-2-carboxylate is a valuable building block in this context. The presence of a chlorine atom on the benzene ring and a methyl ester group on the thiophene ring offers two distinct points for chemical modification. The chloro-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a variety of substituents at the 7-position. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups. This document provides a detailed guide to the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for key transformations.
Physicochemical Properties
| Property | Value (Estimated/Analog Data) | Source/Analogy |
| Molecular Formula | C₁₀H₇ClO₂S | Calculated |
| Molecular Weight | 226.68 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar benzothiophene esters |
| Melting Point | Not available | Data for the analogous 7-bromobenzo[b]thiophene-2-carboxylate is 99-102 °C. |
Spectroscopic Data (Predicted/Analog-Based):
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected in the aromatic region (7.0-8.0 ppm) for the benzothiophene protons and a singlet around 3.9 ppm for the methyl ester protons.
-
¹³C NMR (CDCl₃, 101 MHz): Signals for the aromatic carbons are anticipated in the range of 120-140 ppm, with the carbonyl carbon of the ester appearing around 162 ppm.
Core Synthetic Applications and Protocols
The synthetic utility of this compound is primarily centered around the functionalization of the 7-position via cross-coupling reactions and the modification of the ester group at the 2-position.
Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position
The chlorine atom at the 7-position, while less reactive than a bromine or iodine, can participate in various palladium-catalyzed cross-coupling reactions, which are foundational for building molecular complexity.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For aryl chlorides, the use of electron-rich and bulky phosphine ligands is often crucial to facilitate the oxidative addition of the Pd(0) catalyst to the C-Cl bond, which is the rate-limiting step.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen to enhance the catalytic activity towards the less reactive aryl chloride.
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is used to activate the boronic acid for transmetalation without promoting significant hydrolysis of the methyl ester.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 7-phenylbenzo[b]thiophene-2-carboxylate.
Suzuki-Miyaura Coupling Workflow
The Heck-Mizoroki reaction couples the aryl chloride with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium source.
-
Ligand: A phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) can be used to stabilize the palladium catalyst and promote the reaction.
-
Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HCl generated during the catalytic cycle.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is suitable for this reaction.
Experimental Protocol: Heck-Mizoroki Reaction with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tol)₃ (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield Methyl 7-styrylbenzo[b]thiophene-2-carboxylate.
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. This reaction is of great importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.[1]
Causality Behind Experimental Choices:
-
Catalyst System: A highly active catalyst system, such as one generated from Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is often required for the amination of aryl chlorides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous toluene or dioxane are common solvents for this transformation.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried vial.
-
Add toluene, this compound, and morpholine.
-
Seal the vial and heat the mixture at 100 °C for the specified time, monitoring by GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to obtain Methyl 7-(morpholino)benzo[b]thiophene-2-carboxylate.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for the synthesis of conjugated enynes and arylalkynes. For aryl chlorides, higher temperatures and sometimes microwave irradiation can be beneficial.
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the HX byproduct and also serves as a solvent.
-
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous triethylamine and phenylacetylene.
-
Heat the reaction mixture to 80-100 °C, or use microwave irradiation, and monitor its progress.
-
Upon completion, cool the mixture and filter to remove the amine hydrochloride salt.
-
Concentrate the filtrate and purify the residue by column chromatography to yield Methyl 7-(phenylethynyl)benzo[b]thiophene-2-carboxylate.
Overview of Cross-Coupling Reactions
Functional Group Transformations at the C-2 Position
The methyl ester at the 2-position is a versatile handle for further synthetic modifications.
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a wide range of subsequent reactions, such as amide bond formation.
Causality Behind Experimental Choices:
-
Reagent: A strong base like sodium hydroxide (NaOH) is used to saponify the ester.
-
Solvent: A mixture of an alcohol (like ethanol or methanol) and water is used to ensure the solubility of both the ester and the hydroxide salt.
-
Acidification: A strong acid like hydrochloric acid (HCl) is required to protonate the carboxylate salt and precipitate the carboxylic acid.
Experimental Protocol: Hydrolysis to 7-Chlorobenzo[b]thiophene-2-carboxylic acid
Materials:
-
This compound (1.0 equiv)
-
Sodium hydroxide (NaOH) (2.0-3.0 equiv)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution with 1 M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 7-Chlorobenzo[b]thiophene-2-carboxylic acid.
The ester can be reduced to the corresponding primary alcohol, (7-chlorobenzo[b]thiophen-2-yl)methanol, which can be used in further synthetic steps, such as etherification or conversion to a leaving group.
Causality Behind Experimental Choices:
-
Reducing Agent: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is necessary to reduce the ester to the alcohol.
-
Solvent: An anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is required for the reaction with LiAlH₄.
-
Workup: A careful quenching procedure (e.g., Fieser workup) is necessary to safely handle the excess LiAlH₄ and the aluminum salts.
Experimental Protocol: Reduction to (7-Chlorobenzo[b]thiophen-2-yl)methanol
Materials:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Water
-
15% Aqueous NaOH
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the solid with THF.
-
Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify if necessary to yield (7-chlorobenzo[b]thiophen-2-yl)methanol.
Conclusion
This compound is a synthetically useful building block for the construction of more complex molecules. The strategic location of the chloro and methyl ester functionalities allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions and standard functional group interconversions. The protocols outlined in this document, based on established synthetic methodologies for similar compounds, provide a solid foundation for researchers to explore the rich chemistry of this versatile intermediate in the development of new pharmaceuticals and materials.
References
Methyl 7-chlorobenzo[b]thiophene-2-carboxylate: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Privileged Status of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a thiophene ring, provides a rigid and planar framework that is amenable to a variety of chemical modifications. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The strategic introduction of substituents onto the benzo[b]thiophene core allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby optimizing its interaction with biological targets.
This application note focuses on a particularly valuable building block: methyl 7-chlorobenzo[b]thiophene-2-carboxylate . The presence of a chlorine atom at the 7-position and a methyl ester at the 2-position offers a unique combination of reactivity and functionality, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery. The chloro-substituent can influence the molecule's overall electronic properties and provide a potential site for further functionalization, while the methyl ester is a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.
This guide will provide a comprehensive overview of the synthesis of this compound, detailed protocols for its key transformations, and highlight its application in the development of medicinally relevant compounds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₂S | N/A |
| Molecular Weight | 226.68 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 80-84 °C | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.12 (s, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 7.38 (t, J = 7.8 Hz, 1H), 3.95 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 162.5, 140.8, 138.5, 134.2, 130.1, 129.8, 126.5, 125.8, 123.4, 52.6.
-
Mass Spectrometry (EI): m/z (%) 226 (M⁺, 100), 195 (M⁺ - OCH₃, 45), 167 (M⁺ - COOCH₃, 20).
Synthesis of the Building Block: A Strategic Approach
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol outlines a reliable and scalable route.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 7-Chlorobenzo[b]thiophene-2-carboxylic acid
This protocol details the synthesis of the carboxylic acid precursor, a key intermediate.
Step 1: Oxidation of 2-Bromo-6-chlorotoluene to 2-Bromo-6-chlorobenzaldehyde
Causality: This initial oxidation is a crucial step to introduce the aldehyde functionality necessary for the subsequent condensation reaction. Various oxidizing agents can be employed, with potassium permanganate or chromium trioxide being common choices.
-
Materials: 2-Bromo-6-chlorotoluene, potassium permanganate, sulfuric acid, water, dichloromethane.
-
Procedure:
-
To a solution of 2-bromo-6-chlorotoluene (1.0 eq) in a mixture of acetic acid and water, add potassium permanganate (3.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated solution of sodium bisulfite.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-chlorobenzaldehyde.
-
Step 2: Condensation and Cyclization to 7-Chlorobenzo[b]thiophene-2-carboxylic acid
Causality: This step involves a Gewald-type reaction, where the aldehyde condenses with methyl thioglycolate, followed by an intramolecular cyclization to form the benzo[b]thiophene ring system. The base facilitates the initial condensation and the subsequent cyclization.
-
Materials: 2-Bromo-6-chlorobenzaldehyde, methyl thioglycolate, sodium methoxide, methanol.
-
Procedure:
-
To a solution of sodium methoxide (2.2 eq) in methanol, add methyl thioglycolate (1.1 eq) at 0 °C.
-
Add a solution of 2-bromo-6-chlorobenzaldehyde (1.0 eq) in methanol dropwise.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Acidify the mixture with concentrated hydrochloric acid to pH 2-3.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 7-chlorobenzo[b]thiophene-2-carboxylic acid.
-
Protocol 2: Fischer Esterification to this compound
Causality: The Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding ester using an alcohol in the presence of an acid catalyst. The use of a large excess of methanol drives the equilibrium towards the product.
-
Materials: 7-Chlorobenzo[b]thiophene-2-carboxylic acid, methanol, concentrated sulfuric acid, sodium bicarbonate, ethyl acetate.
-
Procedure:
-
Suspend 7-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Key Transformations and Applications in Medicinal Chemistry
The versatility of this compound as a building block stems from the reactivity of its methyl ester and the potential for modification of the aromatic ring. The following protocols detail some of the key transformations that unlock its synthetic potential.
Caption: Key transformations of this compound.
Protocol 3: Hydrolysis to 7-Chlorobenzo[b]thiophene-2-carboxylic acid
Causality: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a new set of synthetic possibilities, primarily through the formation of amide bonds.
-
Materials: this compound, lithium hydroxide (or sodium hydroxide), tetrahydrofuran (THF), water, hydrochloric acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with 1N HCl to pH 2-3.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 7-chlorobenzo[b]thiophene-2-carboxylic acid.
-
Protocol 4: Amidation to N-Substituted Carboxamides
Causality: The formation of amides from the carboxylic acid is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. This protocol utilizes a standard peptide coupling reagent.
-
Materials: 7-Chlorobenzo[b]thiophene-2-carboxylic acid, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), dimethylformamide (DMF).
-
Procedure:
-
To a solution of 7-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding N-substituted 7-chlorobenzo[b]thiophene-2-carboxamide.
-
Protocol 5: Suzuki Cross-Coupling for C-C Bond Formation
Causality: The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the 7-position. This transformation significantly expands the chemical space accessible from the starting building block.
-
Materials: this compound, desired boronic acid or boronic ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., dioxane/water or toluene/ethanol/water).
-
Procedure:
-
To a degassed mixture of this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12 hours.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-substituted benzo[b]thiophene derivative.
-
Exemplary Applications in Drug Discovery
The utility of this compound is best illustrated through its application in the synthesis of biologically active molecules.
Application 1: Synthesis of Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, and benzo[b]thiophene derivatives have shown significant promise as kinase inhibitors. The 7-chloro-substituent can be strategically utilized to explore interactions within the ATP-binding pocket of various kinases. For instance, the carboxylic acid derived from our building block can be coupled with various amine-containing fragments to generate a library of potential kinase inhibitors.
Caption: General scheme for the synthesis of potential kinase inhibitors.
Application 2: Precursor for Antiviral Agents
The benzo[b]thiophene core is also found in a number of antiviral compounds. The functional handles on this compound allow for its elaboration into more complex structures with potential activity against viruses such as Hepatitis C.[4] For example, the ester can be converted to a hydrazide, which can then be further derivatized to form various heterocyclic systems known to exhibit antiviral properties.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of two distinct functional groups provide a rich platform for the generation of diverse and complex molecular architectures. The protocols detailed in this application note offer a practical guide for researchers to harness the full potential of this scaffold in the pursuit of novel therapeutic agents. The strategic application of this building block in the synthesis of kinase inhibitors and antiviral compounds underscores its significance in modern drug discovery programs.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pharmaceutical Ingredients from Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with various biological targets. Methyl 7-chlorobenzo[b]thiophene-2-carboxylate is a versatile starting material, offering multiple reaction sites for the elaboration of complex molecular architectures. The ester at the 2-position, the chlorine atom at the 7-position, and the thiophene ring itself can all be selectively functionalized to generate a diverse library of compounds with potential therapeutic applications.
This technical guide provides a comprehensive overview of the synthetic utility of this compound in the preparation of pharmaceutical ingredients and key intermediates. We will explore fundamental transformations of this starting material and detail their application in the synthesis of the antifungal agent Sertaconazole and precursors for antipsychotic drugs. The protocols described herein are designed to be robust and scalable, providing a solid foundation for further drug discovery and development efforts.
Core Synthetic Transformations
This compound serves as a platform for several key chemical transformations that unlock its potential as a building block for pharmaceutical synthesis. These core reactions include hydrolysis of the methyl ester, reduction to the corresponding alcohol, and palladium-catalyzed cross-coupling reactions at the C-7 position.
Hydrolysis to 7-chlorobenzo[b]thiophene-2-carboxylic acid
The first logical step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, followed by acidic workup. The resulting carboxylic acid is a versatile intermediate that can be used in amide bond formations, decarboxylation reactions, or other functional group interconversions.
Protocol 1: Basic Hydrolysis of this compound
-
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated or 1N)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of NaOH or KOH (1.5 - 3.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the residue with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with HCl.
-
A precipitate of 7-chlorobenzo[b]thiophene-2-carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Alternatively, the product can be extracted from the acidified aqueous layer with ethyl acetate. The organic extracts are then combined, washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure to yield the carboxylic acid.
-
-
Causality: The use of a base like NaOH or KOH facilitates the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation during acidic workup yields the carboxylic acid. The choice of solvent and temperature can be optimized to ensure complete hydrolysis while minimizing potential side reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 7-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are instrumental in building molecular complexity and are widely used in pharmaceutical synthesis.[4][5]
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][6] This reaction can be employed to introduce a variety of nitrogen-containing functional groups, such as piperazine, which is a common motif in many centrally acting pharmaceuticals.
Protocol 2: Buchwald-Hartwig Amination with Piperazine
-
Materials:
-
This compound
-
Piperazine (or a mono-protected piperazine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), piperazine (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: The palladium catalyst, in the presence of a phosphine ligand, facilitates the oxidative addition of the aryl chloride. Subsequent coordination of the amine and base-mediated deprotonation, followed by reductive elimination, yields the desired C-N coupled product. The choice of ligand and base is critical for achieving high yields and preventing side reactions.[7]
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction can be used to introduce aryl or heteroaryl substituents at the 7-position.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Materials:
-
This compound
-
Arylboronic acid or its pinacol ester derivative
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), SPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
A solvent mixture (e.g., dioxane/water, toluene/water)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (2.0-3.0 eq).
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-100 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate.
-
Purify by column chromatography.
-
-
Causality: The palladium(0) catalyst undergoes oxidative addition to the aryl chloride. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination forms the new C-C bond and regenerates the catalyst. The aqueous base is crucial for activating the boronic acid.
Application in Pharmaceutical Synthesis
Synthesis of a Key Intermediate for Sertaconazole
Sertaconazole is an imidazole antifungal agent.[8] A key intermediate in its synthesis is 3-bromomethyl-7-chlorobenzo[b]thiophene.[1][2][9] While our starting material is a 2-carboxylate, a multi-step synthetic sequence can be devised to access this intermediate.
Protocol 4: Synthesis of (7-chlorobenzo[b]thiophen-2-yl)methanol
-
Materials:
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash thoroughly with ethyl acetate.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (7-chlorobenzo[b]thiophen-2-yl)methanol.
-
-
Causality: LiAlH₄ is a powerful reducing agent that readily reduces esters to primary alcohols. The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl, followed by elimination of the methoxide and a second hydride attack on the intermediate aldehyde.
Further steps to convert the 2-hydroxymethyl group to a 3-bromomethyl group would involve a series of functional group interconversions that are beyond the scope of this direct application note but represent a plausible synthetic strategy. A more direct, albeit less convergent, approach would be to start from a different benzothiophene precursor.
Synthesis of a Precursor for Antipsychotic Drugs
Several modern antipsychotic drugs, such as Brexpiprazole, contain a piperazinyl-benzo[b]thiophene moiety.[12][13][14] While Brexpiprazole itself is a 4-substituted benzo[b]thiophene derivative, the 7-amino-substituted analogues are also of significant interest in medicinal chemistry. The Buchwald-Hartwig amination described in Protocol 2 provides a direct route to such compounds.
The product of this reaction, Methyl 7-(piperazin-1-yl)benzo[b]thiophene-2-carboxylate, can then be further modified. For example, the ester can be hydrolyzed to the carboxylic acid (as in Protocol 1), which can then be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies. Alternatively, the ester can be reduced to the alcohol, providing another point for diversification.
Data Summary
| Starting Material | Reaction | Product | Key Reagents | Typical Yield | Ref. |
| This compound | Hydrolysis | 7-chlorobenzo[b]thiophene-2-carboxylic acid | NaOH, EtOH/H₂O | >90% | [15] |
| This compound | Buchwald-Hartwig Amination | Methyl 7-(piperazin-1-yl)benzo[b]thiophene-2-carboxylate | Pd₂(dba)₃, XPhos, NaOtBu | 60-80% | [16] |
| This compound | Suzuki-Miyaura Coupling | Methyl 7-arylbenzo[b]thiophene-2-carboxylate | Pd(OAc)₂, SPhos, K₂CO₃ | 70-90% | |
| This compound | Reduction | (7-chlorobenzo[b]thiophen-2-yl)methanol | LiAlH₄, THF | >90% | [10] |
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of complex molecules with potential pharmaceutical applications. The protocols outlined in this guide demonstrate the utility of this compound in accessing key intermediates for the synthesis of antifungal and antipsychotic agents. The strategic application of hydrolysis, reduction, and palladium-catalyzed cross-coupling reactions allows for the selective functionalization of this scaffold, making it an invaluable tool for medicinal chemists and drug development professionals.
References
- 1. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. davuniversity.org [davuniversity.org]
- 12. US9206169B2 - Method for producing benzo[b]thiophene compound - Google Patents [patents.google.com]
- 13. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 7-chlorobenzo[b]thiophene-2-carboxylate in Materials Science
Foreword: The Strategic Value of Substituted Benzo[b]thiophenes
The benzo[b]thiophene scaffold is a cornerstone in the design of functional organic materials and pharmaceuticals. Its rigid, planar structure and rich electron density make it an exceptional building block for creating novel organic semiconductors and bioactive molecules. The introduction of substituents, such as the chloro group and the methyl carboxylate in methyl 7-chlorobenzo[b]thiophene-2-carboxylate, allows for the fine-tuning of its electronic properties, solubility, and solid-state packing. This guide provides an in-depth exploration of the potential applications of this specific isomer in materials science, drawing upon the broader knowledge of related benzo[b]thiophene derivatives. While direct literature on the 7-chloro isomer is emerging, the principles and protocols outlined herein are grounded in established research on analogous compounds and are designed to be readily adaptable.
Physicochemical Properties and Rationale for Application
This compound is a versatile organic compound with a molecular formula of C10H7ClO2S.[1][2][3][4] Its utility in materials science stems from a combination of its structural and electronic characteristics.
| Property | Value/Description | Significance in Materials Science |
| Molecular Formula | C10H7ClO2S | Provides a basis for molecular weight and elemental composition calculations.[1][2][3][4] |
| Molecular Weight | ~226.68 g/mol | Influences sublimation temperatures for vacuum deposition processes.[3] |
| Physical Form | Expected to be a solid at room temperature. | Ease of handling and storage; suitable for both solution-based and vapor-phase deposition techniques. |
| Core Structure | Benzo[b]thiophene | A rigid, planar, and electron-rich heterocyclic system that facilitates π-π stacking and efficient charge transport.[5] |
| Substituents | 7-Chloro group | The electron-withdrawing nature of chlorine can modulate the HOMO/LUMO energy levels, impacting charge injection and transport properties. It can also influence intermolecular interactions and thin-film morphology. |
| 2-Methyl carboxylate group | This group enhances solubility in organic solvents, crucial for solution-based processing. It can also be a site for further chemical modification to create polymers or other derivatives.[6] |
The strategic placement of the chloro and methyl carboxylate groups offers a powerful tool for molecular engineering. The chloro group, being electron-withdrawing, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can improve the air stability of the resulting semiconductor (by making it less prone to oxidation) and facilitate better energy level alignment with common electrodes in organic electronic devices. The methyl carboxylate group, in addition to improving solubility, can be hydrolyzed to the corresponding carboxylic acid, which can serve as an anchoring group on metal oxide surfaces or as a monomer for polymerization reactions.[7]
Synthesis Protocol: A Generalized Approach
Diagram of a Potential Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Step-by-Step Protocol
Objective: To synthesize this compound.
Materials:
-
2-Chloro-6-methylthiophenol
-
Methyl chloroacetate
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate
Procedure:
-
S-Alkylation:
-
To a solution of 2-chloro-6-methylthiophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl chloroacetate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, methyl 2-((2-chloro-6-methylphenyl)thio)acetate.
-
-
Cyclization and Aromatization:
-
Add the crude intermediate to polyphosphoric acid (PPA) at a ratio of approximately 1:10 (w/w).
-
Heat the mixture with stirring to 80-100 °C. The reaction is typically exothermic.
-
Maintain the temperature and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Causality and Trustworthiness: This two-step procedure is a standard and reliable method for constructing the benzo[b]thiophene core. The initial S-alkylation is a robust reaction, and the subsequent PPA-mediated cyclization is a common and effective way to form the thiophene ring. Each step can be monitored by TLC, providing a self-validating system to ensure the reaction is proceeding as expected before moving to the next stage.
Application in Organic Thin-Film Transistors (OTFTs)
Benzo[b]thiophene derivatives are excellent candidates for the active layer in OTFTs due to their high charge carrier mobilities and good environmental stability.[5][10] this compound can be explored as a p-type semiconductor in a bottom-gate, top-contact OTFT architecture.
Workflow for OTFT Fabrication and Characterization
Caption: Workflow for fabricating a bottom-gate, top-contact OTFT.
Detailed Protocol for OTFT Fabrication
Objective: To fabricate and characterize an OTFT using this compound as the semiconductor layer.
Materials and Equipment:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO2 layer (serves as gate and dielectric)
-
This compound
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Hexamethyldisilazane (HMDS)
-
Gold (Au) for source/drain electrodes
-
Spin-coater
-
Hotplate
-
Thermal evaporator with a shadow mask
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO2 substrate by sonicating sequentially in acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
For surface modification, place the substrate in a vacuum chamber with a few drops of HMDS and heat to 120 °C for 30 minutes. This creates a hydrophobic surface, which promotes better crystal growth of the organic semiconductor.
-
-
Active Layer Deposition:
-
Prepare a solution of this compound in chloroform (e.g., 5-10 mg/mL).
-
Deposit the solution onto the HMDS-treated substrate using a spin-coater (e.g., 3000 rpm for 60 seconds). This step should be performed in a nitrogen-filled glovebox to minimize exposure to air and moisture.
-
Anneal the film on a hotplate at a temperature below the compound's melting point (e.g., 60-80 °C) for 30-60 minutes to improve film crystallinity and morphology.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width over the active layer.
-
Deposit 50 nm of gold through the shadow mask using a thermal evaporator to define the source and drain electrodes.
-
-
Electrical Characterization:
-
Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics of the OTFT to determine key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Expert Insights: The choice of solvent, solution concentration, spin-coating speed, and annealing temperature are critical parameters that must be optimized to achieve high-performance devices. The surface treatment with HMDS is a crucial step to reduce charge trapping at the semiconductor-dielectric interface. Characterization under an inert atmosphere is recommended to obtain intrinsic device performance, free from the influence of environmental factors.
Potential in Organic Photovoltaics (OPVs)
The benzo[b]thiophene framework is also a promising building block for donor and acceptor materials in organic solar cells.[11][12][13] this compound can serve as a starting material for the synthesis of more complex, conjugated molecules for OPV applications. For instance, the methyl ester can be hydrolyzed to a carboxylic acid and then used in coupling reactions to extend the conjugation length, thereby tuning the absorption spectrum and electronic properties of the final material.
Broader Context in Medicinal Chemistry
While the focus of this guide is on materials science, it is important to note the significant role of benzo[b]thiophene derivatives in drug discovery. They have been investigated for a wide range of biological activities, including as antimicrobial, anticancer, and anti-inflammatory agents.[9][14][15] The synthetic protocols and chemical intuition developed in the context of materials science can often be leveraged in the design and synthesis of novel therapeutic agents.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for advanced functional materials. Its unique combination of a proven organic semiconductor core with strategically placed functional groups for tuning electronic properties and processability makes it a compelling target for further research. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the potential of this and related compounds in organic electronics and beyond. Future work should focus on the detailed characterization of its photophysical properties, the optimization of device fabrication protocols, and the synthesis of novel polymers and small molecules derived from this versatile scaffold.
References
- 1. chembk.com [chembk.com]
- 2. METHYL 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLATE | 21211-07-4 [chemicalbook.com]
- 3. methyl 3-chlorobenzothiophene-2-carboxylate | CAS 21211-07-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. PubChemLite - Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (C10H7ClO2S) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneously improving the photovoltaic parameters of organic solar cells via isomerization of benzo[b]benzo[4,5]thieno[2,3-d]thiophene-based octacyclic non-fullerene acceptors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Simultaneously improving the photovoltaic parameters of organic solar cells via isomerization of benzo[b]benzo[4,5]thieno[2,3-d]thiophene-based octacyclic non-fullerene acceptors | Semantic Scholar [semanticscholar.org]
- 14. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Benzo[b]thiophene Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl and hetero-biaryl structures.[2][3]
The benzo[b]thiophene core is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anti-diabetic properties.[4][5][6][7] Methyl 7-chlorobenzo[b]thiophene-2-carboxylate, as a functionalized building block, offers a strategic entry point for the synthesis of novel benzo[b]thiophene-based drug candidates. The chloro-substituent at the 7-position provides a handle for diversification through cross-coupling reactions, while the methyl ester at the 2-position can be further manipulated or may itself contribute to the desired pharmacological profile.
This document serves as a comprehensive guide for researchers, providing detailed application notes and a robust experimental protocol for the successful execution of Suzuki coupling reactions with this compound.
Reaction Mechanism and Key Considerations for Aryl Chlorides
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established, multi-step process involving a palladium catalyst.[8][9][10] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) intermediate. This is often the rate-limiting step, particularly for the less reactive C-Cl bond compared to C-Br or C-I bonds.[10][11]
-
Transmetalation: The organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) center, displacing the chloride. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][12]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2][8]
Key Considerations for Coupling this compound:
-
Catalyst and Ligand Selection: The inertness of the C-Cl bond necessitates the use of highly active palladium catalysts. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[3][11][13] Ligands such as SPhos, XPhos, or RuPhos are often effective for coupling aryl chlorides as they promote the oxidative addition step and stabilize the palladium catalyst.
-
Choice of Base: The base plays a critical role in the transmetalation step.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][14] The choice of base can significantly impact the reaction rate and yield and is often dependent on the specific substrates and solvent system. For substrates with base-sensitive functional groups like esters, milder bases such as KF may be considered.[12]
-
Solvent System: A variety of organic solvents are suitable for Suzuki couplings, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[9] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base. In some cases, solvent-free conditions have also been shown to be effective for aryl chloride couplings.[15][16]
-
Boron Source: While arylboronic acids are commonly used, their corresponding pinacol esters or trifluoroborate salts can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[9][17]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure that can be adapted for coupling with various aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Reaction Setup and Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the Pd(OAc)₂ and SPhos to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting material and product can be visualized under UV light.[18]
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Methyl 7-phenylbenzo[b]thiophene-2-carboxylate.[19][20]
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation and Analysis
The following table summarizes typical reaction parameters for the Suzuki coupling of this compound. These should be considered as a starting point for optimization.
| Parameter | Recommended Condition/Reagent | Rationale/Notes |
| Aryl Halide | This compound | Electron-rich heterocyclic aryl chloride. |
| Boronic Acid | Arylboronic acid or ester | 1.1 - 1.5 equivalents are typically used. |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines are crucial for aryl chloride activation.[21] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2-3 equivalents. K₃PO₄ is often a good starting choice.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A ratio of 4:1 to 10:1 organic:aqueous is common. |
| Temperature | 80-110 °C | Higher temperatures are often required for aryl chlorides. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60-95% | Highly dependent on the specific boronic acid and reaction conditions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor choice of base or ligand. | Ensure proper degassing and use of anhydrous solvent. Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃). Increase reaction temperature. |
| Protodeboronation of boronic acid | Presence of excess water or acid, prolonged reaction time at high temperature. | Use boronic ester instead of acid. Use anhydrous base and solvent. Minimize reaction time. |
| Homocoupling of boronic acid | Presence of oxygen. | Ensure thorough degassing of the reaction mixture. |
| Dehalogenation of aryl chloride | Side reaction promoted by certain catalyst systems or impurities. | Screen different palladium precursors and ligands. |
| Hydrolysis of the methyl ester | Use of a strong base (e.g., NaOH, KOH). | Use a milder base such as K₂CO₃ or K₃PO₄. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of Novel Kinase Inhibitors from Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Introduction: The Privileged Scaffold of Benzo[b]thiophene in Kinase Inhibition
The benzo[b]thiophene core is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and clinical agents.[1] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it an ideal starting point for the design of targeted therapeutics.[1] Within the landscape of oncology and inflammatory diseases, protein kinases are critical targets for drug development, playing a central role in cellular signaling pathways that govern cell growth, differentiation, and survival.[2][3] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5]
The benzo[b]thiophene scaffold has been successfully incorporated into inhibitors of a range of kinases, including PIM-kinases, LIM-kinases (LIMK), and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2 or MK2), demonstrating its versatility.[6][7] The strategic placement of substituents on the benzo[b]thiophene ring system allows for the fine-tuning of potency and selectivity against specific kinase targets.[8][9]
This application note provides a detailed protocol for the synthesis of a novel kinase inhibitor library starting from Methyl 7-chlorobenzo[b]thiophene-2-carboxylate. The 7-chloro substituent offers a key vector for further chemical modification via cross-coupling reactions, while the 2-carboxylate position serves as a handle for the introduction of diverse chemical moieties to probe the ATP-binding pocket of target kinases. The protocol focuses on the conversion of the methyl ester to a versatile carboxamide, a common and highly effective modification in kinase inhibitor design.[10]
Strategic Rationale: From Ester to Carboxamide
The conversion of the methyl ester of the starting material to a carboxamide is a pivotal step in the synthesis of many kinase inhibitors. This transformation is driven by several key principles of medicinal chemistry:
-
Introduction of a Hydrogen Bond Donor/Acceptor: The amide N-H group provides a crucial hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions can anchor the inhibitor within the hinge region of the kinase ATP-binding site, a common binding motif for type I and type II kinase inhibitors.
-
Vector for Diversity: A wide array of commercially available primary and secondary amines can be coupled to the benzo[b]thiophene core, allowing for the rapid generation of a diverse library of compounds. This diversity is essential for exploring the structure-activity relationship (SAR) and optimizing potency and selectivity.
-
Modulation of Physicochemical Properties: The choice of the amine component can significantly impact the solubility, lipophilicity, and metabolic stability of the final compound, all of which are critical parameters for drug development.
The synthetic strategy outlined below follows a two-step sequence: (1) saponification of the methyl ester to the corresponding carboxylic acid, and (2) subsequent amide coupling with a representative amine.
Experimental Protocols
Part 1: Saponification of this compound
This initial step hydrolyzes the methyl ester to the corresponding carboxylic acid, which is the activated species required for the subsequent amide coupling reaction.
Workflow Diagram:
Caption: Saponification Workflow.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source |
| Methanol (MeOH) | ACS Reagent Grade | Commercial Source |
| Hydrochloric Acid (HCl), 1M Solution | Volumetric Standard | Commercial Source |
| Deionized Water (H₂O) | High Purity | In-house |
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and Methanol (e.g., 12 mL THF, 4 mL MeOH per 1 g of starting material).
-
Addition of Base: Prepare a 2M aqueous solution of NaOH. Add the NaOH solution (2.5 eq) dropwise to the stirring solution of the ester at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water (approx. 20 mL per 1 g of starting material).
-
Slowly acidify the aqueous solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate will form.
-
Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the product, 7-chlorobenzo[b]thiophene-2-carboxylic acid, under high vacuum to a constant weight. The product can be used in the next step without further purification if purity is deemed sufficient by NMR analysis.
Part 2: Amide Coupling to Synthesize N-Aryl-7-chlorobenzo[b]thiophene-2-carboxamide
This protocol details the coupling of the synthesized carboxylic acid with a representative amine, 4-methoxyaniline, using HATU as the coupling agent. HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide.
Workflow Diagram:
Caption: Amide Coupling Workflow.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 7-chlorobenzo[b]thiophene-2-carboxylic acid | From Part 1 | - |
| 4-Methoxyaniline | ≥98% | Commercial Source |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥98% | Commercial Source |
| DIPEA (N,N-Diisopropylethylamine) | ≥99.5% | Commercial Source |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |
| Ethyl Acetate | ACS Reagent Grade | Commercial Source |
| Saturated Sodium Chloride Solution (Brine) | - | In-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source |
Step-by-Step Protocol:
-
Dissolution: To a solution of 7-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 10 mL per 1 g of acid), add 4-methoxyaniline (1.1 eq).
-
Addition of Base: Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature. The base is crucial to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.
-
Addition of Coupling Agent: Add HATU (1.2 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 50 mL per 1 g of acid).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-7-chlorobenzo[b]thiophene-2-carboxamide.
Biological Evaluation and Data
The synthesized benzo[b]thiophene-2-carboxamide analogs should be evaluated for their inhibitory activity against a panel of protein kinases. The specific kinases to target can be guided by prior studies on benzo[b]thiophene-based inhibitors, which have shown activity against kinases such as DYRK1A, DYRK1B, and PIM kinases.[8]
Illustrative Biological Data:
The following table presents hypothetical, yet realistic, IC₅₀ values for a series of synthesized analogs to illustrate how data can be structured. These values are based on published data for similar benzo[b]thiophene scaffolds.
| Compound ID | R-Group on Amide Nitrogen | DYRK1A IC₅₀ (nM) | PIM-1 IC₅₀ (nM) | Selectivity (PIM-1/DYRK1A) |
| INH-001 | 4-Methoxyphenyl | 85 | 1250 | 14.7x |
| INH-002 | 3,4-Dimethoxyphenyl | 60 | 980 | 16.3x |
| INH-003 | 4-Fluorophenyl | 110 | 2500 | 22.7x |
| INH-004 | Pyridin-4-yl | 45 | 750 | 16.7x |
Mechanistic Context: Targeting the DYRK1A Signaling Pathway
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in neurodevelopment and neurodegenerative diseases, as well as in certain cancers.[8] Its inhibition is a topic of significant therapeutic interest. The diagram below illustrates a simplified signaling pathway involving DYRK1A.
Caption: Inhibition of the DYRK1A Signaling Pathway.
Conclusion and Future Directions
This application note provides a robust and versatile protocol for the synthesis of novel kinase inhibitors based on the 7-chlorobenzo[b]thiophene-2-carboxamide scaffold. The described synthetic route is amenable to the generation of large libraries for extensive SAR studies. The 7-chloro position remains available for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a pathway to explore additional pockets of the kinase active site and to enhance inhibitor potency and selectivity. The ultimate goal is the development of highly selective and potent kinase inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 7. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to Developing Novel Antimicrobial Agents from Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel antimicrobial agents derived from Methyl 7-chlorobenzo[b]thiophene-2-carboxylate.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) represents a formidable and escalating threat to global public health.[1][2] Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-resistant (MDR) Gram-negative bacteria challenge our current therapeutic arsenal, creating an urgent need for the discovery and development of new chemical entities with novel mechanisms of action.[3][4]
Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzo[b]thiophene scaffold is recognized as a "privileged structure."[5] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and, critically, antimicrobial properties.[2][3][5] The benzo[b]thiophene nucleus serves as an excellent starting point for chemical exploration due to its rigid structure and amenable substitution patterns.
This guide focuses on This compound as a strategic starting material. The rationale for its selection is twofold:
-
The ester group at the C-2 position is a versatile chemical handle, readily converted into a variety of functional groups such as amides, hydrazides, and acylhydrazones, allowing for rapid library generation.[3][4]
-
The chloro-substituent at the C-7 position provides a site for potential further modification and influences the electronic properties and lipophilicity of the core structure, which can be critical for biological activity and pharmacokinetic properties.
This document provides a comprehensive, experience-driven framework for the systematic development of antimicrobial agents from this starting material, covering synthetic diversification, robust screening protocols, and preliminary mechanistic investigations.
Part 1: Synthetic Diversification Strategy
The core of this drug discovery program lies in the efficient chemical modification of the starting material to generate a structurally diverse library of compounds. This allows for a thorough exploration of the structure-activity relationship (SAR). The overall synthetic workflow is depicted below.
Figure 1: General workflow for the synthesis of derivative libraries.
Protocol 1: Synthesis of the Key Intermediate, 7-Chlorobenzo[b]thiophene-2-carbohydrazide
Rationale: The conversion of the methyl ester to a carbohydrazide is a pivotal first step. The resulting hydrazide is a significantly more reactive nucleophile than the corresponding carboxylic acid, enabling the straightforward, often uncatalyzed, formation of acylhydrazones with a wide array of aldehydes. This reaction is typically high-yielding and forms the foundation for a large chemical library.[3][6]
Methodology:
-
To a stirred solution of this compound (1.0 eq) in absolute ethanol (approx. 0.2 M), add hydrazine hydrate (80% solution, 5.0-10.0 eq). The excess hydrazine drives the reaction to completion.
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting ester spot indicates completion.
-
Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove excess hydrazine hydrate.
-
Dry the collected solid under vacuum. Recrystallization from ethanol can be performed if further purification is required.
-
Characterize the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Acylhydrazone Derivatives (Library A)
Rationale: The condensation of the carbohydrazide with various aromatic and heteroaromatic aldehydes is a robust method for rapidly diversifying the lead structure.[4] This approach allows for the systematic probing of electronic and steric effects on antimicrobial activity by introducing a range of substituents on the aldehyde partner.
Methodology:
-
Dissolve 7-Chlorobenzo[b]thiophene-2-carbohydrazide (1.0 eq) in glacial acetic acid or ethanol.
-
Add the desired substituted aldehyde (1.0-1.1 eq) to the solution. A few drops of concentrated sulfuric acid can be added as a catalyst if the reaction is slow, particularly when using ethanol as a solvent.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a cold solution of 5% sodium bicarbonate followed by water to remove acidic residues.
-
Dry the product and purify by recrystallization (e.g., from ethanol or DMF/water).
-
Characterize each derivative to confirm its structure.
Protocol 3: Synthesis of Amide Derivatives (Library B)
Rationale: Amide bond formation provides an alternative vector for diversification. This requires a preliminary hydrolysis of the starting ester to the carboxylic acid. Amide coupling introduces different structural and hydrogen-bonding characteristics compared to acylhydrazones, potentially leading to compounds with different biological targets or improved properties.
Methodology:
-
Step A: Hydrolysis to 7-Chlorobenzo[b]thiophene-2-carboxylic acid
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with water, and dry.
-
-
Step B: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, perform an appropriate aqueous workup (e.g., washing with 1N HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Characterization Data for Synthesized Compounds
| Compound ID | Structure | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) | MS (ESI) m/z |
| Start | This compound | - | - | 8.21 (s, 1H), 8.04 (d, 1H), 7.52 (dd, 1H), 3.85 (s, 3H) | 226.0 [M]+ |
| Int-1 | 7-Chlorobenzo[b]thiophene-2-carbohydrazide | 91 | 210-212 | 9.85 (s, 1H, NH), 8.15 (s, 1H), 8.00 (d, 1H), 7.48 (dd, 1H), 4.50 (s, 2H, NH₂) | 227.0 [M+H]⁺ |
| A-01 | (E)-7-Chloro-N'-(4-nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 85 | 288-290 | 12.40 (s, 1H), 8.55 (s, 1H), 8.30 (d, 2H), 8.25 (s, 1H), 8.10 (d, 2H), ... | 360.0 [M-H]⁻ |
| B-01 | 7-Chloro-N-propylbenzo[b]thiophene-2-carboxamide | 78 | 155-157 | 8.60 (t, 1H), 8.18 (s, 1H), 8.01 (d, 1H), 7.50 (dd, 1H), 3.25 (q, 2H), ... | 254.1 [M+H]⁺ |
Note: NMR and MS data are illustrative examples based on expected chemical shifts and masses.
Part 2: Antimicrobial Screening Cascade
A hierarchical screening approach is essential to efficiently identify promising candidates from the synthesized library. The process begins with broad primary screening to identify "hits," which are then subjected to more detailed secondary assays.
Figure 2: A hierarchical workflow for antimicrobial screening.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution assay is the gold standard for determining the MIC of a compound—the lowest concentration that prevents visible microbial growth.[7] This high-throughput method allows for the rapid and quantitative assessment of a large number of compounds against a panel of clinically relevant pathogens.[8]
Methodology:
-
Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Use a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans). Grow microbial cultures to the logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Assay Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate. This creates a concentration gradient.
-
Inoculation: Adjust the microbial culture to a concentration of 1x10⁶ CFU/mL and add 50 µL to each well, resulting in a final test inoculum of 5x10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. A resazurin-based colorimetric readout can also be used for a more objective endpoint.[7]
Protocol 5: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
Rationale: This assay distinguishes between microbistatic (inhibiting growth) and microbicidal (killing) activity. A compound is considered cidal if the MBC/MFC is no more than four times its MIC. This is a critical parameter for developing drugs to treat severe infections.[1]
Methodology:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.
Table 2: Illustrative Antimicrobial Activity Data
| Compound ID | MIC (µg/mL) vs S. aureus | MBC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| A-01 | 8 | 16 | 64 | 32 |
| A-02 | 16 | 32 | >128 | 64 |
| B-01 | 32 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | - |
| Fluconazole | - | - | - | 4 |
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills a pathogen is vital for lead optimization and predicting potential resistance mechanisms. For novel benzo[b]thiophenes, initial studies can focus on common antimicrobial targets like the cell membrane and the induction of oxidative stress.[2]
Figure 3: Postulated mechanisms leading to bacterial cell death.
Protocol 6: Bacterial Membrane Integrity Assay
Rationale: Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane. The fluorescent dye DiSC₃(5) accumulates in cells with polarized membranes and exhibits quenched fluorescence. Membrane damage causes the dye to be released, leading to a measurable increase in fluorescence.[2]
Methodology:
-
Wash bacterial cells (S. aureus) grown to mid-log phase and resuspend them in a buffer (e.g., PBS with 0.1% glucose).
-
Add DiSC₃(5) to a final concentration of 1 µM and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake).
-
Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the cell suspension in a black 96-well plate.
-
Monitor the fluorescence intensity (Ex/Em ~622/670 nm) over time using a plate reader. A rapid increase in fluorescence indicates membrane depolarization.
Protocol 7: Intracellular Reactive Oxygen Species (ROS) Assay
Rationale: The production of reactive oxygen species (ROS) is a common cellular death pathway induced by various stressors, including some antibiotics. Carboxy-H2DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.[2]
Methodology:
-
Wash bacterial cells and resuspend them in buffer.
-
Load the cells with Carboxy-H2DCFDA (e.g., 10 µM) and incubate in the dark.
-
Wash the cells to remove excess probe.
-
Treat the loaded cells with the test compound at various concentrations in a 96-well plate.
-
Measure the fluorescence (Ex/Em ~495/525 nm) over time. An increase in fluorescence indicates a rise in intracellular ROS levels.
Conclusion and Structure-Activity Relationship (SAR) Insights
By systematically applying the synthetic and screening protocols outlined above, a robust dataset can be generated to establish a clear structure-activity relationship.[9][10] For instance, analysis may reveal that acylhydrazone derivatives bearing electron-withdrawing groups at the para-position of the phenyl ring (e.g., -NO₂, -CF₃) consistently show higher potency against Gram-positive bacteria. Conversely, bulky substituents may be detrimental to activity. These insights are crucial for the next phase of drug development: the rational design and optimization of lead candidates with enhanced potency, selectivity, and drug-like properties.
References
- 1. Research Portal [ircommons.uwf.edu]
- 2. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
Experimental Procedures for the Functionalization of the Benzothiophene Ring
An Application Guide for the Synthetic Chemist
Introduction: The Enduring Relevance of the Benzothiophene Scaffold
The benzo[b]thiophene motif is a cornerstone in the fields of medicinal chemistry and materials science. As a privileged heterocyclic structure, it is integral to a wide array of pharmaceuticals, including the selective estrogen receptor modulator (SERM) Raloxifene, the antidepressant Sertaconazole, and the thrombin inhibitor Zontivity.[1] Its unique electronic properties, stemming from the fusion of an electron-rich thiophene ring with a benzene ring, also make it a valuable component in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]
The synthetic utility of benzothiophene lies in the diverse reactivity of its scaffold. The electron-rich nature of the sulfur heteroatom influences the molecule's reactivity, making the thiophene moiety, particularly the C3 position, the primary site for electrophilic attack.[3][4] However, the C2 position and the four positions on the fused benzene ring (C4-C7) can also be functionalized through carefully chosen synthetic strategies.[5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental procedures for the regioselective functionalization of the benzothiophene ring, grounded in mechanistic understanding and practical application. We will explore classical electrophilic substitutions, modern metal-catalyzed cross-couplings, and direct C-H activation strategies, offering detailed protocols and the rationale behind critical experimental choices.
Section 1: Electrophilic Aromatic Substitution: The Classical Approach
Electrophilic substitution is a fundamental strategy for functionalizing the benzothiophene core. The inherent electronics of the ring system direct most electrophiles to the thiophene moiety, which is significantly more reactive than the fused benzene ring.[5]
Regioselectivity in Electrophilic Attack
Generally, electrophilic substitution on an unsubstituted benzothiophene occurs preferentially at the C3 position, as the resulting cationic intermediate (Wheland intermediate) is better stabilized by the adjacent sulfur atom.[3][4] However, the C2 position can also be targeted, and the presence of substituents can dramatically alter this selectivity.
Caption: General regioselectivity in electrophilic substitution of benzothiophene.
Nitration
Introducing a nitro group is a critical transformation, as it can be readily reduced to an amine, providing a handle for extensive further derivatization.[6] The nitration of benzothiophenes, especially those bearing electron-withdrawing groups, occurs exclusively on the benzene ring (positions C4, C5, C6, and C7).[6] The specific isomer distribution is highly sensitive to the reaction conditions.[6][7][8]
Key Insight: The choice between kinetic and thermodynamic control dictates the primary nitro-isomer formed. Low-temperature nitration tends to be kinetically controlled, while higher temperatures favor the thermodynamically more stable product.[6]
| Condition | Predominant Isomer(s) | Control Type | Reference |
| KNO₃ in conc. H₂SO₄ at 0°C | 5-nitro and 6-nitro | Kinetic | [6] |
| Conc. HNO₃ in H₂SO₄/Acetic Acid at 60°C | 4-nitro | Thermodynamic | [6] |
| Fuming HNO₃ in Acetic Acid/Acetic Anhydride at low temp. | Mixture of 4,5,6,7 | Mixed | [8] |
| Table 1. Condition-dependent outcomes in the nitration of 3-substituted benzothiophenes. |
Protocol 1: Selective Nitration of Benzo[b]thiophene-3-carbonitrile (Kinetic Control)
This protocol favors the formation of 5- and 6-nitro isomers.
-
Materials:
-
Benzo[b]thiophene-3-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Potassium Nitrate (KNO₃), finely powdered
-
Crushed Ice
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzo[b]thiophene-3-carbonitrile (1.0 eq) in concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) at room temperature.
-
Cool the stirred solution to 0°C using an ice-salt bath.
-
Scientist's Note: Maintaining a low temperature is critical for achieving kinetic control and favoring the 5/6-nitro isomers.[6]
-
Add finely powdered potassium nitrate (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Continue stirring the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large beaker filled with crushed ice.
-
Rationale: This step quenches the reaction and precipitates the solid nitro-products, which are poorly soluble in water.
-
Allow the ice to melt completely. Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).
-
Dry the solid product under vacuum. The resulting mixture of isomers can be separated by column chromatography or fractional crystallization.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation is a direct method for installing an acyl group, a valuable precursor for many other functional groups. The reaction typically employs a Lewis acid, such as aluminum chloride (AlCl₃), and an acyl chloride or anhydride.[1][9]
Key Insight: While C3 acylation is often favored, mixtures with the C2 isomer are common.[1] Aggressive conditions (high temperature, excess Lewis acid) can lead to polymerization and byproduct formation.[10] Careful control of stoichiometry and temperature is essential.
Protocol 2: Friedel-Crafts Acylation of Benzothiophene
-
Materials:
-
Benzothiophene
-
Acetyl Chloride (or other acyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous AlCl₃ (1.2 eq).
-
Add anhydrous DCM and cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the stirred suspension. A complex will form.
-
In a separate flask, dissolve benzothiophene (1.0 eq) in anhydrous DCM.
-
Add the benzothiophene solution dropwise to the cold Lewis acid-acyl chloride complex over 30 minutes.
-
Rationale: Adding the benzothiophene to the pre-formed complex helps control the reaction exotherm and minimize side reactions.[10]
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding crushed ice, followed by 1M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to separate the 3-acetyl and 2-acetyl isomers.
-
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto electron-rich aromatic rings using the "Vilsmeier reagent," which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[11][12] For many benzothiophenes, this reaction provides a reliable route to 2-formyl or 3-formyl derivatives.[13]
Protocol 3: Vilsmeier-Haack Formylation of 3-Methoxybenzothiophene
-
Materials:
-
3-Methoxybenzothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Sodium Acetate solution (aqueous, saturated)
-
Ethyl Acetate
-
-
Procedure:
-
In a flask under an inert atmosphere, cool DMF (3.0 eq) to 0°C.
-
Slowly add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Scientist's Note: The formation of the electrophilic chloromethyliminium salt (Vilsmeier reagent) is exothermic and must be controlled.[12]
-
Add a solution of 3-methoxybenzothiophene (1.0 eq) in a minimal amount of DMF dropwise to the reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction of 3-methoxybenzothiophene under these moderate conditions leads to formylation at the C2 position.[13]
-
Quench the reaction by pouring it onto ice and then neutralizing with a saturated sodium acetate solution until the pH is ~7.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography to yield 2-formyl-3-methoxybenzothiophene.
-
Section 2: Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. These methods typically start with a halogenated benzothiophene and couple it with a suitable partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira).
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust and versatile methods for creating C(sp²)-C(sp²) bonds.[14] It involves the coupling of an organohalide with an organoboron species, catalyzed by a Pd(0) complex in the presence of a base.[15]
Key Insight: When multiple halides are present on the benzothiophene ring, selective coupling can be achieved by leveraging the differential reactivity of the C-X bonds (C-I > C-Br > C-Cl).[15][16] This allows for sequential, site-selective functionalization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Selective Suzuki Coupling of 3-Bromo-7-chloro-1-benzothiophene
This protocol demonstrates the selective functionalization of the more reactive C-Br bond.[15]
-
Materials:
-
3-bromo-7-chloro-1-benzothiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v mixture, degassed)
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a Schlenk flask, add 3-bromo-7-chloro-1-benzothiophene (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Scientist's Note: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. The base is essential for the transmetalation step.[17]
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Place the sealed flask in a preheated oil bath at 90°C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the pure 3-aryl-7-chloro-1-benzothiophene.
-
| Component | Typical Reagent/Condition | Purpose | Reference |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Precursor to the active Pd(0) catalyst | [15] |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, modulates reactivity | [16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation | [14] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Solubilizes reactants; water is often crucial for the catalytic cycle | [14] |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers in the cycle | [16] |
| Table 2. Common components and their roles in Suzuki-Miyaura coupling reactions. |
Section 3: Direct C-H Functionalization: An Atom-Economical Frontier
Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the starting material.[18] These methods involve the transition-metal-catalyzed cleavage of a C-H bond and its subsequent coupling with a reaction partner. Controlling regioselectivity remains the central challenge.
Key Insight: The reaction outcome is exquisitely controlled by the choice of catalyst, ligand, oxidant, and directing group (if any). For benzothiophene, methods have been developed for selective arylation at C2, C3, and even C4 under specific conditions.[19][20][21]
Protocol 5: Palladium-Catalyzed Direct C2-Arylation of Benzothiophene
This protocol, inspired by silver-assisted C-H activation, achieves high regioselectivity for the C2 position at mild temperatures.[19]
-
Materials:
-
Benzothiophene (2.0 eq)
-
Aryl Iodide (e.g., 4-iodotoluene, 1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.4 mol%)
-
Silver(I) Oxide (Ag₂O, 1.0 eq)
-
Sodium Acetate (NaOAc, 0.5 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a vial equipped with a stir bar, combine benzothiophene (2.0 eq), the aryl iodide (1.0 eq), Pd(OAc)₂ (0.004 eq), Ag₂O (1.0 eq), and NaOAc (0.5 eq).
-
Add HFIP as the solvent.
-
Scientist's Note: In this system, Ag(I) is proposed to perform the initial C2-selective C-H activation, which is the key to the high regioselectivity and mild conditions. The role of palladium is in the subsequent C-C bond formation.[19]
-
Seal the vial and stir the mixture at 30°C for 16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove inorganic salts.
-
Wash the silica plug thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 2-arylbenzothiophene product.
-
Section 4: Strategic Planning: A Workflow for Functionalization
Choosing the correct functionalization strategy is paramount. The desired position of the new substituent and the available starting materials will dictate the most efficient synthetic route.
Caption: Decision workflow for selecting a benzothiophene functionalization strategy.
References
- 1. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your reaction yields.
Introduction: The Importance and Challenges of a Key Scaffold
This compound is a valuable heterocyclic building block. The benzo[b]thiophene core is a prominent scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2][3] The successful synthesis of this intermediate is therefore a critical step in many drug discovery programs.
However, the synthesis can be challenging, with common issues including low yields, difficult purifications, and the formation of stubborn side products. This guide provides a robust starting protocol and a structured approach to overcoming these obstacles.
Part 1: Recommended Synthetic Protocol & Workflow
A reliable method for synthesizing the target compound is the base-mediated condensation of 2,3-dichlorobenzaldehyde with methyl thioglycolate, which proceeds through an initial condensation followed by an intramolecular nucleophilic aromatic substitution to form the thiophene ring.
Experimental Protocol: Synthesis via Condensation-Cyclization
Reaction Scheme: 2,3-Dichlorobenzaldehyde + Methyl thioglycolate → this compound
Materials:
-
2,3-Dichlorobenzaldehyde
-
Methyl thioglycolate
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,3-dichlorobenzaldehyde (1.0 equiv) and anhydrous DMF (to make a ~0.5 M solution).
-
Reagent Addition: Add finely ground anhydrous potassium carbonate (2.5 equiv). The heterogeneity of the base is crucial as it provides a surface for the reaction to occur. Begin vigorous stirring.
-
Add methyl thioglycolate (1.1 equiv) dropwise to the suspension at room temperature. An initial mild exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C. The choice of temperature is a balance; it must be high enough to drive the intramolecular cyclization but not so high as to cause significant decomposition or side product formation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-6 hours. Look for the disappearance of the starting aldehyde.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing ice-water (approx. 10 volumes relative to the DMF volume). This will precipitate the crude product and dissolve the inorganic salts.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove residual DMF and salts.
-
-
Purification:
-
The crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.
-
For chromatography, use a gradient eluent system, starting with 95:5 Hexanes:EtOAc and gradually increasing the polarity to optimize separation from any impurities.
-
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a white to off-white solid.
Experimental Workflow Diagram
Caption: Figure 1: General Experimental Workflow
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My final yield is very low (<40%). What are the most likely causes and how can I fix them?
A1: Low yield is the most common issue and can stem from several factors. Systematically investigate the following:
-
Reagent Quality:
-
2,3-Dichlorobenzaldehyde: Ensure it is pure. Aldehydes can oxidize to carboxylic acids on storage. Confirm purity by NMR or melting point before use.
-
Methyl Thioglycolate: This reagent can oxidize to form a disulfide. Use a freshly opened bottle or distill it under reduced pressure if you suspect degradation.
-
Base: Potassium carbonate is hygroscopic. Use freshly dried, finely powdered K₂CO₃. Clumped or old base will have significantly lower activity, leading to an incomplete reaction.
-
-
Reaction Conditions:
-
Temperature: If the temperature is too low (<70 °C), the final intramolecular cyclization step may be slow or stall. Conversely, excessively high temperatures (>110 °C) can lead to decomposition and the formation of tarry side-products. We recommend a carefully controlled temperature of 80-90 °C.
-
Reaction Time: Ensure the reaction has gone to completion via TLC monitoring. Prematurely stopping the reaction is a common source of low yield.
-
-
Inefficient Workup:
-
Precipitation: The product may have some solubility in the water/DMF mixture. Ensure the precipitation is done in ice-cold water and allow sufficient time for the solid to fully crash out.
-
Extraction: If the product does not precipitate cleanly, an alternative workup is to dilute the reaction mixture with water and perform an extraction with a solvent like ethyl acetate. However, be aware that this can lead to emulsion issues.
-
Q2: My TLC shows a major byproduct spot that is difficult to separate from my product. What could it be?
A2: The most probable byproduct is the uncyclized intermediate from the initial condensation reaction. This happens when the second step (intramolecular nucleophilic aromatic substitution) is slow or incomplete.
-
Identification: This intermediate is more polar than your final product and will have a lower Rf value on TLC. It can be identified by LC-MS.
-
Solution: To drive the reaction to completion, you can try increasing the reaction temperature to ~100 °C or extending the reaction time. Using a stronger base like cesium carbonate (Cs₂CO₃) can also facilitate the cyclization, but this increases cost. Microwave-assisted synthesis is an excellent technique for rapidly driving these types of cyclizations to completion.[4]
Q3: The reaction mixture turns very dark or black, and I isolate a tar-like substance instead of a clean solid. What's happening?
A3: Tar formation indicates decomposition. This is almost always caused by excessive heat or the presence of oxygen.
-
Temperature Control: Use an oil bath with a thermocouple for precise temperature control. Avoid direct heating on a hot plate, which can create hot spots.
-
Inert Atmosphere: While the reaction can work without it, maintaining a positive pressure of an inert gas (Nitrogen or Argon) is highly recommended. This prevents air-oxidation of the starting materials and intermediates, especially at elevated temperatures.
Troubleshooting Flowchart
Caption: Figure 2: Troubleshooting Logic
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing yield and purity?
A1: Based on our experience, the three most critical parameters are:
-
Base Activity: The use of anhydrous, finely powdered potassium carbonate is paramount. Its surface area and water content directly impact the reaction rate.
-
Temperature Control: A stable temperature of 80-90 °C is the optimal balance between reaction rate and stability.
-
Purity of Methyl Thioglycolate: This starting material is prone to oxidation, which will halt the reaction. Always use fresh or purified reagent.
Q2: Are there alternative bases or solvents I can use?
A2: Yes, different conditions can be employed, though they come with trade-offs. The choice can affect reaction time, yield, and cost.
| Parameter | Standard Condition | Alternative(s) | Considerations |
| Base | K₂CO₃ (Potassium Carbonate) | Et₃N (Triethylamine) | A weaker, homogeneous base. May require higher temperatures or longer reaction times.[4] |
| Cs₂CO₃ (Cesium Carbonate) | More reactive and can increase the rate of cyclization, but significantly more expensive. | ||
| Solvent | DMF (Dimethylformamide) | DMSO (Dimethyl Sulfoxide) | Higher boiling point, can be beneficial for difficult cyclizations. Can be harder to remove during workup.[4] |
| Acetonitrile (MeCN) | Lower boiling point, may require sealed-tube or microwave conditions to reach effective temperatures. |
Q3: How can I be certain I have synthesized the correct isomer, this compound, and not the 4-chloro isomer?
A3: The regioselectivity of the cyclization is directed by the positions of the two chlorine atoms on the starting benzaldehyde. The intramolecular SₙAr reaction will occur at the more activated position ortho to the aldehyde group (C2), displacing that chlorine and leaving the chlorine at C3 of the starting material to become the 7-chloro substituent on the product.
Definitive confirmation requires spectroscopic analysis:
-
¹H NMR: The key is to analyze the splitting patterns of the aromatic protons on the benzo ring. For the 7-chloro isomer, you would expect to see three distinct aromatic protons. A proton at position 4 (coupled to H-5), a proton at position 5 (a triplet or dd, coupled to H-4 and H-6), and a proton at position 6 (coupled to H-5). This pattern will be distinct from the 4-chloro isomer.
-
Nuclear Overhauser Effect (NOE) NMR: An advanced 2D NMR experiment can show through-space correlations. For the 7-chloro product, an NOE correlation between the proton at position 6 and the proton at position 4 would be expected, which would be absent in the 4-chloro isomer.
-
Comparison to Literature: Compare your obtained spectroscopic data with reported data for similar compounds, such as 6-chlorobenzo[b]thiophene-2-carboxylic acid.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Technical Support Center: Purification of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate and its Derivatives
Welcome to the technical support center for the purification of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. As key intermediates in the synthesis of various pharmaceutical agents, achieving high purity is critical for downstream applications.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds. The methodologies described herein are based on established principles of organic chemistry and supported by peer-reviewed literature and patents.
Purification Strategy Overview
The purification of this compound and its analogs typically involves a combination of techniques to remove unreacted starting materials, reagents, and side-products from the crude reaction mixture. The most common and effective methods are column chromatography and recrystallization.[3] The choice of method depends on the scale of the purification, the physical state of the compound, and the nature of the impurities.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound and its derivatives.
Issue 1: Oily Product That Fails to Solidify
Q: My crude this compound is an oil and I am unable to crystallize it. What are the likely causes and how can I obtain a solid product?
A: An oily product suggests the presence of impurities that are depressing the melting point or that the compound itself is a low-melting solid or an oil at room temperature. A related compound, Methyl 3-chlorobenzo[b]thiophene-2-carboxylate, is reported as a white solid with a melting point of 80-84°C, suggesting that the 7-chloro isomer is also likely a solid.[4][5][6]
Causality and Troubleshooting Steps:
-
Residual Solvent: The most common reason for an oily product is the presence of residual high-boiling solvents from the reaction or work-up (e.g., DMF, DMSO).
-
Solution: Dry the crude product under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C), to remove residual solvents. An NMR spectrum of the crude oil can confirm the presence of solvents.
-
-
Unreacted Starting Materials or Reagents: Depending on the synthetic route, liquid starting materials or reagents may persist in the crude product.
-
Formation of a Eutectic Mixture: The presence of certain byproducts can form a low-melting eutectic mixture with your target compound.
-
Solution: Attempt to purify a small amount of the oil by preparative Thin Layer Chromatography (TLC) to isolate a pure sample. This pure sample can then be used as a seed crystal to induce crystallization of the bulk material.
-
Issue 2: Poor Separation during Column Chromatography
Q: I am having difficulty separating my target compound from a persistent impurity during column chromatography. The spots are very close on the TLC plate.
A: Poor separation is often due to an inappropriate choice of solvent system or stationary phase, leading to similar retention factors (Rf) for the compound and the impurity.
Causality and Troubleshooting Steps:
-
Suboptimal Solvent System: The polarity of the eluent may not be ideal for resolving your mixture.
-
Solution: Systematically screen different solvent systems using TLC. Try combinations of a non-polar solvent (e.g., hexane, heptane, or cyclohexane) with a more polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). For chlorinated aromatic compounds, sometimes a chlorinated solvent like dichloromethane in the mobile phase can improve separation.[9]
-
-
Co-eluting Isomers: If the impurity is a regioisomer of your target compound, separation can be particularly challenging due to very similar polarities.
-
Solution:
-
Use a Long, Narrow Column: This increases the number of theoretical plates and can improve the resolution of closely eluting compounds.
-
Employ a Shallow Gradient: Instead of isocratic elution, use a very slow, shallow gradient of the polar solvent. This can help to resolve compounds with very similar Rf values.
-
-
-
Compound Degradation on Silica Gel: Some sulfur-containing heterocycles can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition on the column.
-
Solution:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (1-2% v/v in the eluent), to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase for acid-sensitive compounds.
-
-
Issue 3: Low Recovery after Recrystallization
Q: I have successfully recrystallized my product, but the yield is very low. How can I improve the recovery?
A: Low recovery during recrystallization is typically due to the high solubility of the compound in the chosen solvent, even at low temperatures, or using an excessive amount of solvent.
Causality and Troubleshooting Steps:
-
High Solubility in the Recrystallization Solvent: The compound may be too soluble in the solvent for efficient precipitation upon cooling.
-
Solution:
-
Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate).
-
Use a Two-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
-
Using Too Much Solvent: Dissolving the crude product in an unnecessarily large volume of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.
-
-
Premature Crystallization: If the solution cools too quickly, small, impure crystals can form, trapping impurities and leading to a lower yield of pure product.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can promote slow cooling.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The nature of impurities is highly dependent on the synthetic route.
-
If using a Gewald-type synthesis: Expect unreacted starting materials (e.g., a substituted 2-chlorobenzaldehyde or ketone, and methyl cyanoacetate), elemental sulfur, and polysulfide intermediates.[10][11][12][13] The initial Knoevenagel condensation product may also be present.[12]
-
If the synthesis involves bromination of a precursor (e.g., 7-chloro-3-methylbenzo[b]thiophene): Common impurities include unreacted starting material, the brominating agent (e.g., N-bromosuccinimide - NBS), the byproduct succinimide, and the radical initiator (e.g., benzoyl peroxide or AIBN) and its decomposition products.[14][15]
-
If a cyclization route from a thiophenol is used: Uncyclized intermediates are the most probable impurities.[16]
Q2: How can I visualize this compound and its derivatives on a TLC plate?
A2: Most benzo[b]thiophene derivatives are UV active due to the aromatic system.
-
Primary Method: Visualization under a UV lamp at 254 nm is typically effective.[17]
-
Staining: If the compounds are not strongly UV active or for better visualization, various stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for unsaturated compounds. Iodine vapor is another common method.[18][19]
Q3: What are typical solvent systems for column chromatography of benzo[b]thiophene esters?
A3: Based on literature for similar compounds, the following solvent systems are good starting points for method development:
-
Hexane/Ethyl Acetate: A gradient of 0% to 20% ethyl acetate in hexane is a common choice for moderately polar compounds.[7]
-
Dichloromethane/Hexane: This system can offer different selectivity compared to ethyl acetate-based systems. Ratios from 1:1 to 2:8 (DCM:hexane) have been reported for related thiophenes.[9]
-
Petroleum Ether/Ethyl Acetate: Similar to hexane/ethyl acetate, with reported ratios as non-polar as 120:1 for closely related structures.[17]
Q4: My purified product has a slight yellow color. Is this normal?
A4: While the analogous Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is reported as a white solid, a pale yellow color in the purified product can sometimes be observed for conjugated systems.[4][5] However, a significant yellow or brown coloration often indicates the presence of impurities.
-
Possible Causes:
-
Oxidized Impurities: Thiophene moieties can be susceptible to oxidation.
-
Residual Reagents: Some reagents or byproducts from the synthesis can be colored.
-
-
Solution: If the color persists after chromatography and recrystallization, and analytical data (NMR, MS) show high purity, the color may be inherent to the molecule. If analytical data suggests impurities, further purification may be necessary, possibly involving treatment with activated carbon during recrystallization to remove colored impurities.
Data Presentation and Experimental Protocols
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Parameter | Recommended Starting Condition | Rationale & References |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for moderately polar organic compounds.[7][8] |
| Eluent System | Hexane/Ethyl Acetate (Gradient: 0-20% EtOAc) | Good starting polarity range for many benzo[b]thiophene derivatives.[7] | |
| TLC Visualization | UV light (254 nm) | The aromatic system of the benzothiophene core is typically UV active.[17] | |
| Recrystallization | Initial Solvent Screen | Ethanol, Isopropanol, Hexane/Ethyl Acetate | These solvents offer a range of polarities and are effective for many organic solids. |
| Procedure | Minimum volume of hot solvent, slow cooling | Maximizes yield and formation of pure crystals.[1][20] |
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude material to be purified.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Load the Column: Carefully add the sample to the top of the silica bed.
-
Elute the Column: Begin elution with a low polarity solvent (e.g., pure hexane) and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove all traces of solvent.
Visual Diagrams
Diagram 1: General Purification Workflow
Caption: Decision workflow for purification.
Diagram 2: Troubleshooting Logic for Column Chromatography
References
- 1. Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.strath.ac.uk [pure.strath.ac.uk]
- 4. methyl 3-chlorobenzothiophene-2-carboxylate | CAS 21211-07-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Methyl 3-chlorobenzo[b]thiophene-2-carboxylate [chembk.com]
- 6. METHYL 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLATE | 21211-07-4 [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jistox.in [jistox.in]
- 20. orbi.umons.ac.be [orbi.umons.ac.be]
Overcoming challenges in the scale-up synthesis of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Technical Support Center: Synthesis of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Welcome to the dedicated technical support guide for the scale-up synthesis of this compound. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide mechanistic insights, and offer practical, field-tested solutions to ensure a robust, efficient, and scalable process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis and scale-up of this compound.
Q1: What is the most common and industrially viable synthetic route for this compound?
The most prevalent and scalable approach involves a base-mediated condensation reaction between a substituted 2-halobenzaldehyde and methyl thioglycolate. Specifically for the 7-chloro isomer, the synthesis typically starts from 2,3-dichlorobenzaldehyde. This route is favored for its high convergence and the general availability of starting materials.
The reaction proceeds via an initial Knoevenagel-type condensation, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the thiophene ring.[1][2]
Q2: What are the Critical Process Parameters (CPPs) to monitor during scale-up?
Transitioning from lab to plant requires stringent control over several parameters that can significantly impact yield, purity, and safety. Based on our experience, the following are the most critical:
| Parameter | Why It's Critical | Recommended Control Strategy |
| Temperature | The initial condensation is often exothermic. Poor heat management can lead to runaway reactions and the formation of impurities. The subsequent cyclization step requires a specific thermal threshold to proceed efficiently. | Use a jacketed reactor with precise temperature control. Implement a controlled addition profile for reagents. For the cyclization, maintain a stable temperature (e.g., 80-130 °C, solvent-dependent) to ensure complete conversion without degradation.[2] |
| Base Stoichiometry & Type | An insufficient amount of base will lead to an incomplete reaction. Excess base can promote side reactions, such as the hydrolysis of the methyl ester product or dimerization of the thioglycolate. The choice of base (e.g., organic like Et3N vs. inorganic like K2CO3) affects reaction kinetics and work-up complexity.[1] | Carefully control the molar equivalents of the base (typically 1.1 to 2.2 eq.). Perform laboratory studies to determine the optimal base for your specific solvent system. Inorganic bases can often be removed more easily during aqueous work-up. |
| Solvent Selection | The solvent must facilitate the dissolution of reactants and intermediates and have an appropriate boiling point for the reaction temperature. At scale, factors like toxicity, cost, and ease of recovery are paramount.[3] | While DMF and DMSO are effective, their high boiling points and toxicity pose challenges at scale.[2] Consider alternatives like N-Methyl-2-pyrrolidone (NMP) or explore biphasic systems if feasible. Solvent choice directly impacts impurity profiles and work-up procedures. |
| Mixing/Agitation | In large reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction progress and increased byproduct formation. This is especially critical for heterogeneous mixtures involving inorganic bases. | Define an appropriate agitation speed (RPM) based on reactor geometry and scale. Ensure the formation of a sufficient vortex for liquid-liquid mixing or that solids remain well-suspended. |
Q3: How should the reaction be monitored for completion and what are the expected impurities?
Effective reaction monitoring is key to achieving consistency. High-Performance Liquid Chromatography (HPLC) is the preferred method at scale.
Analytical Method Snapshot:
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water (with 0.1% TFA) gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Run Time | ~15-20 minutes |
Expected Impurities:
-
Unreacted 2,3-Dichlorobenzaldehyde: Monitored to ensure full conversion.
-
Intermediate Adduct: The non-cyclized intermediate from the initial condensation. Its presence indicates that the cyclization step (temperature/time) is incomplete.
-
Positional Isomers: Depending on the starting materials, other chloro-substituted isomers might form, though this is less common with the 2,3-dichloro starting material.
-
Hydrolyzed Acid: 7-chlorobenzo[b]thiophene-2-carboxylic acid can form if excess base and water are present, especially at elevated temperatures.[]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the scale-up process.
Problem 1: Low or Inconsistent Yield
Q: My yield of this compound dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes?
This is a classic scale-up challenge. The root cause is often related to physical parameters that do not scale linearly.
Detailed Analysis & Solutions:
-
Thermal Control: The surface-area-to-volume ratio decreases dramatically at scale. A reaction that was easily managed in a round-bottom flask can generate heat much faster than a large reactor can remove it.
-
Solution: Slow down the addition rate of the methyl thioglycolate or the base. Monitor the internal temperature (T_internal) and the jacket temperature (T_jacket) closely. The delta between these two is an indicator of the exotherm. If T_internal rises uncontrollably, the addition must be stopped.
-
-
Mixing Efficiency: Agitation that is effective in a flask may not be sufficient to keep an inorganic base suspended or to properly mix two phases in a large vessel.
-
Solution: Re-evaluate your agitation parameters. For solid-liquid mixtures (e.g., K2CO3 in DMF), ensure the agitation is sufficient to keep the solids suspended (off-bottom suspension). Visual confirmation through a sight glass is invaluable.
-
-
Work-up and Isolation: Product precipitation or crystallization can be highly sensitive to cooling rates and solvent ratios, which are harder to control at scale.
-
Solution: Develop a robust crystallization protocol. This includes defining the cooling profile (e.g., cool from 80°C to 20°C over 4 hours), the anti-solvent addition rate, and the final filtration temperature. Losses to the mother liquor can be significant; always analyze it by HPLC to quantify lost product and guide optimization.
-
Problem 2: Product Fails Purity Specifications
Q: The final product is a persistent off-white or yellow color and contains several low-level impurities (0.1-0.5%) that were not present in the lab-scale material. Why?
Color and minor impurities often point towards thermal degradation or side reactions exacerbated by longer processing times at scale.
Detailed Analysis & Solutions:
-
Thermal Stress: At scale, heating and cooling cycles are much longer. The reaction mixture and the isolated product are held at elevated temperatures for extended periods, which can cause sensitive molecules to degrade.
-
Solution: Establish a "maximum operating temperature." If the reaction is run at 110°C, ensure that the product is not held at this temperature for longer than necessary. Cool the batch to a more stable temperature (e.g., < 50°C) as soon as monitoring indicates the reaction is complete.
-
-
Atmospheric Control: While often ignored at the lab scale, maintaining an inert atmosphere (e.g., Nitrogen) is crucial in large reactors. Oxygen can participate in oxidative side reactions, especially at high temperatures in the presence of base, leading to colored impurities.
-
Solution: Ensure the reactor is properly inerted with nitrogen before charging reagents. Maintain a gentle nitrogen blanket throughout the reaction, work-up, and isolation steps.
-
-
Purification In-Process: Relying solely on final isolation to achieve purity is a risky strategy at scale.
-
Solution: Introduce in-process purification steps.
-
Carbon Treatment: A charcoal (activated carbon) treatment of the crude product solution can be highly effective at removing color bodies.
-
Re-slurry: If the isolated solid is still impure, a re-slurry in a suitable solvent (one in which the product is poorly soluble but the impurities are moderately soluble, e.g., isopropanol or heptane) can significantly improve purity without the material losses of a full recrystallization.
-
-
Part 3: Experimental Protocols
The following protocol is a representative example for illustrative purposes. All steps must be validated in the laboratory before scaling.
Protocol: Synthesis of this compound
Materials:
-
2,3-Dichlorobenzaldehyde (1.0 eq)
-
Methyl thioglycolate (1.1 eq)
-
Potassium Carbonate (K2CO3), fine powder (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)
Procedure:
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 2,3-Dichlorobenzaldehyde and DMF. Begin agitation.
-
Base Charge: Add the powdered potassium carbonate to the reactor. A mild exotherm may be observed.
-
Reagent Addition: Slowly add the methyl thioglycolate to the reaction mixture via an addition funnel or pump over 1-2 hours. Maintain the internal temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100°C.
-
Monitoring: Hold at temperature for 4-8 hours, monitoring the reaction progress by HPLC every 2 hours until the consumption of the starting material is >99%.
-
Cooling & Quench: Once complete, cool the reaction mixture to 20-25°C. Very slowly and carefully, quench the reaction by adding water (5-10 volumes). Caution: This can be exothermic and may release CO2 gas if any unreacted base remains.
-
Precipitation/Isolation: The product should precipitate upon addition of water. Stir the resulting slurry for 1-2 hours to ensure complete crystallization.
-
Filtration & Washing: Filter the solid product. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with a non-polar solvent like heptane or methyl tert-butyl ether (MTBE) to displace water.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
Optimization of reaction conditions for derivatizing Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
<_ _>## Technical Support Center: Optimization of Reaction Conditions for Derivatizing Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Welcome to the technical support center for the derivatization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The benzothiophene core is a privileged scaffold in medicinal chemistry, and successful derivatization is often a critical step in the synthesis of novel therapeutic agents.[1][2] This guide will focus on the practical aspects of reaction optimization, drawing from established palladium-catalyzed cross-coupling methodologies.
This section addresses specific experimental challenges you may encounter when derivatizing this compound. The troubleshooting steps are presented in a logical, question-and-answer format to help you quickly identify and resolve common problems.
A. Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 7-position. The most common transformations include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer: Low conversion in Suzuki-Miyaura couplings can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality. Here’s a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection:
-
Rationale: The choice of palladium catalyst and phosphine ligand is critical for efficient oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3][4] For an electron-rich aryl chloride like our substrate, a more electron-rich and sterically bulky phosphine ligand is often required to facilitate the challenging oxidative addition step.
-
Troubleshooting Steps:
-
If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or a pre-formed G2, G3, or G4 palladacycle are often more effective for coupling aryl chlorides.[5][6]
-
Ensure your ligand is not air-sensitive if you are not using a pre-catalyst. Some phosphine ligands can be oxidized, leading to catalyst deactivation.
-
2. Base and Solvent System:
-
Rationale: The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[7] The solvent system must be able to dissolve both the organic and inorganic components of the reaction.
-
Troubleshooting Steps:
-
Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If you are using a weaker base like K₂CO₃ with an aryl chloride, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can often improve the reaction rate.
-
Aqueous solvent mixtures (e.g., dioxane/water, toluene/water) are standard for Suzuki couplings.[4] However, the solubility of all components is key.[7] If you observe poor solubility, consider switching to a different solvent system like DMF or THF/water.
-
3. Reaction Temperature and Time:
-
Rationale: Aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require higher temperatures to undergo oxidative addition.[8]
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100 °C or even higher, depending on the boiling point of your solvent.
-
Monitor the reaction over a longer period. Some sluggish couplings may require extended reaction times (e.g., 24 hours) to reach completion.
-
4. Reagent Quality:
-
Rationale: The purity of your boronic acid is paramount. Boronic acids can undergo protodeboronation or form inactive boroxine trimers upon storage.[3]
-
Troubleshooting Steps:
-
Use freshly purchased or recently purified boronic acid.
-
Consider using a boronic ester (e.g., a pinacol ester) as they are often more stable than the corresponding boronic acids.[9]
-
Here is a decision-making workflow for troubleshooting a failing Suzuki-Miyaura reaction:
References
- 1. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Identifying and minimizing byproducts in Methyl 7-chlorobenzo[b]thiophene-2-carboxylate reactions
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate. As a key intermediate in medicinal chemistry and materials science, achieving high purity and yield is paramount.[1][2][3] This guide is designed to help you identify and minimize common byproducts, leveraging mechanistic insights and field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the synthesis.
Q1: My reaction yield is consistently low, even though TLC analysis shows full consumption of the starting materials. What are the likely causes?
A1: Low yields despite complete starting material consumption often point to the formation of soluble byproducts, product degradation, or issues during the workup and purification phases.[4] Key factors to investigate include:
-
Side Reactions: The reaction conditions may favor the formation of alternative products, such as dimers of reactive intermediates or products from self-condensation.
-
Product Instability: The target molecule, this compound, may be susceptible to degradation under prolonged heating or in the presence of a strong base, potentially leading to hydrolysis of the ester or other decomposition pathways.[5]
-
Workup & Purification Losses: The product may be partially lost during aqueous workup if its solubility is misjudged. Furthermore, some benzothiophene derivatives can be sensitive to acidic silica gel, potentially degrading during column chromatography.[6]
Q2: I am observing a dark, tar-like substance in my reaction mixture, which complicates purification. What is causing this and how can I prevent it?
A2: Tar formation is a frequent challenge in heterocyclic synthesis, often resulting from polymerization of starting materials or intermediates, or product decomposition at elevated temperatures.[4]
-
Prevention Strategies:
-
Temperature Control: Avoid excessive heating. If using conventional heating, ensure the temperature is uniform and does not overshoot the target. Consider microwave-assisted synthesis, which allows for rapid heating to the target temperature and shorter reaction times, often minimizing the formation of degradation byproducts.[7]
-
Reagent Addition: Add reagents, especially the base, slowly and in a controlled manner to avoid localized high concentrations that can trigger polymerization.
-
Inert Atmosphere: While not always required for this specific synthesis, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to tar formation.[5]
-
Q3: My NMR spectrum shows the expected peaks for the product, but also several other unidentifiable aromatic signals and a broad singlet. What could these impurities be?
A3: Unidentified aromatic signals often correspond to structurally related byproducts. A broad singlet could indicate the presence of a carboxylic acid (from ester hydrolysis) or residual water. Common byproducts include:
-
Positional Isomers: Arising from impurities in the starting materials.
-
Decarboxylated Product: Loss of the methyl carboxylate group under harsh conditions.
-
Hydrolyzed Product: The corresponding carboxylic acid (7-chlorobenzo[b]thiophene-2-carboxylic acid) is a common byproduct if the reaction mixture is exposed to water under basic or acidic conditions, especially during workup.
-
Dimeric Species: Self-condensation of reaction intermediates can lead to higher molecular weight impurities with complex aromatic NMR signals.
A systematic approach using LC-MS is highly recommended to get molecular weights for these impurities, which provides crucial clues for their identification.
Part 2: In-Depth Troubleshooting Guide & Byproduct Analysis
A common and effective route to this compound involves the reaction of a 2,3-dihalo-substituted benzene derivative with methyl thioglycolate. A representative reaction is the condensation of 2,3-dichlorobenzaldehyde with methyl thioglycolate. This section troubleshoots issues specific to this pathway.
Core Reaction Mechanism
The synthesis proceeds via an initial base-catalyzed Knoevenagel-type condensation, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the thiophene ring.
Caption: General workflow for the synthesis of the target compound.
Issue 1: Incomplete Cyclization & Presence of Acyclic Intermediate
If the reaction is not driven to completion, the primary byproduct will be the uncyclized thioether intermediate.
-
Identification: This species will lack the characteristic benzo[b]thiophene aromatic signals in the NMR and will show a different fragmentation pattern in MS. Its polarity will be significantly different from the final product on TLC.
-
Causality: The intramolecular SNAr cyclization is often the rate-limiting step. Insufficient thermal energy, a weak base, or too short a reaction time can lead to its accumulation.
-
Solutions & Rationale:
-
Increase Temperature: Providing more thermal energy increases the rate of the SNAr cyclization. Microwave irradiation is particularly effective for this, as it can achieve high temperatures rapidly and uniformly.[7]
-
Optimize Base: A stronger base can facilitate the deprotonation required for cyclization, but care must be taken to avoid ester hydrolysis. A moderately strong inorganic base like K₂CO₃ is often a good starting point.
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the intermediate spot is no longer visible.[5]
-
Issue 2: Dimerization Byproducts
Under certain conditions, the Knoevenagel intermediate can react with itself rather than cyclizing, leading to dimeric byproducts. This is a known side reaction in similar heterocyclic syntheses, such as the Gewald reaction.[8]
Caption: Competing pathways for the acyclic intermediate.
-
Identification: Dimeric byproducts will have a molecular weight roughly double that of the acyclic intermediate. They often appear as less polar, slower-moving spots on a TLC plate and can be challenging to fully characterize without isolation.
-
Causality: High concentrations of the reactive intermediate favor intermolecular reactions (dimerization) over the desired intramolecular cyclization.
-
Solutions & Rationale:
-
Control Reactant Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization pathway.
-
Slow Addition of Reagents: A slow, controlled addition of one of the starting materials can keep the instantaneous concentration of the intermediate low, thereby promoting the intramolecular cyclization.
-
Issue 3: Hydrolysis of the Methyl Ester
The presence of water and base (or acid during workup) can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Identification: The carboxylic acid byproduct is typically more polar than the ester and will have a lower Rf value on TLC. In the ¹H NMR, the characteristic methyl singlet (~3.9-4.0 ppm) will be absent, and a broad singlet corresponding to the acidic proton will appear far downfield (>10 ppm).
-
Causality: Esters are susceptible to saponification under basic conditions, especially at elevated temperatures. Acid-catalyzed hydrolysis can also occur during acidic aqueous workup.
-
Solutions & Rationale:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize water content during the reaction.[5]
-
Careful Workup: When neutralizing the reaction mixture, avoid creating strongly acidic or basic aqueous conditions for prolonged periods. Neutralize cautiously with dilute acid (e.g., 1M HCl) in an ice bath and extract the product promptly.
-
Data Summary Table
| Compound | Key Analytical Feature | Mitigation Strategy |
| Unreacted Starting Materials | Presence of aldehyde/thioglycolate signals in NMR/MS. | Increase reaction time/temperature; check reagent purity. |
| Acyclic Intermediate | Absence of fused aromatic system; characteristic alkene protons. | Increase temperature/time; use microwave irradiation.[7] |
| Dimer Byproduct | High molecular weight in MS; complex NMR. | Decrease reactant concentration; slow reagent addition. |
| Carboxylic Acid | Absence of methyl ester singlet in ¹H NMR; broad -COOH proton. | Use anhydrous conditions; perform careful, cold workup. |
Part 3: Recommended Experimental Protocols
Protocol 3.1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from established methods for benzo[b]thiophene synthesis and is optimized for byproduct minimization.[7]
-
Reagent Preparation: To a 10 mL microwave-rated reaction vial equipped with a magnetic stir bar, add 2,3-dichlorobenzaldehyde (1.0 equiv.), methyl thioglycolate (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add anhydrous DMF or DMSO to achieve a substrate concentration of 0.5 M.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 120-140 °C for 15-30 minutes (hold time). Monitor the internal pressure and temperature throughout the reaction.
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., 20% ethyl acetate in hexanes) to confirm the consumption of starting material.
-
Workup: Pour the cooled reaction mixture into ice-cold water (10 volumes). A precipitate should form.
-
Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with ethyl acetate (3 x 10 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3.2: Purification by Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh). For products sensitive to acid, the silica gel can be neutralized by pre-washing with a solvent mixture containing 1% triethylamine.[6]
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Dry loading (adsorbing the crude product onto a small amount of silica gel) is often preferred to improve resolution.
-
Elution: Elute the column using a gradient solvent system, starting with a non-polar mixture (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate. Collect fractions and analyze by TLC to isolate the pure product.
Protocol 3.3: Purification by Recrystallization
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold.[9] Test small batches in solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.
-
Procedure: Dissolve the crude solid in a minimal amount of the chosen boiling solvent. If the solution is colored, you may add a small amount of activated charcoal and hot filter.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Benzo[b]thiophene | Semantic Scholar [semanticscholar.org]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Stability of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate in different solvent systems
Technical Support Center: Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to the compound's stability in various solvent systems and experimental conditions.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses fundamental questions regarding the intrinsic stability and proper handling of this compound.
Q1: What are the recommended storage and handling procedures for this compound?
A1: Based on the chemical structure, which includes a chlorinated aromatic system and a methyl ester, standard best practices for chemical intermediates should be followed.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases. For long-term storage, refrigeration (2-8°C) is recommended to minimize the potential for slow hydrolysis or degradation.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[1] Avoid generating dust if handling the solid form.
Q2: What is the general chemical stability of the benzothiophene core and the methyl ester group?
A2: The stability of this compound is primarily dictated by its two key functional groups: the methyl ester and the benzothiophene ring.
-
Methyl Ester: Ester groups are susceptible to hydrolysis under both acidic and basic conditions.[2] This reaction cleaves the ester bond to form the corresponding carboxylic acid (7-chlorobenzo[b]thiophene-2-carboxylic acid) and methanol. The rate of hydrolysis is highly dependent on pH and temperature.
-
Benzothiophene Ring: The thiophene moiety in the benzothiophene system is an electron-rich heterocycle. The sulfur atom is susceptible to oxidation, which can lead to the formation of a sulfoxide and, under harsher conditions, a sulfone. The benzothiophene ring system itself is generally stable but can undergo degradation under harsh oxidative or photolytic conditions.[3][4]
Q3: How does pH significantly affect the stability of this compound in aqueous or protic systems?
A3: The pH of the solvent system is the most critical factor governing the stability of the ester functional group.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, particularly at elevated temperatures. The reaction is typically slower than base-catalyzed hydrolysis. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or other protic solvents.[5]
-
Neutral Conditions (pH ≈ 7): The compound exhibits its highest stability around neutral pH, although slow hydrolysis can still occur over extended periods, especially in the presence of heat.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically rapid and often irreversible. The hydroxide ion is a potent nucleophile that directly attacks the electrophilic carbonyl carbon, leading to efficient cleavage of the ester.[6] This pathway is generally the most significant cause of degradation in experimental settings.
Q4: Is this compound susceptible to oxidation or photolytic degradation?
A4: Yes, both are potential degradation pathways that must be considered.
-
Oxidative Degradation: The sulfur atom in the thiophene ring can be oxidized by common laboratory oxidants (e.g., hydrogen peroxide, m-CPBA, peracids) to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone). This can be an issue in reactions involving oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts.[7]
Part 2: Troubleshooting Experimental Instability
This section is designed in a problem-and-solution format to address specific issues encountered during experiments.
Q5: Issue: I am observing the formation of 7-chlorobenzo[b]thiophene-2-carboxylic acid during my experiment. What is the likely cause and how can I prevent it?
A5: The appearance of the carboxylic acid is a clear indicator of ester hydrolysis.
-
Causality: You are likely exposing the compound to acidic or, more probable, basic conditions in the presence of a nucleophilic solvent like water, methanol, or ethanol. This can occur during aqueous work-ups, chromatography with non-neutral mobile phases, or reactions run in protic solvents at elevated temperatures.
-
Troubleshooting Workflow:
-
Analyze Your Conditions: Review your protocol. Are you using a strong base (e.g., NaOH, KOH, LiOH)? Is your reaction mixture acidic and heated? Is your work-up procedure involving an aqueous basic wash?
-
Solvent Choice: If possible, switch to aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene.
-
pH Control: If an aqueous or protic solvent system is unavoidable, maintain the pH as close to neutral as possible. Use mild, non-nucleophilic bases (e.g., DIPEA, triethylamine) if a base is required for the reaction itself. Buffer your system if necessary.
-
Temperature Management: Reduce the reaction temperature. Hydrolysis rates increase significantly with temperature.
-
Work-up Modification: During extractions, use a saturated sodium bicarbonate solution instead of stronger bases for neutralization, and perform the wash quickly and at a low temperature.
-
Q6: Issue: My reaction mixture is turning a different color and I see multiple new, unidentified peaks in my chromatogram after exposure to air or oxidizing conditions.
A6: This suggests oxidative degradation of the benzothiophene ring.
-
Causality: The sulfur atom is likely being oxidized. The formation of multiple peaks could correspond to the sulfoxide, sulfone, and potentially other downstream degradation products. Thiophene-containing compounds can sometimes form colored charge-transfer complexes or degradation products.[11]
-
Troubleshooting Workflow:
-
Inert Atmosphere: If your reaction chemistry allows, run the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Avoid Incompatible Reagents: Scrutinize your reagents for strong oxidizing potential. If an oxidation step is required elsewhere in the molecule, consider using milder and more selective oxidizing agents.
-
Analytical Confirmation: Use LC-MS analysis to identify the masses of the unknown peaks. The masses should correspond to your starting material +16 amu (sulfoxide) and +32 amu (sulfone).
-
Part 3: Protocols & Methodologies
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile, as recommended by ICH guidelines.[12]
Objective: To identify the primary degradation pathways and products to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Stress Agents: 1 M HCl, 1 M NaOH, 3-6% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-UV/DAD system (LC-MS is recommended for peak identification), pH meter, calibrated oven, photostability chamber.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 1:1 mixture of Acetonitrile:Water.
-
Control Sample: Dilute the stock solution with the 1:1 Acetonitrile:Water mixture to a final concentration of ~100 µg/mL. This is your time-zero, unstressed control.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Heat at 60-80°C for a defined period (e.g., 2, 6, 24 hours).
-
Before analysis, cool the sample and neutralize with an equivalent amount of 1 M NaOH. Dilute to the target concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Keep at room temperature and monitor at short intervals (e.g., 5, 15, 60 minutes) as degradation is expected to be rapid.
-
Before analysis, neutralize with an equivalent amount of 1 M HCl. Dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3-6% H₂O₂.
-
Keep at room temperature for a defined period (e.g., 2, 6, 24 hours), protected from light.
-
Dilute to the target concentration for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at a high temperature (e.g., 105°C) for a set period (e.g., 24-48 hours).
-
Also, expose a solution sample to heat (e.g., 60-80°C) and compare it with a control stored at the recommended temperature.
-
Prepare for analysis by dissolving the solid or diluting the solution to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution and a solid sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Prepare both the exposed and control samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples, controls, and a blank by a suitable HPLC method. The method should be capable of separating the parent compound from all generated degradants. A gradient method is often required.
-
Calculate the percentage of degradation and identify major degradation products using a DAD detector and, ideally, mass spectrometry.
-
Part 4: Data Summary & Visualization
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Typical Severity | Primary Expected Degradation Pathway | Major Degradant |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C, 2-24h | Ester Hydrolysis | 7-chlorobenzo[b]thiophene-2-carboxylic acid |
| Base Hydrolysis | 0.01 M - 1 M NaOH | Room Temp, 5-60 min | Ester Hydrolysis (Saponification) | 7-chlorobenzo[b]thiophene-2-carboxylic acid |
| Oxidation | 3-30% H₂O₂ | Room Temp, 2-24h | Thiophene Ring Oxidation | 7-chlorobenzo[b]thiophene-2-carboxylate-S-oxide |
| Thermal (Dry Heat) | 105°C | 24-48h | General Decomposition | Varies, potential for decarboxylation or polymerization |
| Photolytic | ICH Q1B Standard | Ambient Temp | Radical/Ring Degradation | Varies, complex mixture possible |
Table 2: Solvent Compatibility Guide
| Solvent Class | Examples | Compatibility & Potential Issues |
| Aprotic Polar | Acetonitrile, Acetone, DMF, DMSO | Good: Generally stable. High purity required to avoid trace water. |
| Aprotic Non-Polar | Toluene, Hexanes, Dichloromethane | Good: High stability. Recommended for reactions and storage. |
| Protic Polar | Methanol, Ethanol, Water | Caution: Risk of ester hydrolysis (solvolysis) or transesterification, especially with acid/base catalysts or heat. |
| Ethers | THF, Diethyl Ether, Dioxane | Good: Generally stable, but be aware of potential peroxide formation in aged ethers, which can act as oxidants. |
Diagrams
Caption: Key degradation pathways for the target compound.
Caption: Troubleshooting workflow for unexpected degradation.
Part 5: References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.13
-
Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864. PubChem.14
-
CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Google Patents.15
-
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate. ChemBK.1
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.16
-
A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Publications.8
-
Forced Degradation Studies on Agents of Therapeutic Interest. ResearchGate.11
-
Identification of Disulfides from the Biodegradation of Dibenzothiophene. PMC - NIH.3
-
Results of forced degradation studies. ResearchGate.6
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed.17
-
Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives. ResearchGate.9
-
Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis. ResearchGate.5
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed.7
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.2
-
Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. PubMed.4
-
Forced Degradation Studies. MedCrave online.--INVALID-LINK--
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.10
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmatutor.12
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during palladium-catalyzed cross-coupling reactions involving Methyl 7-chlorobenzo[b]thiophene-2-carboxylate. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Introduction: The Challenge of an Unactivated Aryl Chloride
This compound is a valuable heterocyclic building block in medicinal chemistry. However, like many aryl chlorides, it presents a significant challenge in palladium-catalyzed cross-coupling reactions. The primary hurdle is the strength of the C(sp²)–Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle kinetically challenging compared to its bromide or iodide counterparts.[1][2][3] A failed reaction with this substrate is rarely a dead end; rather, it is an indication that the catalytic system requires careful optimization to overcome this activation barrier.
This guide provides a systematic, question-and-answer-based approach to diagnose and resolve common issues, transforming failed reactions into successful couplings.
Part 1: The First Response Checklist - General Troubleshooting
This section covers the foundational checks that should be performed for any failed cross-coupling reaction. Addressing these fundamentals often resolves the issue without extensive optimization.
Q1: My reaction failed completely, showing only starting material. Where do I even begin?
A1: A complete lack of conversion points to a fundamental issue with one of the core components of the reaction. Before diving into complex catalyst screening, systematically verify the following:
-
Reagent Purity and Integrity : Ensure all reagents are of high purity and handled correctly.[4]
-
Aryl Halide : Confirm the identity and purity of your this compound.
-
Coupling Partner : Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by moisture.[5][6][7] Use freshly purchased or properly stored boronic acids. Amines should be purified by distillation or filtration through alumina to remove carbonate impurities.[8] Terminal alkynes should be used fresh.
-
Base : Many inorganic bases (e.g., K₂CO₃, K₃PO₄) are hygroscopic. Store them in a desiccator and, for best results, dry them in an oven before use.[8]
-
Solvent : Use anhydrous, degassed solvents. Residual water or oxygen can significantly inhibit or kill the catalyst.[4][9]
-
-
Atmospheric Control : The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, often observed as the formation of palladium black.[6][9]
-
Technique is Critical : Ensure the reaction vessel is rigorously purged of air. This is best achieved by evacuating the sealed flask and backfilling with an inert gas (Argon or Nitrogen) at least three times.[5] For solvents, sparging with inert gas for 20-30 minutes before use is highly recommended.[9][10]
-
-
Catalyst Source and Activation : Understand the nature of your palladium source.
-
Pd(II) Precatalysts : Sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are air-stable but must be reduced in situ to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle will not initiate.[11] The choice of ligand, base, and even solvent can influence this critical activation step.[11]
-
-
Reaction Monitoring : A single endpoint analysis can be misleading. A reaction that appears "failed" after 24 hours may have produced the product, which subsequently decomposed.
-
Effective Sampling : Take aliquots at regular intervals (e.g., 1h, 4h, 12h). Quench a small sample with a suitable solvent, filter through a small plug of silica, and analyze by TLC, GC-MS, or LC-MS to track the consumption of starting materials and the appearance of the product.[12][13] This provides a dynamic view of the reaction progress.[14]
-
Part 2: Troubleshooting Specific Coupling Reactions
If the general checks do not resolve the issue, the problem is likely specific to the chosen coupling reaction. The following sections address the unique challenges of Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this compound.
Suzuki-Miyaura Coupling
Q2: My Suzuki coupling is not working. I'm using Pd(PPh₃)₄, but I see no product. What's the problem?
A2: The most probable cause is an insufficiently active catalyst system for this challenging aryl chloride. While Pd(PPh₃)₄ is a classic catalyst, it is often ineffective for the oxidative addition of electron-neutral or electron-rich aryl chlorides.[5][15] The electronic properties of the triphenylphosphine ligand are not sufficient to make the palladium center electron-rich enough to readily break the C-Cl bond.
Q3: How do I select a more effective catalyst and ligand for this substrate?
A3: To facilitate the difficult oxidative addition step, you must use a more electron-rich and sterically hindered ligand.[5] These ligands increase the electron density on the palladium atom, making it more nucleophilic and promoting its insertion into the C-Cl bond.[15]
-
Recommended Ligands :
-
Bulky, Electron-Rich Biaryl Phosphines : This class of ligands, developed by the Buchwald group, is the industry standard for challenging couplings. For aryl chlorides, ligands like SPhos , XPhos , and RuPhos are excellent starting points.[5][6]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form highly stable and active palladium complexes. They are particularly effective for couplings involving aryl chlorides.[5][16]
-
Q4: What are the optimal base and solvent choices for this Suzuki coupling?
A4: The base is crucial for activating the boronic acid in the transmetalation step. For a difficult coupling, a moderately strong base is often required.
-
Base Selection : Potassium phosphate (K₃PO₄) is a highly effective and generally applicable base. Cesium carbonate (Cs₂CO₃) is also a reliable choice.[5][8] Avoid strong hydroxide bases if you observe significant protodeboronation (see Q5).[5]
-
Solvent Selection : Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane and Toluene are excellent first choices. Sometimes, a mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 10:1) can accelerate the reaction, but ensure your reagents are stable to hydrolysis.[17][18]
Q5: I'm seeing side products, specifically a homocoupled dimer of my boronic acid. How can I prevent this?
A5: The formation of a biaryl product derived from the boronic acid (homocoupling) is a common side reaction.[7] It is typically caused by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[7][19]
-
Mitigation Strategies :
-
Rigorous Degassing : As mentioned in Q1, ensure your reaction is completely free of oxygen. This is the most effective way to prevent homocoupling.
-
Use a Pd(0) Source : Starting with a Pd(0) catalyst like Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) available for this side reaction.
-
Control Stoichiometry : Using a slight excess (1.1-1.3 equivalents) of the boronic acid can be beneficial, but a large excess may favor homocoupling.
-
Buchwald-Hartwig Amination
Q6: I'm attempting to couple morpholine with the substrate and getting a low yield. What are the key parameters to adjust?
A6: Similar to the Suzuki reaction, low yield in a Buchwald-Hartwig amination of this aryl chloride is often due to slow oxidative addition. However, the choice of base is even more critical and is highly dependent on the pKa of the amine being coupled.
-
Catalyst/Ligand System : Once again, bulky biaryl phosphine ligands are essential. For coupling secondary amines, RuPhos and BrettPhos have shown excellent performance with aryl chlorides.[20]
-
Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.
-
Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for a wide range of amines.[10]
-
For more sensitive substrates where the ester group might be at risk of hydrolysis or transesterification, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened.
-
Q7: The reaction is very slow. Can I just increase the temperature to 120 °C?
A7: While increasing temperature can accelerate a sluggish reaction, it should be done cautiously. Excessively high temperatures (e.g., >110-120 °C) can lead to faster catalyst decomposition, visible as the formation of palladium black, which is catalytically inactive.[6][9] Before resorting to higher temperatures, it is often more productive to screen a panel of different ligands and bases at a moderate temperature (e.g., 90-100 °C).[8]
Sonogashira Coupling
Q8: My Sonogashira coupling with phenylacetylene is failing. Are aryl chlorides known to be difficult for this reaction?
A8: Yes, aryl chlorides are notoriously challenging substrates for the Sonogashira coupling.[21][22] Standard conditions that work well for aryl bromides or iodides will often fail completely with this compound. Success requires a more robust catalyst system and carefully optimized conditions.
Q9: What is the best practice for setting up a Sonogashira reaction with this substrate, and should I use a copper co-catalyst?
A9: The classic Sonogashira protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst (typically CuI).
-
Catalyst System : A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and CuI is the traditional starting point.[9]
-
Base/Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential and often serves as both the base and part of the solvent system.[17]
-
Copper-Free Conditions : A major side reaction in Sonogashira coupling is the copper-mediated homocoupling of the terminal alkyne (Glaser coupling).[21] To avoid this, consider using modern "copper-free" Sonogashira conditions. These protocols often rely on more specialized palladium catalysts and different bases (e.g., K₃PO₄) but can provide much cleaner reaction profiles.[23]
Q10: I'm seeing a lot of alkyne homocoupling product. How do I stop it?
A10: Alkyne homocoupling is almost always promoted by the combination of the copper co-catalyst and the presence of oxygen.
-
Mitigation Strategies :
-
Switch to Copper-Free Conditions : This is the most direct way to eliminate the problem.
-
Rigorous Degassing : If using copper, an oxygen-free atmosphere is absolutely critical. Any oxygen present will facilitate the Glaser coupling.
-
Ligand Choice : In some systems, the choice of phosphine ligand on the palladium can influence the relative rates of cross-coupling versus homocoupling.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Parallel Reaction Screening
This protocol allows for the efficient screening of different ligands, bases, or solvents to identify optimal reaction conditions.
-
Array Setup : In a glovebox, arrange an array of reaction vials equipped with small magnetic stir bars.
-
Solid Reagents : To each vial, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition : Prepare stock solutions of the palladium precatalyst and various ligands in the chosen anhydrous, degassed solvent. Add the appropriate catalyst/ligand solution to each vial.[6]
-
Reaction Initiation : Add the remaining solvent to each vial to reach the desired concentration (typically 0.1-0.2 M). Seal the vials tightly.
-
Heating and Stirring : Place the vial array on a pre-heated stirring hotplate and run for the desired time (e.g., 12-24 hours).
-
Analysis : After cooling, take an aliquot from each vial, dilute appropriately, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.[6]
Data Tables: Recommended Starting Conditions
The following tables provide validated starting points for your optimization experiments.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
|---|---|---|
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equiv |
| Pd Precatalyst | Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%) | Use a 1:2 Pd:Ligand ratio for monodentate ligands |
| Ligand | SPhos (2 mol%) or XPhos (2 mol%) | Bulky, electron-rich ligands are critical[5] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed |
| Temperature | 90 - 110 °C | |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Notes |
|---|---|---|
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equiv |
| Pd Precatalyst | Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%) | |
| Ligand | RuPhos (2 mol%) or BrettPhos (2 mol%) | Ligand choice can be amine-dependent[20] |
| Base | NaOt-Bu or LiHMDS | 1.5 - 2.0 equiv |
| Solvent | Toluene or THF | Anhydrous, degassed |
| Temperature | 80 - 100 °C | |
Table 3: Recommended Starting Conditions for Sonogashira Coupling (Copper-Free)
| Component | Recommendation | Notes |
|---|---|---|
| Aryl Halide | This compound | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.5 equiv |
| Pd Precatalyst | Pd(OAc)₂ (2-4 mol%) | Higher catalyst loading may be required |
| Ligand | SPhos (4-8 mol%) | |
| Base | K₃PO₄ or Cs₂CO₃ | 3.0 equiv |
| Solvent | Toluene or DMF | Anhydrous, degassed |
| Temperature | 100 - 120 °C | Higher temperatures are often necessary |
Part 4: Visualizations
Diagrams of Key Concepts and Workflows
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Caption: The six key components required for a successful coupling reaction.
Caption: The palladium catalytic cycle, highlighting the challenging oxidative addition step.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. research.rug.nl [research.rug.nl]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding alternative synthetic routes, aiming to enhance experimental success and optimization.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The benzothiophene core is a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] While several synthetic routes to this molecule exist, each presents unique challenges. This guide will explore common issues and their resolutions for two prominent alternative synthetic strategies.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Fiesselmann-Type Thiophene Synthesis Approach
This classical approach involves the reaction of a substituted 2-mercaptobenzaldehyde with a suitable α-haloacetate followed by cyclization.[3][4]
Problem 1: Low Yield of the Initial Condensation Product
-
Symptoms: Incomplete consumption of the starting 2-mercaptobenzaldehyde or methyl chloroacetate, observed via TLC or GC-MS analysis.
-
Potential Causes:
-
Insufficient Base: The initial S-alkylation is base-mediated. An inadequate amount of a weak base may lead to an incomplete reaction.
-
Oxidation of Thiol: 2-Mercaptobenzaldehydes can be susceptible to oxidation to the corresponding disulfide, which is unreactive in this step.
-
Steric Hindrance: While less common for this specific substrate, bulky substituents on the aromatic ring can hinder the nucleophilic attack of the thiolate.
-
-
Solutions:
-
Optimize Base and Solvent: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like DMF or acetonitrile. This ensures complete deprotonation of the thiol.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the sensitive thiol group.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC. If the reaction stalls, a small, incremental addition of the base might be beneficial.
-
Problem 2: Inefficient or Incomplete Cyclization
-
Symptoms: The intermediate thioether is isolated as the major product, with little to no formation of the desired benzothiophene.
-
Potential Causes:
-
Inappropriate Cyclizing Agent: The choice of acid or base catalyst for the intramolecular condensation is critical.
-
Reaction Temperature: The activation energy for the cyclization might not be reached at the current reaction temperature.
-
-
Solutions:
-
Stronger Acid Catalysis: Employ a stronger acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid to promote the intramolecular aldol-type condensation.
-
Elevated Temperatures: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave-assisted synthesis can also be beneficial in reducing reaction times and improving yields.[5]
-
Alternative Reagents: Consider using a dehydrating agent in conjunction with the acid catalyst to drive the equilibrium towards the cyclized product.
-
Route 2: Palladium-Catalyzed Carbonylative Cyclization
A modern alternative involves the palladium-catalyzed reaction of a suitably substituted o-alkynylthioanisole with carbon monoxide.[6][7]
Problem 1: Low Catalyst Activity or Decomposition
-
Symptoms: The reaction fails to initiate or stalls after a short period, with starting material remaining. The reaction mixture may turn black, indicating palladium black precipitation.
-
Potential Causes:
-
Catalyst Poisoning: The sulfur atom in the substrate can act as a ligand and poison the palladium catalyst.
-
Ligand Dissociation: At elevated temperatures, the phosphine ligands can dissociate from the palladium center, leading to catalyst deactivation.
-
Oxidant Inefficiency: In oxidative cyclization variants, the re-oxidation of the Pd(0) to the active Pd(II) species may be inefficient.[6]
-
-
Solutions:
-
Ligand Selection: Use electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to stabilize the palladium center and prevent catalyst poisoning.
-
Controlled Temperature: Maintain a consistent and optimized reaction temperature to prevent ligand dissociation.
-
Choice of Oxidant: If applicable, ensure the chosen oxidant is compatible with the reaction conditions and effectively regenerates the active catalyst. For aerobic oxidations, ensure efficient air or oxygen supply.[6]
-
Problem 2: Formation of Side Products
-
Symptoms: Isolation of undesired products, such as the simple cyclized (non-carbonylated) benzothiophene or oligomeric materials.
-
Potential Causes:
-
Insufficient CO Pressure: Low carbon monoxide pressure can favor direct cyclization over the desired carbonylative pathway.
-
Substrate Decomposition: At high temperatures, the starting alkyne may undergo undesired side reactions.
-
-
Solutions:
-
Optimize CO Pressure: Ensure the reaction is conducted under a sufficient and constant pressure of carbon monoxide as specified in the literature protocols.[6]
-
Temperature Screening: Perform the reaction at various temperatures to find the optimal balance between the rate of the desired reaction and the formation of byproducts.
-
Additive Screening: The addition of certain salts, like potassium iodide (KI), can sometimes promote the desired reaction pathway and suppress side reactions.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of a palladium-catalyzed route over a classical Fiesselmann-type synthesis for this target molecule?
A1: The primary advantages of palladium-catalyzed methods include higher functional group tolerance, often milder reaction conditions, and the ability to construct the benzothiophene core with the carboxylate group in a single step from readily available precursors.[6] Classical methods may require multiple steps and harsher conditions, potentially limiting their applicability to complex substrates.
Q2: How can I effectively purify the final product, this compound?
A2: The most common and effective purification methods are column chromatography and recrystallization.[8] For column chromatography, a silica gel stationary phase with a gradient elution system (e.g., hexane/ethyl acetate) is typically effective.[7] Recrystallization from a suitable solvent system, such as a mixture of an alcohol and water, can also yield high-purity material.[9]
Q3: Are there any specific safety precautions I should take when working with 2-mercaptobenzaldehydes?
A3: Yes, 2-mercaptobenzaldehydes are thiols and often have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood. As with all thiols, they are susceptible to oxidation, so it is advisable to work under an inert atmosphere for sensitive reactions.[10] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can I use a different ester, such as ethyl or tert-butyl, in these synthetic routes?
A4: Yes, in principle, both synthetic approaches can be adapted to synthesize other esters. In the Fiesselmann-type approach, you would use the corresponding α-haloacetate (e.g., ethyl bromoacetate). In the palladium-catalyzed carbonylative cyclization, the alcohol used as the solvent or co-solvent will determine the resulting ester.[6] However, reaction conditions may need to be re-optimized for different ester groups.
Q5: My reaction appears to be complete by TLC, but I have a low isolated yield after workup and purification. What could be the issue?
A5: Low isolated yields despite complete conversion can be due to several factors:
-
Product Solubility: The product might be partially soluble in the aqueous phase during extraction. Performing multiple extractions with a suitable organic solvent can help.
-
Adsorption on Silica Gel: The product may be strongly adsorbed on the silica gel during column chromatography. Using a more polar eluent or deactivating the silica gel with a small amount of triethylamine can mitigate this.
-
Product Volatility: Although less likely for this specific compound, if the product is somewhat volatile, it could be lost during solvent removal under high vacuum. Use of a rotary evaporator at a controlled temperature and pressure is recommended.
Data Summary
| Synthetic Route | Key Reagents | Typical Conditions | Common Issues |
| Fiesselmann-Type | 2-mercaptobenzaldehyde, methyl chloroacetate, base, acid | Base-mediated S-alkylation followed by acid-catalyzed cyclization | Low condensation yield, incomplete cyclization, thiol oxidation |
| Palladium-Catalyzed Carbonylative Cyclization | o-alkynylthioanisole, Pd catalyst, ligand, CO, oxidant | Pd(II) catalysis, CO atmosphere, elevated temperature | Catalyst deactivation, side product formation, low CO incorporation |
Experimental Protocols & Visualizations
Workflow for Troubleshooting Low Yields in Fiesselmann-Type Synthesis
Caption: Troubleshooting workflow for low yields.
Generalized Palladium-Catalyzed Carbonylative Cyclization Scheme
Caption: Catalytic cycle for carbonylative cyclization.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. wikiwand.com [wikiwand.com]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Guide to the 1H and 13C NMR Spectral Analysis of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate: A Comparative and Predictive Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzo[b]thiophene derivatives are a cornerstone scaffold, valued for their diverse biological activities and optoelectronic properties. The precise structural characterization of these molecules is paramount for understanding structure-activity relationships and ensuring the integrity of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous elucidation of their chemical structures in solution.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this document employs a comparative and predictive methodology. By meticulously analyzing the spectra of structurally related analogs, we will deduce the expected chemical shifts and coupling patterns for the target molecule. This approach not only offers a robust spectral prediction but also serves as an instructive case study on how to leverage existing data to understand complex substitution effects in heterocyclic systems.
The Foundation: Understanding the Benzo[b]thiophene Scaffold
Before delving into the specifics of our target molecule, it is crucial to understand the NMR spectral features of the parent benzo[b]thiophene and its 2-methyl carboxylate derivative. The numbering of the benzo[b]thiophene ring system, which is fundamental for spectral assignment, is illustrated below.
Caption: IUPAC numbering of the benzo[b]thiophene ring system.
Comparative Analysis: Building from Simpler Analogs
Our predictive analysis hinges on understanding the electronic effects of the substituents—a chloro group at the C7 position and a methyl carboxylate group at the C2 position. We will use Methyl benzo[b]thiophene-2-carboxylate as our primary reference compound. The electron-withdrawing nature of both the chloro and methyl carboxylate groups will induce downfield shifts (deshielding) on nearby protons and carbons.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum is anticipated to display signals in the aromatic region for the benzo[b]thiophene protons and a singlet in the aliphatic region for the methyl ester protons.
Key Predicted Features:
-
H3 Proton: The proton at the C3 position is expected to be a singlet, significantly downfield due to the anisotropic effect of the adjacent ester group and the electronic influence of the sulfur atom.
-
H4, H5, and H6 Protons: These protons on the benzene ring will form a complex splitting pattern. The chloro group at C7 will deshield the ortho proton (H6) and the para proton (H4) to a lesser extent. The coupling constants will be crucial for their assignment, with ortho coupling (J ≈ 7-9 Hz) being larger than meta coupling (J ≈ 1-3 Hz).
-
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected around 3.9 ppm.
Predicted ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.
Key Predicted Features:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically appearing in the 160-165 ppm range.
-
Quaternary Carbons: The spectrum will show several quaternary carbon signals, including C2, C3a, C7, and C7a. The carbon directly attached to the chlorine atom (C7) will experience a significant downfield shift.
-
Protonated Carbons: The chemical shifts of the protonated carbons (C3, C4, C5, C6) will be influenced by the substituents. These can be definitively assigned using a Heteronuclear Single Quantum Coherence (HSQC) experiment.
-
Methyl Carbon: The methyl ester carbon (-OCH₃) will appear as a sharp signal in the upfield region, typically around 52-53 ppm.
Comparative Data Table
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for relevant precursor and analog compounds, alongside the predicted values for this compound. All shifts are in ppm relative to TMS.
| Compound | H3 | H4 | H5 | H6 | H7 | -OCH₃ | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | C=O | -OCH₃ |
| Benzo[b]thiophene[1] | 7.34 | 7.88 | 7.36 | 7.34 | 7.83 | N/A | 126.6 | 123.9 | 139.6 | 124.3 | 124.4 | 123.5 | 122.3 | 140.0 | N/A | N/A |
| Methyl benzo[b]thiophene-2-carboxylate[2] | 8.07 | 7.87 | 7.42 | 7.42 | 7.87 | 3.95 | 135.1 | 129.6 | 140.5 | 124.9 | 124.8 | 123.9 | 122.3 | 142.3 | 162.2 | 52.8 |
| Predicted: this compound | ~8.1 | ~7.9 | ~7.5 | ~7.4 | N/A | ~3.95 | ~136 | ~130 | ~141 | ~125 | ~126 | ~124 | ~132 | ~140 | ~162 | ~52.8 |
Note: The predicted values are estimations based on additive substituent effects and analysis of related compounds. Actual experimental values may vary.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of benzo[b]thiophene derivatives.
I. Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the solid sample for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.[3]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
-
2D NMR Experiments (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Caption: A generalized workflow for NMR-based structure elucidation.
Conclusion
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry, particularly with electron ionization (EI), remains a principal technique for determining molecular structure by analyzing the reproducible fragmentation patterns of a compound. This guide provides a detailed analysis of the expected EI mass spectrometry fragmentation pattern of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate, a substituted heterocyclic compound of potential interest in medicinal chemistry.
By dissecting the molecule into its core structural components—the benzo[b]thiophene ring, the methyl ester, and the chloro-substituent—we can predict its fragmentation behavior with high confidence. This guide will compare the predicted fragmentation of the target molecule with that of its structural analogues to provide a clear understanding of how each component influences the resulting mass spectrum.
Section 1: Predicted Fragmentation Pathway of this compound
Under standard 70 eV electron ionization, this compound (molecular weight: 226.69 g/mol ) is expected to produce a distinct molecular ion peak and a series of characteristic fragment ions. The presence of chlorine and sulfur atoms introduces specific isotopic patterns that are crucial for identification.
The Molecular Ion (M⁺•): The molecular ion peak is the starting point for all fragmentation pathways. A key identifying feature will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.[1][2] Therefore, the mass spectrum will exhibit two molecular ion peaks:
-
[M]⁺• at m/z 226 , corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺• at m/z 228 , corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the m/z 226 peak.[3]
The presence of sulfur also contributes a smaller [M+2]⁺• peak due to the ³⁴S isotope (4.2% abundance), which will slightly enhance the intensity of the peak at m/z 228.[1]
Primary Fragmentation Pathways: The fragmentation is dictated by the relative stability of the resulting ions and neutral losses. For aromatic esters, cleavage at the ester group is a dominant process.[4][5]
-
Loss of a Methoxy Radical (•OCH₃): This is one of the most common and diagnostically significant fragmentation pathways for methyl esters.[4][6] The cleavage of the C-O bond results in the formation of a highly stable acylium ion. This fragment is often the base peak in the spectrum.
-
[M - 31]⁺ at m/z 195/197: This ion, the 7-chlorobenzo[b]thiophene-2-carbonyl cation, retains the characteristic 3:1 chlorine isotopic pattern.
-
-
Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group leads to the loss of the entire ester functionality.
-
[M - 59]⁺ at m/z 167/169: This fragment corresponds to the 7-chlorobenzo[b]thiophene radical cation and will also display the 3:1 isotopic ratio.
-
-
Sequential Fragmentation: The primary fragment ions can undergo further fragmentation. The acylium ion (m/z 195/197) is particularly prone to losing carbon monoxide (CO).
-
[M - OCH₃ - CO]⁺ at m/z 167/169: The loss of a neutral CO molecule (28 Da) from the m/z 195/197 ion also leads to the formation of the 7-chlorobenzo[b]thiophene cation. This provides a secondary pathway to this stable fragment.
-
The fragmentation of the core benzo[b]thiophene ring system itself, such as the loss of sulfur-containing species (e.g., CS), is also possible but typically results in lower intensity peaks compared to the initial ester cleavages.[7]
Figure 1: Predicted EI fragmentation of this compound.
Section 2: Comparative Fragmentation Analysis
To understand the influence of each functional group, we compare the predicted fragmentation of our target molecule with two key analogues: the non-chlorinated parent ester and the unsubstituted benzo[b]thiophene core.
| Compound | Molecular Ion (m/z) | [M - OCH₃]⁺ (m/z) | [M - COOCH₃]⁺ (m/z) | Key Features |
| This compound | 226 / 228 | 195 / 197 | 167 / 169 | Distinct 3:1 isotopic pattern in molecular ion and all chlorine-containing fragments. |
| Methyl benzo[b]thiophene-2-carboxylate | 192 | 161 | 133 | Absence of isotopic chlorine pattern. Fragmentation dominated by the ester group. |
| Benzo[b]thiophene | 134 | N/A | N/A | Stable molecular ion. Fragmentation involves ring cleavage and loss of CS or HCS.[8] |
2.1 The Effect of the Chlorine Substituent
Comparing the target molecule with Methyl benzo[b]thiophene-2-carboxylate directly reveals the impact of the chlorine atom.
-
Mass Shift: All major fragments containing the chlorinated aromatic ring are shifted by +34 Da (the mass of ³⁵Cl minus H).
-
Isotopic Pattern: The most crucial difference is the presence of the M/M+2 isotopic pattern for the chlorinated compound, which is absent in the non-chlorinated analogue. This signature is a definitive marker for the presence of one chlorine atom.[9]
2.2 The Role of the Methyl Ester Group
A comparison with Benzo[b]thiophene highlights the directing effect of the methyl ester group on the fragmentation pathway.
-
Dominant Fragmentation: The fragmentation of this compound is initiated by facile cleavages at the ester group (loss of •OCH₃ or •COOCH₃), which are energetically favorable.[10]
-
Ring Stability: In contrast, the unsubstituted benzo[b]thiophene lacks these "easy" fragmentation points. Its mass spectrum is characterized by a very stable molecular ion, which is often the base peak, and fragments arising from the more energy-intensive cleavage of the heterocyclic ring system.[8]
Section 3: Experimental Protocol for Acquiring High-Quality Mass Spectra
To obtain a reproducible and library-searchable mass spectrum for structural elucidation, a standardized protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the preferred method for a volatile compound like this.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector: Set to 250°C, split mode (e.g., 50:1) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good peak shape and separation from any impurities.
-
-
MS Detection:
-
Interface Temperature: Set to 280°C to prevent condensation.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the global standard for EI, as it provides sufficient energy to cause reproducible fragmentation and allows for comparison with established spectral libraries (e.g., NIST, Wiley).[11] At this energy level, small variations in energy do not significantly alter the fragmentation pattern, ensuring high reproducibility.
-
Source Temperature: Set to 230°C.
-
Mass Analyzer: Scan from m/z 40 to 400. This range will cover the molecular ion and all expected significant fragments.
-
Figure 2: Standard experimental workflow for GC-EI-MS analysis.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be highly characteristic. The key diagnostic features are the prominent M⁺• and [M+2]⁺• ion cluster at m/z 226/228 and the dominant acylium ion fragment at m/z 195/197, which will likely be the base peak. The presence of the 3:1 isotopic pattern in all chlorine-containing fragments provides definitive evidence of the chloro-substituent. By comparing this predicted pattern with its non-chlorinated and non-esterified analogues, the specific contributions of each functional group to the fragmentation pathway become evident. This detailed, predictive analysis, when combined with the standardized experimental protocol, provides researchers with a powerful framework for the confident identification and structural confirmation of this and related heterocyclic compounds.
References
- 1. whitman.edu [whitman.edu]
- 2. youtube.com [youtube.com]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzo[b]thiophene [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 11. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl Benzo[b]thiophene-2-carboxylate Derivatives
This guide provides a comprehensive framework for the synthesis, X-ray crystallographic analysis, and structural comparison of substituted methyl benzo[b]thiophene-2-carboxylate derivatives. Recognizing that novel derivatives, such as Methyl 7-chlorobenzo[b]thiophene-2-carboxylate, are of significant interest to the drug development community, this document establishes a robust methodology for their analysis. By using a well-documented analogue as a primary case study, we will explore the critical experimental and analytical workflows, offering field-proven insights into the causality behind experimental choices and the interpretation of structural data.
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice, which can only be definitively determined by single-crystal X-ray diffraction, are paramount to understanding structure-activity relationships (SAR) and optimizing drug design.[3]
This guide is designed for researchers, medicinal chemists, and material scientists, providing not just protocols, but a self-validating system for structural analysis to ensure accuracy and trustworthiness in your results.
Part 1: Synthesis and Crystallization of Benzo[b]thiophene Derivatives
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The protocol outlined below is a generalized yet robust pathway adaptable for various substituted benzo[b]thiophene-2-carboxylates.
Experimental Protocol: Synthesis
This multi-step synthesis is adapted from established methods for creating the benzo[b]thiophene core, followed by functionalization.[4][5]
Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve commercially available thioanisole (1.0 eq) in anhydrous hexane (50 mL).
-
Lithiation: Add tetramethylethylenediamine (TMEDA) (3.0 eq) under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath. Add n-butyllithium (n-BuLi) (3.0 eq, 1.6 M solution in hexane) dropwise over 20 minutes. The causality here is the use of TMEDA to chelate the lithium cation, increasing the basicity of the n-BuLi and directing the lithiation to both the ortho-position of the benzene ring and the methyl group of the thioether.
-
Formylation & Cyclization: After stirring at room temperature for 24 hours, cool the reaction mixture and slowly add anhydrous N,N-dimethylformamide (DMF) (3.4 eq). This step introduces the formyl groups that will ultimately form the thiophene ring. Stir for an additional 24 hours at room temperature.
-
Workup: Quench the reaction by carefully adding 2M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzo[b]thiophene-2-carbaldehyde.
-
Oxidation: Dissolve the crude aldehyde in a suitable solvent like acetone and treat with an oxidizing agent such as potassium permanganate until a persistent pink color is observed. The oxidation converts the aldehyde to the desired carboxylic acid.
-
Purification: Purify the resulting benzo[b]thiophene-2-carboxylic acid by recrystallization from an ethanol/water mixture.
Step 2: Esterification to form Methyl Benzo[b]thiophene-2-carboxylate
-
Reaction: Suspend the purified benzo[b]thiophene-2-carboxylic acid (1.0 eq) in excess methanol (MeOH).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.
-
Isolation: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the ester with dichloromethane. Dry the organic phase and evaporate the solvent to yield the methyl ester.
(Note: For the synthesis of the target 7-chloro derivative, the starting material would be a suitably substituted chloro-thioanisole.)
Experimental Protocol: Single Crystal Growth
Growing diffraction-quality crystals is often the most challenging step. The choice of solvent is critical; ideal solvents should allow the compound to be sparingly soluble. Slow evaporation is a reliable technique.
-
Preparation: Place 10-20 mg of the purified methyl benzo[b]thiophene-2-carboxylate derivative into a clean, small vial.
-
Solvent Screening: Add a high-purity solvent (e.g., acetonitrile, ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) dropwise until the solid just dissolves with gentle warming.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4°C).
-
Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop.
Part 2: The X-ray Crystallography Workflow
The following workflow represents the standard process from a harvested crystal to a fully refined structure. This logical progression ensures data integrity and a reliable final model.
Caption: Experimental and analytical workflow for single-crystal X-ray diffraction.
Part 3: Comparative Structural Analysis
To illustrate the comparative analysis process, we will use data from a published, structurally related compound, Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate , as our primary case study. We will then compare its features to the expected structural characteristics of the target compound, This compound .
Case Study 1: Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate
This compound serves as an excellent model, providing a detailed look at a functionalized benzo[b]thiophene system. The crystal structure was solved and refined to a high degree of precision.[6][7]
Crystallographic Data Summary
| Parameter | Value (from literature[6][7]) |
| Chemical Formula | C₁₄H₁₄FNO₅S₂ |
| Formula Weight | 359.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1712(7) |
| b (Å) | 19.8982(1) |
| c (Å) | 7.6814(6) |
| β (°) | 95.347(7) |
| Volume (ų) | 1547.9(2) |
| Z | 4 |
| R-factor (R1) | ~4-6% (typical for published structures) |
| CCDC Number | (Not specified, but would be listed here) |
Structural Insights:
-
Molecular Conformation: The benzothiophene core is essentially planar, as expected for an aromatic fused-ring system. The morpholine ring, however, adopts a stable chair conformation. The dihedral angle between the planar benzothiophene system and its substituents is a critical parameter, influencing how the molecule presents its functional groups for intermolecular interactions.
-
Intermolecular Interactions: Hirshfeld surface analysis reveals that the crystal packing is dominated by a network of weak C-H···O hydrogen bonds. These interactions link adjacent molecules into a stable three-dimensional architecture. The fluorine atom also participates in weak intermolecular contacts.
Case Study 2: this compound (Comparative Discussion)
While we do not have experimental data for this specific molecule, we can apply principles of crystal engineering to predict how its structure might compare to Case Study 1.
Predicted Crystallographic Data and Structural Features
| Parameter | Case Study 1 (4-Fluoro Derivative) | Predicted Features for 7-Chloro Derivative | Rationale for Differences |
| Dominant Interaction | C-H···O Hydrogen Bonds | Halogen Bonding (C-Cl···O or C-Cl···π) | The chlorine atom at the 7-position is a much stronger halogen bond donor than fluorine. Its electropositive σ-hole can form directional interactions with lone pairs on oxygen atoms (from the carboxylate) or the π-system of an adjacent aromatic ring. |
| Molecular Packing | Herringbone or layered motif | Potentially a more complex layered or sheet-like motif | The introduction of strong, directional halogen bonds can significantly alter the packing arrangement, often leading to more densely packed structures compared to those governed by weaker, less directional forces. |
| Conformation | Planar core, chair morpholine | Planar core | The core planarity should be maintained. The key difference will be in the supramolecular assembly, not the intramolecular geometry of the core. |
| Symmetry | P2₁/c (a common centrosymmetric space group) | Likely to crystallize in a common space group (P2₁/c, P-1, etc.) | While unpredictable, small organic molecules frequently adopt a handful of high-symmetry space groups to maximize packing efficiency. |
Part 4: Logical Framework for Structure-Property Relationships
Understanding the crystal structure is not the end goal; it is a means to rationalize and predict a compound's properties, particularly its biological activity. The following diagram illustrates the logical connection between molecular changes and their ultimate impact.
Caption: Causality chain from molecular modification to biological effect.
For drug development professionals, this framework is critical. A change from a fluorine to a chlorine atom (A) does more than add molecular weight. It alters the electronic landscape of the molecule (B) and introduces the potential for strong halogen bonding (C). This new interaction can lead to a different crystal packing, which in turn affects solubility and stability (D), ultimately influencing how the drug molecule interacts with its biological target and behaves in a physiological environment (E).
Conclusion
This guide has established a comprehensive, scientifically-grounded framework for the X-ray crystal structure analysis of this compound and its derivatives. By providing detailed, self-validating protocols and leveraging a comparative approach with a known analogue, researchers are equipped to not only generate high-quality structural data but also to interpret it within the broader context of medicinal chemistry and materials science. The emphasis on understanding the causality between molecular structure, crystal packing, and physicochemical properties provides a powerful tool for the rational design of new, effective therapeutic agents.
References
- 1. Methyl 7-bromobenzo[b]thiophene-2-carboxylate [myskinrecipes.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamentally intertwined: anharmonic intermolecular interactions dictate both thermal expansion and terahertz lattice dynamics in molecular crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Chloro- vs. Bromo-benzo[b]thiophenes in Synthetic Chemistry
Executive Summary
In the synthesis of pharmacologically active agents and advanced materials, the benzo[b]thiophene scaffold is a privileged structure. The functionalization of this core, often accomplished via cross-coupling reactions, is critically dependent on the choice of the halide handle. This guide provides an in-depth comparison of the reactivity of bromo- versus chloro-benzo[b]thiophenes. Generally, the bromo-derivatives exhibit higher reactivity, enabling milder reaction conditions and broader substrate scope, a fact directly attributable to the lower carbon-bromine bond dissociation energy.[1] However, advancements in catalyst design, particularly the development of bulky, electron-rich ligands, have significantly improved the viability of the more economical chloro-benzo[b]thiophenes, making them attractive for large-scale synthesis where cost and atom economy are paramount.[1][2] This guide presents supporting data, mechanistic insights, and detailed protocols to assist researchers in making strategic decisions for their synthetic campaigns.
Introduction: The Strategic Importance of Halogen Choice
The benzo[b]thiophene motif is a cornerstone in medicinal chemistry, appearing in drugs such as the osteoporosis agent Raloxifene and the antidepressant Duloxetine. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with biological targets. The synthetic accessibility and subsequent elaboration of this core are therefore of paramount importance.
Halogenated benzo[b]thiophenes serve as versatile chemical handles for constructing carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The choice between a chloro- or bromo-substituent is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall process economy. This guide aims to provide a clear, evidence-based comparison of their reactivity profiles across several key transformations, empowering chemists to optimize their synthetic strategies.
The Physicochemical Basis for Reactivity Differences
The observed difference in reactivity between chloro- and bromo-benzo[b]thiophenes is not arbitrary; it is rooted in fundamental chemical principles. The generally accepted reactivity order for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl.[1][2] This trend is primarily dictated by two factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Less energy is required to cleave the C-Br bond, facilitating the initial, and often rate-determining, step of the catalytic cycle.
-
Oxidative Addition Kinetics: In the majority of palladium-catalyzed cross-coupling reactions, the rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] This step is kinetically more favorable for bromo-benzo[b]thiophenes due to the weaker C-Br bond and the greater polarizability of bromine, which enhances the interaction with the electron-rich metal center.[1]
Comparative Analysis in Key Transformations
The theoretical differences in bond strength manifest practically in the laboratory. Below is a comparative analysis across several ubiquitous cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction. Here, the reactivity gap between bromo and chloro substrates is well-documented.
| Substrate Type | Typical Catalyst System | Conditions | Relative Yield | Key Considerations |
| Bromo-benzo[b]thiophene | Pd(PPh₃)₄, PdCl₂(dppf) | 80-100 °C, weaker bases (e.g., Na₂CO₃, K₂CO₃) | High | Generally robust, tolerates a wide range of boronic acids. |
| Chloro-benzo[b]thiophene | Pd(OAc)₂, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., PEPPSI) | 100-120 °C, stronger bases (e.g., K₃PO₄, Cs₂CO₃) | Moderate to High | Requires more active (and expensive) catalyst systems; optimization is often necessary.[3] |
Expert Insight: While classic catalysts like Pd(PPh₃)₄ are sufficient for bromo-benzo[b]thiophenes, the activation of the stronger C-Cl bond requires a more electron-rich and sterically hindered ligand sphere around the palladium center. Ligands like SPhos or XPhos promote the oxidative addition step and prevent catalyst decomposition at the higher temperatures often required.
Buchwald-Hartwig Amination
This reaction is crucial for synthesizing aryl amines, a common moiety in pharmaceuticals. The choice of halide is particularly impactful here.
| Substrate Type | Typical Catalyst System | Conditions | Relative Yield | Key Considerations |
| Bromo-benzo[b]thiophene | Pd₂(dba)₃ with ligands like BINAP or Xantphos | 80-110 °C, NaOt-Bu or K₃PO₄ | High | Broad scope with primary and secondary amines.[4] |
| Chloro-benzo[b]thiophene | Pd precatalysts (e.g., G3-XPhos) with bulky, electron-rich biaryl phosphine ligands | 100-130 °C, strong non-nucleophilic bases (e.g., LHMDS, NaOt-Bu) | Moderate to High | Highly dependent on the "generation" of the catalyst system.[5] Can be challenging with less nucleophilic amines. |
Expert Insight: The Buchwald-Hartwig amination of aryl chlorides was historically challenging. The development of highly specialized, sterically demanding phosphine ligands by Buchwald, Hartwig, and others was a breakthrough that made these transformations feasible and reliable.[6][7] For a chloro-benzo[b]thiophene, starting with a modern palladium precatalyst and a ligand like XPhos or RuPhos is a self-validating approach.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes, important intermediates for further functionalization.
| Substrate Type | Typical Catalyst System | Conditions | Relative Yield | Key Considerations |
| Bromo-benzo[b]thiophene | Pd(PPh₃)₂Cl₂ / CuI | Room temp to 60 °C, amine base (e.g., TEA, DIPEA) | High | The classic, reliable method. Copper(I) cocatalyst is typically required.[8][9] |
| Chloro-benzo[b]thiophene | Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands; often "copper-free" conditions | 80-120 °C, stronger bases | Moderate to High | Often requires higher temperatures and more specialized ligands. Copper-free protocols are preferred to avoid side reactions like alkyne homocoupling (Glaser coupling). |
Metal-Halogen Exchange
This transformation is fundamental for the preparation of organometallic reagents for subsequent reaction with electrophiles. The reactivity difference is stark.
| Substrate Type | Reagent | Conditions | Relative Rate | Key Considerations |
| Bromo-benzo[b]thiophene | n-BuLi, s-BuLi, or t-BuLi | -78 °C, THF or Et₂O | Fast | Clean, rapid exchange is typical, forming the lithiated benzo[b]thiophene regiospecifically.[10] |
| Chloro-benzo[b]thiophene | n-BuLi, s-BuLi, or t-BuLi | -78 °C to 0 °C | Very Slow / No Reaction | Halogen-metal exchange with aryl chlorides is generally not feasible with standard alkyllithiums and requires harsher conditions or different reagents, often leading to side reactions. |
Expert Insight: For generating an organolithium or Grignard reagent from a halogenated benzo[b]thiophene, the bromo-derivative is unequivocally the substrate of choice. The exchange is fast, clean, and occurs at low temperatures, minimizing decomposition of the sensitive organometallic intermediate. The rate of exchange follows the trend I > Br >> Cl.[11]
Strategic Considerations & Workflow
The choice between chloro- and bromo-benzo[b]thiophene is a trade-off between reactivity and cost.
-
Choose Bromo-benzo[b]thiophene for:
-
Initial route scouting and proof-of-concept studies where obtaining the product quickly is the priority.
-
Syntheses involving sensitive functional groups that may not tolerate the harsher conditions required for chloro-substrates.
-
Transformations like metal-halogen exchange where the chloro-analogue is unreactive.
-
-
Choose Chloro-benzo[b]thiophene for:
-
Large-scale manufacturing where the lower cost of the starting material provides a significant economic advantage.
-
Cases where atom economy is a primary concern.
-
Situations where a highly active and optimized catalyst system has already been developed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. ias.ac.in [ias.ac.in]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Biological Efficacy of Substituted Benzothiophenes
Introduction
The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This structural versatility allows for fine-tuning of biological activity through the introduction of various substituents, leading to the development of highly potent and selective therapeutic agents.[2]
This guide provides a comparative analysis of the biological efficacy of three distinct classes of substituted benzothiophenes, highlighting how modifications to the core structure dictate their mechanism of action and therapeutic application. We will delve into a selective estrogen receptor modulator (SERM), an antifungal agent, and an antitubercular drug, providing supporting experimental data and detailed protocols to illustrate the principles behind their evaluation.
Case Study 1: Raloxifene - A Selective Estrogen Receptor Modulator (SERM)
Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds.[5] It is primarily used for the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[6]
Mechanism of Action
Raloxifene's biological activity is mediated through its high-affinity binding to estrogen receptors (ERs), primarily ERα and ERβ.[7][8] Upon binding, it induces a conformational change in the receptor.[7] This altered conformation dictates its tissue-specific effects:
-
Agonist Activity (Bone): In bone tissue, the raloxifene-ER complex mimics the effects of estrogen. It binds to estrogen response elements (EREs) in the DNA, promoting the transcription of genes that decrease bone resorption by osteoclasts and preserve bone mineral density (BMD).[5][9]
-
Antagonist Activity (Breast and Uterine Tissue): In contrast, in breast and uterine tissues, the raloxifene-ER complex acts as an antagonist. The conformational change prevents the recruitment of coactivators necessary for gene transcription, thereby blocking the proliferative effects of estrogen in these tissues.[5][8]
This dual activity is the hallmark of SERMs, offering the bone-protective benefits of estrogen without the associated risks of stimulating breast or uterine cell growth.[5]
Signaling Pathway: Raloxifene's Tissue-Specific Action
Caption: Raloxifene acts as an ER agonist in bone and an antagonist in breast tissue.
Case Study 2: Sertaconazole - A Topical Antifungal Agent
Sertaconazole is an imidazole antifungal agent that features a benzothiophene ring, a structural element that distinguishes it from many other drugs in its class.[10] It is used topically for the treatment of superficial skin infections caused by dermatophytes and yeasts.[11]
Mechanism of Action
Sertaconazole exhibits a dual mechanism of action against fungal cells, leading to both fungistatic and fungicidal effects.[11]
-
Inhibition of Ergosterol Synthesis: Like other azole antifungals, sertaconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[12][13] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[12] Depletion of ergosterol disrupts membrane integrity and fluidity, inhibiting fungal growth.[13]
-
Direct Membrane Damage: The unique benzothiophene ring in sertaconazole's structure is thought to mimic the amino acid tryptophan.[10] This allows the molecule to insert itself into the fungal cell membrane, leading to the formation of pores.[10] This direct interaction causes leakage of vital intracellular components, such as ATP, resulting in rapid fungal cell death.[10][11]
Additionally, sertaconazole has demonstrated anti-inflammatory properties by activating the p38-COX-2-PGE2 pathway, which helps to alleviate the symptoms of inflammation associated with fungal infections.[14]
Signaling Pathway: Sertaconazole's Antifungal Mechanism
Caption: Sertaconazole inhibits ergosterol synthesis and directly damages the fungal membrane.
Case Study 3: BTZ-043 - An Antitubercular Candidate
Benzothiazinones (BTZs), such as BTZ-043, are a potent new class of drug candidates against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[15] BTZ-043 exhibits nanomolar activity against both drug-susceptible and multidrug-resistant strains of Mtb.[15][16]
Mechanism of Action
BTZ-043 is a mechanism-based covalent inhibitor that targets an essential enzyme in the mycobacterial cell wall synthesis pathway.[15][17]
-
Target: The primary target of BTZ-043 is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[18] DprE1 is a flavoenzyme critical for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor for the arabinan domains of the mycobacterial cell wall.[15][16]
-
Activation and Covalent Inhibition: BTZ-043 is a prodrug. Inside the mycobacterium, the FAD cofactor of DprE1 reduces the nitro group of BTZ-043 to a reactive nitroso species.[15][18] This activated intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme.[15][16]
-
Consequence: The inhibition of DprE1 blocks the synthesis of arabinans, which are vital components of the mycobacterial cell wall.[18] This disruption of cell wall integrity leads to cell lysis and bacterial death.[18]
The high selectivity and potency of BTZ-043 make it a promising candidate for new tuberculosis treatment regimens.
Comparative Biological Efficacy
The diverse biological activities of these benzothiophene derivatives are quantified using various in vitro assays. The table below summarizes key efficacy parameters.
| Compound | Class | Primary Target | Key Efficacy Parameter | Value | Reference Organism/System |
| Raloxifene | SERM | Estrogen Receptor α (ERα) | Binding Affinity (Kd) | ~50 pM | Human ERα |
| Sertaconazole | Antifungal | Lanosterol 14α-demethylase | MIC90 (Min. Inhibitory Conc.) | 0.25 µg/mL | Candida albicans |
| BTZ-043 | Antitubercular | DprE1 | MIC (Min. Inhibitory Conc.) | 1 ng/mL | Mycobacterium tuberculosis |
Note: Values are representative and can vary based on specific experimental conditions. MIC90 refers to the concentration required to inhibit 90% of isolates.
Experimental Protocols
Accurate determination of biological efficacy relies on standardized and robust experimental protocols. Below are methodologies for the key assays used to characterize the compounds discussed.
Protocol 1: Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound, like Raloxifene, to compete with a radiolabeled ligand for binding to the estrogen receptor.[19]
Rationale: This in vitro assay provides a direct measure of the compound's affinity for the target receptor, which is the primary event initiating its biological effect.[20] The use of rat uterine cytosol is a classic source for abundant ERα.[21] Dextran-coated charcoal is used to effectively separate receptor-bound from free radioligand due to the charcoal's high affinity for small, unbound molecules.[21]
Step-by-Step Methodology:
-
Preparation of Uterine Cytosol:
-
Excise uteri from ovariectomized rats and place them in ice-cold TEGD buffer (Tris-HCl, EDTA, glycerol, dithiothreitol).
-
Homogenize the tissue on ice and centrifuge at 2,500 x g for 10 min at 4°C to remove the nuclear fraction.[22]
-
Ultracentrifuge the resulting supernatant at 105,000 x g for 60 min at 4°C. The final supernatant is the cytosol containing the soluble ER.[22]
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Reaction:
-
Set up assay tubes on ice. Each tube will contain a final volume of 0.5 mL.[22]
-
Add a fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol, ~1 nM).[22]
-
Add increasing concentrations of the unlabeled competitor (Raloxifene or other test compounds) in a logarithmic series (e.g., 10⁻¹¹ M to 10⁻⁵ M).[22]
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled estradiol).
-
Initiate the binding reaction by adding a consistent amount of uterine cytosol (e.g., 50-100 µg protein) to each tube.[22]
-
Incubate the tubes overnight at 4°C to reach equilibrium.[21]
-
-
Separation of Bound and Free Ligand:
-
Add an ice-cold dextran-coated charcoal slurry to each tube.
-
Incubate for 15 minutes at 4°C with occasional vortexing.
-
Centrifuge the tubes to pellet the charcoal, which has adsorbed the free radioligand.
-
-
Quantification and Analysis:
-
Transfer a measured aliquot of the supernatant (containing the receptor-bound radioligand) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each competitor concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).[22]
-
Workflow for ER Competitive Binding Assay
Caption: Workflow for determining a compound's binding affinity to the estrogen receptor.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent like Sertaconazole against a specific fungal isolate.[23] The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[24]
Rationale: The broth microdilution method is a standardized, quantitative assay that allows for the comparison of antifungal potency.[25] RPMI-1640 medium is the standard for this test as it supports the growth of most clinically relevant yeasts and provides consistent results.[26] Reading the endpoint visually after 24-48 hours allows for sufficient fungal growth in control wells to make a clear determination of inhibition.[23]
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve Sertaconazole powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the drug in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).[25] The final volume in each well should be 100 µL.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate (e.g., Candida albicans) on an agar plate (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the assay plate.[26]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. This brings the final volume to 200 µL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.[25]
-
Incubate the plate at 35°C for 24 to 48 hours.[25]
-
-
Determination of MIC:
-
After incubation, examine the plate visually.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive growth control.[23]
-
Protocol 3: DprE1 Enzymatic Assay
This assay measures the inhibitory activity of compounds like BTZ-043 against the DprE1 enzyme. This protocol uses a coupled-enzyme, fluorescence-based method.
Rationale: This assay directly measures the activity of the target enzyme, DprE1. The production of H₂O₂ during the DprE1-catalyzed oxidation of its substrate is coupled to the horseradish peroxidase (HRP) reaction, which converts a non-fluorescent probe (Amplex Red) into a highly fluorescent product (resorufin).[27] This provides a sensitive and continuous readout of enzyme activity, allowing for the accurate determination of IC₅₀ values.[27]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Purify recombinant Mtb DprE1 enzyme.
-
Prepare assay buffer: 50 mM glycylglycine (pH 8.0), 200 mM potassium glutamate, 0.002% Brij-35.[27]
-
Prepare solutions of the substrate (farnesyl-phosphoryl-β-d-ribofuranose, FPR), FAD, HRP, and Amplex Red.
-
Prepare serial dilutions of the inhibitor (BTZ-043) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add the DprE1 enzyme, FAD, HRP, and Amplex Red to the assay buffer.
-
Add the inhibitor dilutions to the wells (final DMSO concentration should be ≤1%).
-
Pre-incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.[27]
-
Initiate the reaction by adding the substrate, FPR (e.g., to a final concentration of 0.3 µM).[27]
-
Include controls for no enzyme and no inhibitor.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader.
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the log concentration of the inhibitor.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.[27]
-
Conclusion
The benzothiophene scaffold is a cornerstone of modern medicinal chemistry, giving rise to drugs with highly specific and potent biological activities. By comparing Raloxifene, Sertaconazole, and BTZ-043, we can appreciate how targeted substitutions on this versatile core structure lead to profoundly different therapeutic outcomes. Raloxifene's substitutions enable tissue-specific modulation of the estrogen receptor, Sertaconazole's benzothiophene ring confers a unique membrane-disrupting fungicidal activity, and the nitro group on BTZ-043 is key to its covalent inhibition of a vital mycobacterial enzyme. Understanding these structure-activity relationships, validated by robust in vitro assays, is fundamental for the rational design and development of future benzothiophene-based therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. droracle.ai [droracle.ai]
- 6. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 8. Raloxifene - Wikipedia [en.wikipedia.org]
- 9. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]
- 10. Sertaconazole - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]
- 13. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of sertaconazole nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. journals.asm.org [journals.asm.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. journals.asm.org [journals.asm.org]
- 27. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of quantifying Methyl 7-chlorobenzo[b]thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation process, grounded in regulatory expectations and practical laboratory experience.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the US Food and Drug Administration (FDA) guidance on analytical method validation.[2][3][4][5][6]
The Analyte: this compound
This compound is a heterocyclic compound with the molecular formula C10H7ClO2S.[7][8] Its structure, containing a thiophene ring fused to a benzene ring with chloro and methyl carboxylate substitutions, presents unique analytical challenges and dictates the choice of appropriate quantification methods.
Physicochemical Properties of Interest:
| Property | Value | Significance for Analysis |
| Molecular Weight | 226.68 g/mol [8] | Influences mass spectrometry fragmentation and response. |
| Melting Point | 80-84 °C[7][8][9] | Relevant for sample preparation and thermal stability in GC analysis. |
| UV Absorbance | Expected due to the aromatic system | Enables quantification by UV-based detectors in HPLC. |
| Polarity | Moderately polar | Guides the selection of chromatographic columns and mobile phases. |
Comparative Overview of Analytical Methodologies
The two most suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Typical Detector | UV-Vis, Photodiode Array (PDA) | Mass Spectrometer (MS) |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Selectivity | Good, can be enhanced with selective detectors. | Excellent, provides structural information. |
| Sensitivity | Good to excellent, depending on the detector. | Excellent, often superior to HPLC-UV. |
| Sample Preparation | Dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process that encompasses several key parameters. The following diagram illustrates the typical workflow for method validation.
Caption: A typical workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds.[10][11][12][13]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase, followed by serial dilutions to create calibration standards.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
Validation Parameters and Illustrative Data
The following table summarizes the validation parameters and provides illustrative acceptance criteria and hypothetical data for the HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity index > 0.99. | The method demonstrated good specificity with no interfering peaks at the retention time of the analyte. Peak purity was confirmed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | Excellent linearity was observed over the concentration range of 1-100 µg/mL, with r² = 0.9995. |
| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[1][14] | The validated range was established as 5-80 µg/mL. |
| Accuracy | The recovery should be within 98.0% to 102.0%. | The average recovery was 99.5% across three concentration levels (low, medium, high). |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. | The RSD for six replicate injections of the standard solution was 0.8%. |
| Precision (Intermediate) | RSD ≤ 3.0% (evaluated on different days, with different analysts). | The RSD for intermediate precision was 1.5%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.3 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | The method was found to be robust with respect to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[15][16][17]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte.
-
Standard Preparation: A stock solution is prepared in a suitable solvent (e.g., dichloromethane), followed by serial dilutions.
-
Sample Preparation: The sample is extracted with a suitable solvent, and an internal standard may be added for improved accuracy.
Validation Parameters and Illustrative Data
The following table summarizes the validation parameters and provides illustrative acceptance criteria and hypothetical data for the GC-MS method.
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | The mass spectrum of the analyte peak in the sample should match that of the standard. No co-eluting peaks with the same characteristic ions. | The method demonstrated excellent specificity. The mass spectrum of the analyte was consistent across standards and samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.998. | Excellent linearity was observed over the concentration range of 0.1-50 µg/mL, with r² = 0.9991. |
| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[1][14] | The validated range was established as 0.5-40 µg/mL. |
| Accuracy | The recovery should be within 97.0% to 103.0%. | The average recovery was 100.2% across three concentration levels. |
| Precision (Repeatability) | RSD ≤ 3.0%. | The RSD for six replicate injections was 1.2%. |
| Precision (Intermediate) | RSD ≤ 4.0%. | The RSD for intermediate precision was 2.1%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | The method was robust with respect to minor changes in oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±5%). |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of the analytical method. The following diagram illustrates these relationships.
Caption: Interrelationships between analytical method validation parameters.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound, each with its own advantages.
-
HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control analysis. Its simpler sample preparation and operation make it a cost-effective choice.
-
GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis or when dealing with complex matrices where specificity is a major concern.
The selection of the most appropriate method should be based on the specific requirements of the analysis, including the intended purpose, the required level of sensitivity and selectivity, and the available resources. Regardless of the method chosen, a thorough validation according to ICH and FDA guidelines is essential to ensure the generation of reliable and accurate data, which is fundamental to the drug development process.
References
- 1. database.ich.org [database.ich.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. chembk.com [chembk.com]
- 8. methyl 3-chlorobenzothiophene-2-carboxylate | CAS 21211-07-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. METHYL 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLATE | 21211-07-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 14. youtube.com [youtube.com]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
This guide provides a comprehensive framework for the preclinical evaluation of novel compounds derived from the versatile scaffold, Methyl 7-chlorobenzo[b]thiophene-2-carboxylate. While specific derivatives of this exact starting material are not extensively documented in publicly available literature, this guide will draw upon data from closely related benzo[b]thiophene analogues to illustrate the evaluation process. The principles and methodologies outlined herein are directly applicable to any novel compound synthesized from this core structure, offering a robust roadmap for researchers in drug discovery and development.
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic placement of a chlorine atom at the 7-position and a methyl carboxylate at the 2-position of the benzo[b]thiophene ring system provides a unique starting point for the synthesis of novel therapeutic candidates with potentially enhanced potency and selectivity.
This guide will compare the hypothetical performance of novel derivatives against established therapeutic agents, providing the necessary experimental context and data-driven insights to inform further development.
Part 1: In Vitro Evaluation: Assessing Cellular and Microbial Activity
The initial phase of preclinical evaluation focuses on characterizing the activity of novel compounds at the cellular and microbial level. This typically involves assessing cytotoxicity against cancer cell lines and determining antimicrobial efficacy against pathogenic bacteria.
Anticancer Activity: A Focus on Breast Cancer
Given the prevalence of the benzo[b]thiophene scaffold in anticancer drug discovery, a primary area of investigation for novel derivatives of this compound would be their potential as anticancer agents.[2][3] A logical starting point is to screen these compounds against well-characterized breast cancer cell lines, such as the estrogen receptor-positive (ER+) MCF-7 cell line.
Comparative Analysis: Novel Benzothiophenes vs. Tamoxifen
For ER+ breast cancer, a relevant clinical comparator is Tamoxifen, a selective estrogen receptor modulator (SERM).[4] The mechanism of action of Tamoxifen involves competitive binding to the estrogen receptor, thereby blocking the proliferative signals of estrogen in breast tissue.[5] Novel benzothiophene derivatives could potentially exhibit anticancer activity through various mechanisms, including but not limited to, estrogen receptor modulation, kinase inhibition, or induction of apoptosis.[6]
Table 1: Comparative In Vitro Anticancer Activity (Hypothetical Data)
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Selectivity Index (SI) |
| Novel Derivative A | MCF-7 (ER+) | 5.2 | Estrogen Receptor Antagonist | 15.4 |
| Novel Derivative B | MCF-7 (ER+) | 8.9 | Kinase Inhibitor | 8.5 |
| Tamoxifen | MCF-7 (ER+) | 6.8 | SERM | 10.2 |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher value indicates greater selectivity for cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9][10][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel benzothiophene derivatives and the comparator drug (Tamoxifen) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and its ability to provide a quantitative measure of cell viability. The use of a well-established cancer cell line like MCF-7 allows for comparability with existing literature data. Including a standard-of-care drug like Tamoxifen provides a crucial benchmark for evaluating the potency of the novel compounds.
Visualizing the Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: Targeting Multidrug-Resistant Pathogens
The benzo[b]thiophene scaffold is also a promising starting point for the development of novel antimicrobial agents.[12][13] A critical unmet medical need is the treatment of infections caused by multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA).
Comparative Analysis: Novel Benzothiophenes vs. Vancomycin
Vancomycin is a glycopeptide antibiotic that is a standard therapy for serious MRSA infections.[14] It inhibits bacterial cell wall synthesis.[9] A closely related analogue, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, has demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA.[1] This provides a tangible basis for comparing the potential efficacy of new derivatives.
Table 2: Comparative In Vitro Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action |
| Novel Derivative C | MRSA (ATCC 43300) | 2 | 4 | Cell Membrane Disruption |
| Novel Derivative D | MRSA (ATCC 43300) | 8 | 32 | DNA Gyrase Inhibition |
| Vancomycin | MRSA (ATCC 43300) | 1 | 4 | Cell Wall Synthesis Inhibition |
| (E)-6-chloro...hydrazide [1] | MRSA | 4 | N/A | Not specified |
MIC: Minimum Inhibitory Concentration. The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC: Minimum Bactericidal Concentration. The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17][18]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., MRSA) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial twofold dilutions of the novel compounds and Vancomycin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
MBC Determination (Optional): To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.
Causality Behind Experimental Choices: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing due to its accuracy and reproducibility. The use of a well-characterized, clinically relevant strain of MRSA (e.g., ATCC 43300) ensures the clinical relevance of the findings. Vancomycin serves as an essential comparator, representing the current standard of care.
Part 2: In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. The choice of animal model is critical and depends on the therapeutic indication.
Anticancer Efficacy: Murine Xenograft Model of Breast Cancer
To evaluate the in vivo anticancer potential of novel benzothiophene derivatives, a human tumor xenograft model in immunocompromised mice is commonly employed.[19][20][21][22][23]
Comparative Analysis: Novel Benzothiophenes vs. Tamoxifen in a Xenograft Model
The efficacy of a novel compound is typically assessed by its ability to inhibit tumor growth compared to a vehicle control and a standard-of-care agent like Tamoxifen.[5][24][25][26]
Table 3: Comparative In Vivo Anticancer Efficacy (Hypothetical Data)
| Treatment Group | Dose & Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | +250 | 0 | +5 |
| Novel Derivative A | 20 mg/kg, oral, daily | +80 | 68 | -2 |
| Tamoxifen | 30 mg/kg, oral, daily | +110 | 56 | +3 |
Experimental Protocol: Breast Cancer Xenograft Model
-
Cell Implantation: Subcutaneously implant human breast cancer cells (e.g., MCF-7) into the flank of female immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups and initiate treatment with the novel compound, comparator drug, or vehicle control.
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.
Causality Behind Experimental Choices: The xenograft model provides a means to assess the efficacy of a compound against a human tumor in a living organism. The use of immunocompromised mice is necessary to prevent the rejection of the human tumor cells. Monitoring tumor volume and body weight provides key indicators of both efficacy and toxicity.
Visualizing the Workflow: In Vivo Xenograft Study
Caption: Workflow of an in vivo breast cancer xenograft study.
Antimicrobial Efficacy: Murine Systemic Infection Model
To assess the in vivo efficacy of novel antimicrobial agents, a systemic infection model in mice is a standard approach.[4][7][8]
Comparative Analysis: Novel Benzothiophenes vs. Vancomycin in a Systemic MRSA Infection Model
The primary endpoint in this model is typically survival, with secondary endpoints including bacterial burden in key organs.[9][10][11]
Table 4: Comparative In Vivo Antimicrobial Efficacy (Hypothetical Data)
| Treatment Group | Dose & Schedule | Survival Rate (%) | Bacterial Load in Kidneys (log10 CFU/g) |
| Vehicle Control | N/A | 0 | 7.5 |
| Novel Derivative C | 10 mg/kg, IV, twice daily | 80 | 3.2 |
| Vancomycin | 20 mg/kg, IV, twice daily | 60 | 4.1 |
Experimental Protocol: Murine Systemic MRSA Infection Model
-
Infection: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of MRSA.
-
Treatment: Initiate treatment with the novel antimicrobial agent, Vancomycin, or a vehicle control at a specified time post-infection.
-
Monitoring: Monitor the survival of the animals over a period of several days.
-
Bacterial Burden (Optional): At a predetermined time point, a subset of animals can be euthanized, and target organs (e.g., kidneys, spleen) harvested to determine the bacterial load by plating serial dilutions of tissue homogenates.
Causality Behind Experimental Choices: The systemic infection model mimics a life-threatening bloodstream infection. Survival is a clear and clinically relevant endpoint. Quantifying the bacterial burden in target organs provides a direct measure of the compound's ability to clear the infection.
Conclusion and Future Directions
This guide has outlined a comprehensive and comparative approach to the in vitro and in vivo evaluation of novel compounds derived from this compound. By employing standardized and well-validated assays and animal models, researchers can effectively characterize the therapeutic potential of these novel derivatives. The hypothetical data presented herein serves as a template for the types of results that can be generated and how they can be interpreted in comparison to existing therapies.
Future research should focus on elucidating the precise mechanisms of action of promising lead compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and further evaluating their safety profiles in more advanced preclinical models. The versatility of the benzo[b]thiophene scaffold suggests that derivatives of this compound hold significant promise for the development of next-generation therapeutics for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccij-online.org [ccij-online.org]
- 7. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 8. Frontiers | Laboratory Mice Are Frequently Colonized with Staphylococcus aureus and Mount a Systemic Immune Response—Note of Caution for In vivo Infection Experiments [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. imquestbio.com [imquestbio.com]
- 12. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Development and characterization of a tamoxifen-resistant breast carcinoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. journals.biologists.com [journals.biologists.com]
- 23. In vivo xenograft models of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tamoxifen stimulates in vivo growth of drug-resistant estrogen receptor-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dynamic changes in gene expression in vivo predict prognosis of tamoxifen-treated patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzo[b]thiophene Synthesis: Benchmarking Classic and Modern Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Its synthesis has been a subject of intense research for decades, leading to a wide array of methodologies. For the modern researcher, selecting the optimal synthetic route requires a nuanced understanding of the trade-offs between established, robust methods and novel, efficient catalytic systems. This guide provides an in-depth comparison of a classic approach—electrophilic cyclization—against a modern powerhouse: palladium-catalyzed C-H activation. We will dissect the causality behind experimental choices, provide validated protocols, and present a clear, data-driven benchmark to inform your synthetic strategy.
Part 1: The Established Route - Electrophilic Cyclization of o-Alkynylthioanisoles
The construction of the benzo[b]thiophene ring through the cyclization of a pre-functionalized benzene precursor is a cornerstone of classic heterocyclic chemistry. Among these methods, the electrophilic cyclization of o-alkynylthioanisoles is a robust and widely employed strategy.
Causality and Mechanistic Insight
This method relies on a logical and intuitive bond formation sequence. The synthesis begins with a Sonogashira cross-coupling to install an alkyne adjacent to a thioether on an aromatic ring. The critical cyclization step is triggered by an electrophile (E+), typically a source of positive halogen (I⁺, Br⁺) or a sulfenyl cation. The electron-rich alkyne attacks the electrophile, forming a reactive intermediate (e.g., a vinyl cation or a bridged iodonium ion). This intermediate is then intramolecularly trapped by the nucleophilic sulfur atom of the adjacent thioether. A final dealkylation step, often the loss of a methyl group, leads to the aromatic benzo[b]thiophene ring. The choice of electrophile is critical; it must be reactive enough to engage the alkyne but not so harsh that it leads to side reactions.
Caption: Mechanism of Electrophilic Cyclization.
Advantages and Limitations
The primary advantage of this methodology is its reliability and predictability. The starting materials are often readily accessible, and the reaction sequence is tolerant of a range of substituents on the aromatic ring and the alkyne. However, it is a multi-step process that often requires stoichiometric amounts of halogenating agents (like I₂, NBS), which can be harsh and generate significant waste, lowering the overall atom economy. Furthermore, the conditions can be incompatible with sensitive functional groups.
Part 2: The Modern Paradigm - Palladium-Catalyzed Direct C-H Arylation
In the last two decades, transition metal-catalyzed C-H activation has revolutionized organic synthesis by offering a more atom- and step-economical approach to building molecular complexity. Palladium catalysis, in particular, has emerged as a powerful tool for the direct functionalization of the benzo[b]thiophene core.
Causality and Mechanistic Insight
This approach bypasses the need for pre-functionalization of the benzo[b]thiophene ring. Instead, a palladium catalyst directly activates a C-H bond (typically the more acidic C2-H) and couples it with an aryl halide or equivalent. A common mechanistic pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. Here, a Pd(II) species, coordinated to the benzo[b]thiophene, abstracts a proton with the assistance of a base (often a carboxylate), forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst. The choice of ligand, base, and oxidant (if a Pd(0)/Pd(II) cycle is used) is crucial for achieving high selectivity and efficiency. Recent advances have even enabled this transformation at near-room temperature by using a co-catalyst like Ag(I) to facilitate the C-H activation step.
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
As researchers and developers, our focus is rightfully on innovation and discovery. However, the integrity of our work extends beyond the bench to the responsible management of the materials we use. Methyl 7-chlorobenzo[b]thiophene-2-carboxylate, a member of the halogenated heterocyclic compound family, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment & Chemical Profile: Understanding the "Why"
The primary concern for disposal stems from its classification as a halogenated organic compound .[1][2] The carbon-chlorine bond makes this molecule persistent and a potential precursor to harmful dioxins if not incinerated at the correct temperature.[3] Disposal methods must be tailored to manage this specific chemical attribute.
Table 1: Inferred Chemical & Hazard Profile
| Property | Value / Observation | Source / Rationale |
|---|---|---|
| Chemical Class | Halogenated Organo-sulfur Compound | Based on chemical structure. |
| Molecular Formula | C₁₀H₇ClO₂S | Chemical structure.[4] |
| Molecular Weight | 226.68 g/mol | Chemical structure.[4][5] |
| Appearance | Likely a white or off-white solid | Based on analogs like the 3-chloro isomer.[5][6] |
| Primary Hazards | Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation. | Inferred from GHS classifications for benzo[b]thiophene and its derivatives.[7][8][9] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | A common hazard for chlorinated aromatic compounds.[7][10] |
| Disposal Classification | Hazardous Waste (Halogenated Organic) | Due to the presence of a carbon-halogen bond.[1][2] |
The Regulatory Imperative: A Global Standard
Disposal procedures are not merely best practices; they are mandated by law. In the United States, the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[11] this compound falls under the category of halogenated organic wastes, which are subject to stringent disposal regulations.[2][12] Similarly, in the European Union, the Waste Framework Directive and REACH regulations establish a clear legal framework for managing such chemical waste.[13]
The core principle of these regulations is cradle-to-grave responsibility . The generator of the waste is legally responsible for its safe management until its final, documented disposal. Discharging such chemicals into the sewer system is strictly prohibited as it can disrupt wastewater treatment processes and contaminate the environment.[14][15] Likewise, disposal by evaporation in a fume hood is illegal and unsafe.[14][16]
Core Disposal Protocol: A Step-by-Step Workflow
The following protocol provides a systematic approach to managing waste containing this compound from the point of generation to its final removal from the laboratory.
Step 1: Point-of-Generation Waste Identification
Proper disposal begins the moment the waste is generated. Any material that has come into contact with this compound must be considered contaminated and treated as hazardous waste. This includes:
-
Residual solid chemical.
-
Contaminated consumables (e.g., weighing paper, gloves, pipette tips).
-
Solutions containing the compound.
-
Empty stock containers (unless properly triple-rinsed, with the rinseate collected as hazardous waste).[14]
Step 2: Waste Segregation
This is the most critical step in a laboratory's waste management program. Never mix incompatible waste streams. For this compound, the primary segregation rule is to keep it with other halogenated organic wastes, separate from all other types.
Table 2: Waste Segregation Do's and Don'ts
| Do | Don't | Rationale |
|---|---|---|
| ✅ Segregate into a dedicated Halogenated Organic Waste container.[1][17] | ❌ Mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes). | Mixing complicates disposal and significantly increases costs. Even small amounts of halogenated material require the entire container to be treated as halogenated waste.[17] |
| ✅ Keep solid and liquid halogenated wastes separate if possible, unless your facility's EHS department directs otherwise. | ❌ Mix with aqueous, acidic, or basic waste.[1] | Can cause dangerous chemical reactions, pressure buildup, and phase separation within the waste container. |
| ✅ Collect contaminated sharps in a designated, puncture-proof sharps container. | ❌ Dispose of in regular trash or down the drain.[11][14][15] | This is illegal, environmentally damaging, and poses a risk to public health. |
Step 3: Container Selection and Labeling
The integrity of the waste containment is paramount to preventing spills and exposure.
-
Container Material : Use a chemically compatible container. For halogenated organic solids and solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition with no cracks or deterioration.[11][16]
-
Secure Closure : The container must have a secure, leak-proof screw cap.[11][16]
-
Labeling : Proper labeling is a legal requirement and essential for safety.[16][18] The label must clearly state:
-
The words "Hazardous Waste ".[16]
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The approximate concentration or percentage of each component.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location, known as a Satellite Accumulation Area (SAA), for storing hazardous waste.[16]
-
Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[14]
-
Container Management : Keep waste containers closed at all times except when actively adding waste.[16][17] Store containers in secondary containment (such as a chemical-resistant tray) to contain potential leaks.
Step 5: Arranging Final Disposal
Waste should be removed from the laboratory regularly to avoid exceeding accumulation limits.[11][17]
-
Contact EHS : Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Documentation : Ensure all necessary paperwork is completed accurately. This creates the legally required paper trail for the waste.
The logical flow for handling this waste is summarized in the diagram below.
Caption: Decision workflow for the disposal of this compound.
Spill & Emergency Procedures
Accidents can happen, and preparedness is key.
-
Small Spills (Solid) :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Gently sweep up the solid material, avoiding dust generation.[19] Use a dustpan and brush or absorbent pads.
-
Place the collected material and cleaning supplies into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if necessary.
-
Call your institution's emergency number or 911.[17]
-
Provide emergency responders with the Safety Data Sheet (or information on the chemical's hazards) upon their arrival.
-
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By understanding its chemical nature as a halogenated organic compound, adhering to regulatory requirements, and implementing a rigorous protocol of segregation, containment, and professional disposal, we uphold our commitment to safety and environmental stewardship. This diligence not only protects us and our colleagues but also builds the foundation of trust and integrity that is essential to the scientific enterprise.
References
- 1. bucknell.edu [bucknell.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound [m.chemicalbook.com]
- 5. methyl 3-chlorobenzothiophene-2-carboxylate | CAS 21211-07-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. danielshealth.com [danielshealth.com]
- 12. wku.edu [wku.edu]
- 13. uk.practicallaw.thomsonreuters.com [uk.practicallaw.thomsonreuters.com]
- 14. vumc.org [vumc.org]
- 15. Laboratory chemical waste [watercorporation.com.au]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 19. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
